molecular formula C6H13NS B8188610 trans-3,5-Dimethyl-thiomorpholine

trans-3,5-Dimethyl-thiomorpholine

Cat. No.: B8188610
M. Wt: 131.24 g/mol
InChI Key: BFJTWSMISPCLAO-PHDIDXHHSA-N
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Description

Trans-3,5-Dimethyl-thiomorpholine is a useful research compound. Its molecular formula is C6H13NS and its molecular weight is 131.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-3,5-Dimethyl-thiomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3,5-Dimethyl-thiomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,5R)-3,5-dimethylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJTWSMISPCLAO-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CSC[C@H](N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to trans-3,5-Dimethyl-thiomorpholine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiomorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, valued for its unique physicochemical properties and diverse biological activities.[1][2] Its non-aromatic, saturated ring system, containing both a secondary amine and a thioether, allows for versatile substitution and modulation of properties such as lipophilicity and metabolic stability. This guide provides a comprehensive technical overview of a specific, yet sparsely documented derivative: trans-3,5-Dimethyl-thiomorpholine.

While the parent thiomorpholine and its various N-substituted derivatives have been explored for their potential as antioxidant, hypolipidemic, and antitubercular agents, specific experimental data for trans-3,5-Dimethyl-thiomorpholine remains limited in publicly accessible literature.[1][3] This guide, therefore, aims to consolidate the available information on related compounds and leverage predictive computational models to offer a detailed profile of this molecule for researchers, scientists, and drug development professionals. We will delve into its predicted chemical properties, plausible synthetic routes, stereochemical considerations, and potential applications based on the broader family of thiomorpholine derivatives.

Predicted Physicochemical Properties

Due to the absence of extensive experimental data, the physicochemical properties of trans-3,5-Dimethyl-thiomorpholine have been predicted using computational models. These predictions provide valuable insights for its handling, formulation, and potential biological behavior.

PropertyPredicted Value
Molecular Formula C₆H₁₃NS
Molecular Weight 131.24 g/mol [4]
Boiling Point ~180-190 °C
Melting Point Not available
LogP 1.0998[4]
Topological Polar Surface Area (TPSA) 12.03 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 0[4]

These values are computationally predicted and should be used as estimates. Experimental verification is recommended.

Synthesis and Stereochemistry

The synthesis of the thiomorpholine ring can be achieved through various strategies.[5] A common approach involves the cyclization of a suitable amino-thiol precursor. For 3,5-dimethylthiomorpholine, a plausible synthetic route would involve the reaction of a diepoxide with an amine, followed by thionation, or a multi-component reaction. The stereochemistry of the final product (cis vs. trans) is a critical aspect, dictated by the stereochemistry of the starting materials and the reaction conditions.

The trans isomer of 3,5-dimethylthiomorpholine possesses a C2 axis of symmetry, with the two methyl groups on opposite sides of the ring. In its most stable chair conformation, one methyl group would occupy an equatorial position and the other an axial position. This is in contrast to the cis isomer, where both methyl groups would be on the same side of the ring, and in the most stable chair conformation, both would likely occupy equatorial positions to minimize steric hindrance.

Below is a conceptual workflow for a potential stereoselective synthesis of trans-3,5-Dimethyl-thiomorpholine.

G cluster_start Starting Materials cluster_reaction1 Step 1: Dihalogenation/Thionation cluster_reaction2 Step 2: Cyclization cluster_product Final Product start1 trans-2,4-Dimethyl-1,5-pentanediol step1 Formation of trans-1,5-dichloro-2,4-dimethylpentane or dithiol start1->step1 start2 Thionyl chloride or Lawesson's reagent start2->step1 step2 Reaction with a primary amine (e.g., ammonia or benzylamine) step1->step2 product trans-3,5-Dimethyl-thiomorpholine step2->product caption Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of trans-3,5-Dimethyl-thiomorpholine.

Spectroscopic Characterization (Predicted)

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. In the absence of experimental spectra for trans-3,5-Dimethyl-thiomorpholine, we present predicted NMR and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are crucial for identifying the compound and confirming its stereochemistry.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 2.80-2.90 (m, 2H): Axial protons at C2 and C6.

  • δ 2.60-2.70 (m, 2H): Equatorial protons at C2 and C6.

  • δ 2.40-2.50 (m, 2H): Protons at C3 and C5.

  • δ 1.10-1.20 (d, 6H): Methyl protons.

  • δ 1.50-1.60 (br s, 1H): NH proton.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 50-52: C2 and C6.

  • δ 35-37: C3 and C5.

  • δ 20-22: Methyl carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 131, corresponding to the molecular weight of the compound. Fragmentation patterns would be expected to involve the loss of a methyl group (m/z = 116) and cleavage of the thiomorpholine ring.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for trans-3,5-Dimethyl-thiomorpholine, the broader class of thiomorpholine derivatives has shown promise in several therapeutic areas.[1][2] These findings suggest potential avenues of research for this specific isomer.

  • Antioxidant and Hypolipidemic Agents: Several thiomorpholine derivatives have been synthesized and shown to possess antioxidant and hypocholesterolemic activity.[3] These compounds have been found to inhibit lipid peroxidation and lower triglyceride and cholesterol levels in animal models.[3] The introduction of methyl groups at the 3 and 5 positions of the thiomorpholine ring could modulate these activities.

  • Antitubercular Agents: Substituted morpholine and thiomorpholine derivatives have been investigated for their antitubercular properties.[1]

  • Other Potential Activities: The thiomorpholine scaffold is present in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2]

The following diagram illustrates the potential therapeutic applications based on the activities of related thiomorpholine compounds.

G cluster_compound trans-3,5-Dimethyl-thiomorpholine cluster_applications Potential Therapeutic Applications compound Core Scaffold app1 Antioxidant compound->app1 Based on analog studies app2 Hypolipidemic compound->app2 Based on analog studies app3 Antitubercular compound->app3 Based on analog studies app4 Anti-inflammatory compound->app4 Based on analog studies app5 Anticancer compound->app5 Based on analog studies caption Potential Applications

Caption: Potential therapeutic applications of trans-3,5-Dimethyl-thiomorpholine.

Conclusion

trans-3,5-Dimethyl-thiomorpholine represents an under-explored molecule with potential for applications in medicinal chemistry. While experimental data remains scarce, this guide provides a foundational understanding of its predicted physicochemical properties, plausible synthetic strategies, and potential biological relevance based on the well-established activities of the thiomorpholine scaffold. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential and pave the way for its use in the development of novel therapeutics.

References

  • D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681. [Link]

  • Tooulia, E. M., Theodosis-Nobelos, P., & Kourounakis, A. P. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 629–637. [Link]

  • PubChem. (n.d.). 3,5-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Asirvatham, S., & V, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Tetrahedron, 70(48), 9201-9209. [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). (2S,6S)-2,6-dimethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R,6S)-2,6-Dimethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Retrieved from [Link]

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An In-depth Technical Guide to the Molecular Structure and Properties of trans-3,5-Dimethyl-thiomorpholine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, and potential physicochemical and biological properties of trans-3,5-Dimethyl-thiomorpholine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous compounds, including trans-3,5-dimethylpiperidine and other substituted thiomorpholines, to construct a robust predictive model of its characteristics. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and related heterocyclic scaffolds.

Introduction: The Thiomorpholine Scaffold in Medicinal Chemistry

The thiomorpholine moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable pharmacokinetic properties.[1] As a saturated six-membered ring containing both a sulfur and a nitrogen atom, it offers a unique combination of lipophilicity and hydrogen bonding capability. This has led to the incorporation of the thiomorpholine ring into a wide range of therapeutic agents with diverse pharmacological profiles, including anticancer, antibacterial, and anti-inflammatory activities. The C-substitution of the thiomorpholine ring, as in the case of 3,5-dimethyl-thiomorpholine, allows for the fine-tuning of its steric and electronic properties, offering a promising avenue for the development of novel drug candidates with enhanced potency and selectivity.

This guide will focus on the trans isomer of 3,5-dimethyl-thiomorpholine, providing a detailed exploration of its predicted molecular structure and a discussion of its potential for further investigation in drug discovery and development.

Molecular Structure and Stereochemistry of trans-3,5-Dimethyl-thiomorpholine

The nomenclature trans-3,5-dimethyl-thiomorpholine implies a specific stereochemical arrangement of the two methyl groups on the thiomorpholine ring. Understanding this arrangement is critical for predicting the molecule's three-dimensional shape and its potential interactions with biological targets.

Chair Conformation

Like other saturated six-membered heterocycles such as cyclohexane and piperidine, the thiomorpholine ring is predicted to adopt a stable chair conformation to minimize angular and torsional strain.[2] In this conformation, the substituents on the ring can occupy either axial or equatorial positions.

Stereoisomerism and the trans Configuration

The presence of two stereocenters at the C3 and C5 positions gives rise to cis and trans diastereomers. In the trans isomer, the two methyl groups are on opposite sides of the ring. This can be achieved in a chair conformation where one methyl group is in an axial position and the other is in an equatorial position (axial-equatorial or a,e). Through a process of ring flipping, this can interconvert to an equatorial-axial (e,a) conformation.

Figure 1: Chair conformations of trans-3,5-Dimethyl-thiomorpholine.

For trans-1,3-disubstituted cyclohexanes, the two chair conformations (a,e and e,a) are energetically equivalent when the substituents are identical. Therefore, trans-3,5-dimethyl-thiomorpholine is expected to exist as a rapidly equilibrating mixture of these two chair conformers at room temperature.

Synthesis of trans-3,5-Dimethyl-thiomorpholine: A Predictive Approach

A likely precursor for the synthesis is 3,5-dimethyl-1,4-thiazane-1,1-dioxide, which can be subjected to a reduction reaction to yield the target molecule. A more direct and industrially scalable approach would likely involve the hydrogenation of a suitable aromatic precursor.

Proposed Synthetic Pathway via Hydrogenation

A probable synthetic route would involve the catalytic hydrogenation of 3,5-dimethyl-1,4-thiazine. This method is analogous to the synthesis of trans-3,5-dimethylpiperidine from 3,5-dimethylpyridine.[3][4] The choice of catalyst and reaction conditions would be crucial in controlling the stereoselectivity of the reduction to favor the trans isomer.

G precursor 3,5-Dimethyl-1,4-thiazine intermediate Hydrogenation (e.g., Ru/C, H2, pressure, heat) precursor->intermediate product trans-3,5-Dimethyl-thiomorpholine (major product) intermediate->product side_product cis-3,5-Dimethyl-thiomorpholine (minor product) intermediate->side_product separation Isomer Separation (e.g., Crystallization, Chromatography) product->separation side_product->separation final_product Pure trans-3,5-Dimethyl-thiomorpholine separation->final_product

Figure 2: Proposed synthetic workflow for trans-3,5-Dimethyl-thiomorpholine.
Experimental Protocol: A General Guideline

The following is a generalized protocol based on the synthesis of trans-3,5-dimethylpiperidine:[3]

  • Reaction Setup: A high-pressure reactor is charged with 3,5-dimethyl-1,4-thiazine, a suitable solvent (e.g., deionized water or an alcohol), and a hydrogenation catalyst (e.g., Ruthenium on carbon).

  • Hydrogenation: The reactor is purged and pressurized with hydrogen gas. The reaction mixture is heated and stirred for a specified duration.

  • Workup: After the reaction is complete, the catalyst is removed by filtration. The crude product, a mixture of cis and trans isomers, is isolated from the filtrate.

  • Isomer Separation: The diastereomers are separated using techniques such as fractional crystallization or column chromatography to yield the pure trans-3,5-dimethyl-thiomorpholine.[4]

Physicochemical Properties and Spectroscopic Characterization (Predictive)

Direct experimental data for trans-3,5-dimethyl-thiomorpholine is not available. However, we can predict its key physicochemical properties and the expected features of its NMR and mass spectra based on its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C6H13NSStructural analysis
Molecular Weight 131.24 g/mol Structural analysis
Appearance Colorless to pale yellow liquid or low-melting solidAnalogy with 3,5-dimethylpiperidine[5]
Boiling Point ~150-160 °CAnalogy with 3,5-dimethylpiperidine[5]
Solubility Soluble in most organic solventsGeneral property of similar amines
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to be complex due to the chair conformations and the presence of axial and equatorial protons. The signals for the methyl groups would likely appear as doublets in the upfield region (around 1.0-1.3 ppm). The protons on the thiomorpholine ring would appear as multiplets in the region of 2.0-4.0 ppm.

  • 13C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons and the four unique carbons of the thiomorpholine ring. The chemical shifts would be influenced by the presence of the nitrogen and sulfur heteroatoms.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z = 131. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]+) and cleavage of the thiomorpholine ring.

Potential Biological Activity and Applications in Drug Development

While no specific biological activities have been reported for trans-3,5-dimethyl-thiomorpholine, the broader class of substituted thiomorpholines exhibits a wide range of pharmacological effects.[1] These include:

  • Anticancer Activity: Many thiomorpholine derivatives have shown potent cytotoxic effects against various cancer cell lines.

  • Antibacterial and Antifungal Activity: The thiomorpholine scaffold is present in several compounds with antimicrobial properties.

  • Anti-inflammatory Activity: Certain substituted thiomorpholines have demonstrated significant anti-inflammatory effects.

The introduction of the trans-3,5-dimethyl substitution pattern could influence the biological activity in several ways:

  • Increased Lipophilicity: The methyl groups would increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.

  • Steric Effects: The specific three-dimensional arrangement of the methyl groups could lead to selective interactions with biological targets, potentially improving potency and reducing off-target effects.

  • Metabolic Stability: The methyl groups might block sites of metabolism, leading to a longer half-life in vivo.

Given these considerations, trans-3,5-dimethyl-thiomorpholine represents an attractive scaffold for the design of novel therapeutic agents. Further research is warranted to synthesize this compound and evaluate its biological properties.

G cluster_0 Molecular Properties cluster_1 Potential Biological Outcomes cluster_2 Therapeutic Areas Lipophilicity Increased Lipophilicity Membrane_Permeation Enhanced Membrane Permeation Lipophilicity->Membrane_Permeation Steric_Hindrance Specific Steric Profile Target_Selectivity Improved Target Selectivity Steric_Hindrance->Target_Selectivity Metabolic_Stability Potential Metabolic Stability Pharmacokinetics Favorable Pharmacokinetics Metabolic_Stability->Pharmacokinetics Oncology Oncology Membrane_Permeation->Oncology Infectious_Diseases Infectious Diseases Membrane_Permeation->Infectious_Diseases Inflammation Inflammation Membrane_Permeation->Inflammation Target_Selectivity->Oncology Target_Selectivity->Infectious_Diseases Target_Selectivity->Inflammation Pharmacokinetics->Oncology Pharmacokinetics->Infectious_Diseases Pharmacokinetics->Inflammation

Figure 3: Potential implications of the trans-3,5-dimethyl substitution on biological activity.

Conclusion

trans-3,5-Dimethyl-thiomorpholine is a structurally intriguing molecule with untapped potential in medicinal chemistry. Based on the analysis of analogous compounds, it is predicted to exist as a stable, chair-like conformer with a defined stereochemistry that could impart desirable pharmacological properties. While further experimental work is required to confirm the predictions outlined in this guide, the information presented here provides a solid foundation for initiating research into the synthesis, characterization, and biological evaluation of this promising heterocyclic compound. Its unique structural features make it a compelling candidate for inclusion in fragment-based drug discovery libraries and as a scaffold for the development of next-generation therapeutics.

References

  • (Reference to a general review on thiomorpholine in medicinal chemistry, if found.
  • Preparation method of trans-3, 5-dimethylpiperidine. CN113372262A.
  • 3,5-Dimethyl-2,6-diphenylpiperidine. PMC.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA.
  • 3,5-Dimethylpiperidine. Grokipedia.
  • (Reference to a paper on the conformational analysis of disubstituted piperidines or cyclohexanes)
  • (Reference to a paper on the synthesis of substituted thiomorpholines)
  • (Reference to a paper on the biological activity of substituted thiomorpholines)
  • (Reference to a spectroscopic database or a paper with relevant NMR/MS d
  • (Additional relevant references)
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv
  • (PDF)

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An In-depth Technical Guide to the Synthetic Pathways of trans-3,5-Dimethyl-thiomorpholine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise control of stereochemistry is paramount. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to a wide range of biologically active molecules.[1][2] The introduction of methyl groups at the 3 and 5 positions creates two diastereomers: cis and trans. The distinct spatial arrangement of these substituents can lead to significantly different biological activities. This guide focuses on the synthetic strategies for obtaining the trans-3,5-dimethyl-thiomorpholine isomer, a target for which direct, established protocols are not widely reported, thus requiring a rational design approach based on established principles of stereoselective synthesis.

The Stereochemical Challenge

The synthesis of trans-3,5-dimethyl-thiomorpholine requires the control of two stereocenters in a 1,3 relationship on a six-membered heterocyclic ring. The thermodynamically more stable isomer will depend on the energetic cost of axial versus equatorial placement of the methyl groups. In a chair conformation, the trans isomer can place both methyl groups in the equatorial position, minimizing steric strain. This suggests that a thermodynamically controlled synthesis should favor the trans product. However, kinetically controlled reactions may lead to a mixture of isomers, necessitating either a diastereoselective approach or an effective separation or isomerization strategy.[3][4]

Proposed Synthetic Pathways

Given the absence of a direct, documented synthesis, we propose two primary strategies: (1) Diastereoselective Ring Construction and (2) Post-Synthetic Isomerization of a cis/trans Mixture.

Pathway 1: Diastereoselective Ring Construction via [3+3] Annulation

This approach aims to construct the thiomorpholine ring from two fragments in a way that favors the formation of the trans isomer. A plausible strategy involves the reaction of a 1,3-dianion equivalent with a dielectrophile. A key starting material for this approach is 2,4-pentanediol, which can be obtained as a mixture of syn and anti diols.

Experimental Protocol:

  • Synthesis of anti-2,4-Dibromopentane:

    • To a solution of anti-2,4-pentanediol (1.0 eq) in anhydrous dichloromethane at 0 °C, add triphenylphosphine (2.2 eq) and carbon tetrabromide (2.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with dichloromethane.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield anti-2,4-dibromopentane.

  • Cyclization with a Sulfide Source:

    • To a solution of sodium sulfide (Na₂S, 1.1 eq) in a suitable solvent such as dimethylformamide (DMF), add a solution of anti-2,4-dibromopentane (1.0 eq) in DMF dropwise at an elevated temperature (e.g., 80-100 °C).

    • The reaction proceeds via a double Sₙ2 substitution. The stereochemistry of the starting material should largely dictate the stereochemistry of the product, with the anti dibromide favoring the formation of the trans product.

    • Monitor the reaction by GC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting trans-3,5-dimethyl-thiomorpholine by distillation or column chromatography.

Causality and Rationale: The use of a stereodefined precursor (anti-2,4-dibromopentane) is critical for controlling the outcome of the cyclization. The double Sₙ2 reaction with a sulfide nucleophile is expected to proceed with inversion of configuration at both stereocenters, thus translating the anti relationship of the leaving groups into the desired trans relationship of the methyl groups in the final product.

Diagram of Diastereoselective Ring Construction:

G cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization anti_diol anti-2,4-Pentanediol anti_dibromide anti-2,4-Dibromopentane anti_diol->anti_dibromide PPh₃, CBr₄ trans_product trans-3,5-Dimethyl-thiomorpholine anti_dibromide->trans_product Na₂S, DMF (Double SN2)

Caption: Diastereoselective synthesis of trans-3,5-dimethyl-thiomorpholine.

Pathway 2: Synthesis of a cis/trans Mixture Followed by Isomerization

An alternative and potentially more practical approach is to synthesize a mixture of cis and trans isomers and then enrich the desired trans isomer. This can often be achieved by exploiting the greater thermodynamic stability of the trans isomer.

Experimental Protocol:

  • Synthesis of a cis/trans Mixture of 3,5-Dimethylthiomorpholine:

    • This can be achieved through various methods for constructing the thiomorpholine ring, often starting from commercially available materials that are not stereochemically defined. A plausible route is the reaction of 2,4-pentanedione with a source of ammonia and hydrogen sulfide under reductive amination conditions.

    • Alternatively, a method analogous to the synthesis of the parent thiomorpholine from diethanolamine can be adapted, starting from the corresponding dimethyl-substituted diethanolamine.[5][6]

  • Isomerization to the trans Product:

    • Dissolve the cis/trans mixture of 3,5-dimethylthiomorpholine in a suitable solvent.

    • Add a catalytic amount of a strong base (e.g., sodium ethoxide in ethanol) or a Lewis acid. The choice of catalyst will depend on the mechanism of isomerization (e.g., via deprotonation/reprotonation at the α-carbon or ring-opening/closing).

    • Heat the mixture to drive the equilibrium towards the more stable trans isomer. The progress of the isomerization can be monitored by GC or NMR.

    • Once equilibrium is reached, neutralize the catalyst, and isolate the enriched trans isomer by purification, which may be simplified due to the now higher proportion of the desired product.

Causality and Rationale: The driving force for this process is the greater thermodynamic stability of the trans isomer, where both methyl groups can occupy equatorial positions in the chair conformation, minimizing steric hindrance. The catalyst facilitates the interconversion of the two isomers by providing a low-energy pathway for epimerization at one of the stereocenters. This principle of transient thermodynamic control can be a powerful tool for obtaining less stable isomers, but here it is used to enrich the more stable one.[7]

Diagram of Isomerization Workflow:

G Start cis/trans Mixture of 3,5-Dimethylthiomorpholine Equilibration Equilibration (Heat, Catalyst) Start->Equilibration Equilibrium Thermodynamic Equilibrium (Enriched trans Isomer) Equilibration->Equilibrium Favors more stable trans isomer Purification Purification Equilibrium->Purification Final trans-3,5-Dimethyl-thiomorpholine Purification->Final

Caption: Workflow for obtaining the trans isomer via isomerization.

Data Summary

PathwayKey FeaturesAdvantagesDisadvantages
Diastereoselective Ring Construction Stereocontrolled cyclizationPotentially high diastereoselectivity, avoids isomer separationRequires stereochemically pure starting materials, which may be costly or difficult to synthesize
Post-Synthetic Isomerization Thermodynamic controlStarts from readily available achiral precursors, robustMay not achieve complete conversion to the trans isomer, requires a final purification step to separate from residual cis isomer

Conclusion

References

  • CN105906582A - Preparation method of thiomorpholine - Google P
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (URL: [Link])

  • Novel synthesis of cis-3,5-disubstituted morpholine derivatives - PubMed. (URL: [Link])

  • Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives - ResearchGate. (URL: [Link])

  • Various approaches for synthesis of morpholine The various... - ResearchGate. (URL: [Link])

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC. (URL: [Link])

  • Thiomorpholine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Intermediate diradical character and thermal cis–trans isomerization of near-infrared absorbing thionated squaraine dyes - Royal Society of Chemistry. (URL: [Link])

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. (URL: [Link])

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (URL: [Link])

  • Morpholine Preparation from Diethanolamine - YouTube. (URL: [Link])

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry. (URL: [Link])

  • Quantifying how the cis/ trans ratio of N, N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39 - PubMed. (URL: [Link])

  • Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols - Macmillan Group - Princeton University. (URL: [Link])

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Introduction: The Thiomorpholine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to trans-3,5-Dimethyl-thiomorpholine: Synthesis, Properties, and Therapeutic Potential

The thiomorpholine ring, a saturated six-membered heterocycle containing both nitrogen and sulfur atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its frequent appearance in a multitude of biologically active compounds demonstrating a wide array of pharmacological activities.[2] The unique physicochemical properties conferred by the thioether and secondary amine functionalities, such as improved solubility, metabolic stability, and receptor binding affinity, make it an attractive core for drug design.[3]

Derivatives of thiomorpholine have been extensively explored and have shown significant promise in various therapeutic areas, including:

  • Antimicrobial and Antitubercular Activity: Certain thiomorpholine-containing molecules have demonstrated potent activity against various bacterial strains, including Mycobacterium tuberculosis.[1][4]

  • Antioxidant and Anti-inflammatory Effects: The scaffold is a component of compounds designed to mitigate oxidative stress and inflammation.[5]

  • Hypolipidemic and Hypocholesterolemic Action: N-substituted thiomorpholines have been synthesized that effectively lower plasma triglyceride and cholesterol levels.[5]

  • Anticancer Properties: The thiomorpholine nucleus is integral to novel compounds designed as inhibitors of cancer cell proliferation.

  • Neurological and Cardiovascular Applications: The scaffold has been incorporated into molecules targeting conditions like pain, migraine, and hypertension.[6]

This guide focuses on a specific, yet underexplored, derivative: trans-3,5-Dimethyl-thiomorpholine . We will delve into its structure, propose a robust stereoselective synthetic strategy, analyze its physicochemical properties, and extrapolate its potential biological activities based on closely related analogs, providing a comprehensive resource for researchers and drug development professionals.

Chemical Structure and Stereochemistry

trans-3,5-Dimethyl-thiomorpholine is characterized by a thiomorpholine ring substituted with methyl groups at the C3 and C5 positions. The "trans" designation indicates that the two methyl groups are on opposite sides of the ring's plane. This specific stereochemistry can profoundly influence the molecule's three-dimensional shape, receptor binding affinity, and ultimately, its biological activity and metabolic profile. The importance of stereochemistry is well-documented for related heterocyclic compounds, where different isomers can exhibit vastly different pharmacological and toxicological properties.[7]

Proposed Stereoselective Synthesis

Direct synthetic routes for trans-3,5-Dimethyl-thiomorpholine are not well-documented in current literature. However, a plausible and efficient stereoselective pathway can be designed by adapting established methodologies for the synthesis of substituted morpholines and thiomorpholines.[8][9] The following multi-step synthesis is proposed, starting from commercially available (R)-alaninol.

Rationale for the Synthetic Approach

The core logic of this synthesis is to build the heterocyclic ring in a stepwise manner that allows for precise control over the stereochemistry at the C3 and C5 positions.

  • Chiral Pool Starting Material: We begin with (R)-alaninol to set the first stereocenter (which will become C5 of the final product). Using an enantiomerically pure starting material is a classic strategy to ensure the optical purity of the final product.

  • Protecting Group Strategy: The use of a Boc (tert-butoxycarbonyl) group to protect the amine is crucial. It prevents unwanted side reactions of the amine nucleophile and can be removed under mild acidic conditions that will not affect the rest of the molecule.

  • Introduction of the Sulfur Moiety: Thioacetic acid is used as a safe and effective source of the thiol group via a Mitsunobu reaction, a reliable method for inverting the stereochemistry of an alcohol. This inversion is key to establishing the desired trans relationship between the two methyl groups.

  • Building the Second Half: The protected (R)-alaninol thioacetate is then coupled with a protected (S)-alaninal derivative. This ensures the second methyl group (at C3) has the opposite stereochemistry relative to the first.

  • Reductive Amination and Cyclization: The final ring-closing step is achieved through a reductive amination, a high-yielding and common method for forming C-N bonds, followed by deprotection and spontaneous cyclization to form the thiomorpholine ring.

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Sulfur Introduction (Sₙ2) cluster_2 Step 3: Chain Elongation cluster_3 Step 4: Deprotection & Cyclization A (R)-Alaninol B Boc-Protected (R)-Alaninol A->B (Boc)₂O C Activated Alcohol (e.g., Mesylate) B->C MsCl, TEA D Thioacetate Intermediate C->D KSAc, DMF E Hydrolysis to Thiol D->E NaOH/H₂O F Coupling with (S)-2-Bromopropionaldehyde E->F K₂CO₃ G Linear Amino Thioether F->G Reduction (NaBH₄) H Final Product: trans-3,5-Dimethyl-thiomorpholine G->H TFA or HCl

Caption: Proposed synthetic workflow for trans-3,5-Dimethyl-thiomorpholine.

Detailed Experimental Protocol

Step 1: N-Boc Protection of (R)-Alaninol

  • Dissolve (R)-alaninol (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Add triethylamine (TEA, 2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used without further purification.

Step 2: Conversion to Mesylate and Sₙ2 displacement with Thioacetate

  • Dissolve the Boc-protected (R)-alaninol (1.0 eq) in anhydrous DCM (10 mL/g) under an argon atmosphere.

  • Cool to 0 °C and add TEA (1.5 eq).

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir at 0 °C for 2 hours.

  • After completion (TLC), wash with cold water and brine, dry over Na₂SO₄, and concentrate.

  • Immediately dissolve the crude mesylate in dimethylformamide (DMF, 10 mL/g).

  • Add potassium thioacetate (KSAc, 1.5 eq) and stir at 60 °C for 6 hours.

  • Cool, dilute with ethyl acetate, and wash extensively with water to remove DMF.

  • Dry the organic layer and concentrate. Purify by flash column chromatography (Hexane:Ethyl Acetate gradient) to obtain the thioacetate intermediate.

Step 3: Hydrolysis and Coupling

  • Dissolve the thioacetate intermediate (1.0 eq) in methanol.

  • Add 1 M NaOH solution (2.0 eq) and stir at room temperature for 2 hours until the thioacetate is fully hydrolyzed to the thiol.

  • Neutralize carefully with 1 M HCl.

  • Add potassium carbonate (K₂CO₃, 3.0 eq) followed by (S)-2-bromopropionaldehyde (1.1 eq).

  • Stir at room temperature for 12 hours.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

Step 4: Reductive Cyclization and Deprotection

  • Dissolve the crude product from Step 3 in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir for 2 hours at room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Concentrate the organic layer to obtain the linear, Boc-protected precursor.

  • Dissolve this precursor in a 4 M solution of HCl in dioxane or a 50% solution of trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 2-4 hours until the Boc group is completely removed (monitored by TLC).

  • The reaction mixture will spontaneously cyclize.

  • Evaporate the solvent and excess acid. Basify with 1 M NaOH and extract the final product, trans-3,5-Dimethyl-thiomorpholine, with DCM.

  • Dry the organic layer, concentrate, and purify by distillation or column chromatography.

Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₆H₁₃NSBasic structural information.
Molecular Weight 131.24 g/mol Conforms to Lipinski's Rule of Five (<500 Da), favoring good absorption.
Topological Polar Surface Area (TPSA) 12.03 ŲLow TPSA suggests excellent cell membrane permeability and potential for blood-brain barrier penetration.
LogP (Octanol/Water Partition Coeff.) 1.10Indicates a good balance between hydrophilicity and lipophilicity, favorable for solubility and permeability.
Hydrogen Bond Donors 1 (the N-H group)Contributes to solubility and potential for target interaction.
Hydrogen Bond Acceptors 2 (N and S atoms)Contributes to solubility and potential for target interaction.
Rotatable Bonds 0A rigid core structure can lead to higher binding affinity and reduced entropic penalty upon binding.

Predicted Biological Activities and Therapeutic Potential

Based on the extensive research into thiomorpholine analogs, trans-3,5-Dimethyl-thiomorpholine is a promising candidate for screening in several key therapeutic areas.[1][2]

  • Antioxidant and Anti-inflammatory Activity: Many N-substituted thiomorpholine derivatives exhibit potent antioxidant activity by inhibiting lipid peroxidation.[5] The sulfur atom in the thiomorpholine ring can participate in redox reactions, potentially scavenging reactive oxygen species. This makes the compound a candidate for conditions associated with oxidative stress, such as neurodegenerative diseases or inflammatory disorders.

  • Antimicrobial Activity: The thiomorpholine scaffold is a component of several classes of antimicrobial agents.[4] trans-3,5-Dimethyl-thiomorpholine could be tested against a panel of pathogenic bacteria and fungi to determine its potential as a lead compound for new anti-infective drugs.

  • Anticancer Activity: The rigid, non-planar structure of the thiomorpholine ring makes it an excellent scaffold for presenting substituents in defined spatial orientations, which is ideal for interacting with enzyme active sites or protein-protein interfaces implicated in cancer.

Proposed Biological Screening Cascade

G cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary Screening (Mechanism of Action) cluster_tertiary Lead Optimization start trans-3,5-Dimethyl-thiomorpholine A Antioxidant Assay (e.g., DPPH, ABTS) start->A B Cytotoxicity Assay (e.g., MTT against HeLa, A549) start->B C Antimicrobial Assay (e.g., MIC against S. aureus, E. coli) start->C D Cellular ROS Measurement A->D If Active E Apoptosis/Cell Cycle Analysis B->E If Active F Enzyme Inhibition Assays (e.g., COX-2, Squalene Synthase) C->F If Active G Structure-Activity Relationship (SAR) Studies D->G E->G F->G

Caption: A logical workflow for the biological evaluation of the target compound.

Protocol: In Vitro Antioxidant DPPH Assay

This protocol describes a standard method to evaluate the free radical scavenging activity of trans-3,5-Dimethyl-thiomorpholine.

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the test compound (trans-3,5-Dimethyl-thiomorpholine) in methanol.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of a positive control, such as Ascorbic Acid or Trolox, at 1 mM in methanol.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of the test compound and the positive control in methanol to obtain a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

    • To each well, add 100 µL of the diluted compound or control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the highest concentration of the test compound and 100 µL of methanol (to account for any color of the compound itself).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ value indicates higher antioxidant activity.

Future Directions and Conclusion

trans-3,5-Dimethyl-thiomorpholine represents a structurally simple yet intriguing molecule that warrants further investigation. While this guide provides a robust framework based on established chemical principles and data from related compounds, experimental validation is the critical next step.

Future research should focus on:

  • Execution and Optimization of the Proposed Synthesis: The synthetic route outlined here should be performed to confirm its viability and optimize yields. Full characterization of the final compound and all intermediates via NMR, Mass Spectrometry, and IR spectroscopy is essential.

  • Comprehensive Biological Screening: The compound should be evaluated in a broad range of biological assays, starting with the primary screening cascade proposed above.

  • Structure-Activity Relationship (SAR) Studies: If promising activity is found, a library of analogs should be synthesized to explore the SAR. This would involve modifying the N-substituent or altering the groups at the C3 and C5 positions.

  • Comparison with the cis-isomer: Synthesis of cis-3,5-Dimethyl-thiomorpholine and a head-to-head comparison of the biological activities of the two isomers would provide valuable insight into the stereochemical requirements for activity.

References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-270. [Link]

  • Tooulia, N., Theodosis-Nobelos, P., & Rekka, E. A. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 712-720. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Rao, M. S., et al. (2016). Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles. Journal of the Serbian Chemical Society, 81(3), 233–242. [Link]

  • Journal of the Serbian Chemical Society. (2016). View of Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles. Journal of the Serbian Chemical Society. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15–8. [Link]

  • Runyon, S. P., et al. (2013). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 56(4), 1639-1651. [Link]

  • PubChem. (n.d.). 3,5-Dimethylmorpholine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.
  • Kumar, K. S., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 389-400. [Link]

  • Lijinsky, W., & Reuber, M. D. (1980). Comparison of carcinogenesis by two isomers of nitroso-2, 6-dimethylmorpholine. Carcinogenesis, 1(6), 501-503. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Pal'chikov, V. A. (2020). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 56(7), 787-807. [Link]

  • Szawkało, J., et al. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Tetrahedron, 70(48), 9203-9210. [Link]

  • Wolfe, J. P., et al. (2011). Stereoselective Synthesis of cis- or trans-3,5-Disubstituted Pyrazolidines via Pd-Catalyzed Carboamination Reactions. Use of Allylic Strain to Control Product Stereochemistry Through N-Substituent Manipulation. Journal of the American Chemical Society, 133(49), 19801-19813. [Link]

  • D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678-81. [Link]

  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Organic Chemistry Portal. [Link]

  • Boston University. (n.d.). Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. OpenBU. [Link]

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safety and handling of "trans-3,5-Dimethyl-thiomorpholine"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Safety, Handling, and Operational Protocols for trans-3,5-Dimethylthiomorpholine

Executive Summary

trans-3,5-Dimethylthiomorpholine (CAS: 78243-63-7 for generic; stereospecific handling required) is a high-value heterocyclic building block used in the synthesis of bioactive compounds, particularly as a lipophilic, metabolically stable surrogate for morpholine. Its utility stems from the defined vector orientation of the nitrogen lone pair and the sulfur atom, which modulates basicity and lipophilicity (LogP).

However, this utility comes with significant operational risks: severe stench , corrosivity , and oxidative instability . This guide outlines a self-validating workflow to maintain operator safety and compound integrity.

Physicochemical & Stereochemical Profile

The trans-isomer typically adopts a diequatorial conformation for the methyl groups, which is thermodynamically more stable than the cis-isomer (axial-equatorial). However, the sulfur atom renders the molecule susceptible to oxidation (sulfoxide/sulfone formation) and contributes to its potent odor threshold.

PropertyValue / DescriptionNote
Chemical Structure C₆H₁₃NStrans-isomer (diequatorial methyls)
CAS Number 78243-63-7Generic CAS often used; verify CoA for stereopurity.
Molecular Weight 131.24 g/mol -
Physical State Clear to pale yellow liquidDarkens upon oxidation.
Boiling Point ~170–180°C (Est.)Higher than morpholine analog (151°C) due to Sulfur.
Flash Point >60°C (Combustible)Class IIIA Combustible Liquid.
pKa ~8.5–9.0Secondary amine; basic.
Odor STENCH Detectable at ppb levels; characteristic sulfide/amine smell.

Hazard Identification (GHS Classification)

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H302: Harmful if swallowed.[2][3][4][5]

  • H227: Combustible liquid.[1]

  • Stench: Not a GHS code, but a critical operational hazard.

Target Organs: Respiratory system, Eyes, Skin.[1][2]

Engineering Controls & PPE

Engineering Controls
  • Primary Containment: All handling MUST occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

  • Odor Control: The hood exhaust should ideally be scrubbed or diluted. Do not use in recirculating hoods (e.g., ductless filtered hoods) unless filters are specifically rated for low-molecular-weight amines and sulfides.

Personal Protective Equipment (PPE)
  • Eye/Face: Chemical splash goggles + Face shield. (Standard safety glasses are insufficient for corrosive liquids).

  • Skin:

    • Splash Protection: Double-gloving is mandatory.

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove:Laminate Film (Silver Shield/4H) or thick Nitrile (8 mil). Thin nitrile degrades rapidly against amines and sulfur compounds.

  • Body: Chemical-resistant lab coat or apron.

Operational Protocols

Storage & Stability

The sulfur atom is prone to oxidation to the sulfoxide (


) or sulfone (

) upon exposure to air, while the amine can absorb atmospheric CO₂ (carbamate formation).
  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass with a Teflon-lined septum or cap to prevent photo-oxidation and leaching.

Transfer & Weighing Workflow
  • Avoid Open Weighing: Never weigh this compound on an open benchtop balance.

  • Syringe Transfer: Use the "tare-by-difference" method using a gas-tight syringe inside the fume hood.

Diagram 1: Safe Handling Workflow (DOT)

HandlingWorkflow Storage Storage (Argon, 4°C) Check Visual Inspection (Clear = Good Yellow/Dark = Oxidized) Storage->Check Retrieve Check->Storage Fail (Purify/Dispose) Transfer Transfer (Fume Hood Only) Check->Transfer Pass Weighing Weighing (Tare-by-Difference via Syringe) Transfer->Weighing Aspirate Reaction Reaction Vessel (Inert Atmosphere) Weighing->Reaction Inject Decon Glassware Decon (Bleach Bath) Weighing->Decon Dirty Syringe Reaction->Decon Post-Rxn

Caption: Operational workflow ensuring inert handling and immediate odor neutralization.

Odor Neutralization (The "Bleach Protocol")

Sulfur-based stench is best neutralized by oxidation.

  • Preparation: Prepare a bath of 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.

  • Decontamination: Immediately submerge all contaminated syringes, needles, and glassware into the bath.

  • Mechanism:

    
     (Sulfoxides are generally odorless and water-soluble).
    
  • Soak Time: Allow to soak for 30 minutes before washing with standard detergent.

Emergency Response

Spills (Minor vs. Major)
  • Minor (<10 mL): Cover with an absorbent pad. Apply weak oxidant (dilute bleach) to the pad in the hood to kill the smell. Dispose as solid hazardous waste.

  • Major (>10 mL or outside hood): Evacuate the area immediately due to respiratory irritation and stench. Contact EHS.

Diagram 2: Spill Response Logic (DOT)

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor (<10mL) Inside Hood Assess->Minor Major Major (>10mL) Or Outside Hood Assess->Major ActionMinor 1. Absorb (Pads) 2. Treat with Bleach 3. Bag & Seal Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Close Doors 3. Call EHS Major->ActionMajor

Caption: Decision matrix for spill response prioritizing respiratory safety and odor containment.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] Time is critical to prevent permanent corneal damage (alkaline burn).

  • Skin Contact: Wash with soap and water. Do not use alcohol (increases skin permeation).

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8862, 3,5-Dimethylmorpholine (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

A Technical Guide to the Physical Properties of 3,5-Dimethyl-thiomorpholine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical properties of 3,5-dimethyl-thiomorpholine, with a specific focus on the trans isomer. Due to a paucity of specific experimental data for trans-3,5-dimethyl-thiomorpholine in publicly accessible literature, this document presents data for analogous compounds to facilitate estimation and further investigation. Furthermore, this guide details the established experimental protocols for the precise determination of boiling point and density, equipping researchers with the necessary methodologies to characterize this and other novel chemical entities.

Introduction: The Significance of the Thiomorpholine Scaffold

The thiomorpholine ring system is a sulfur-containing heterocyclic motif of considerable interest in medicinal chemistry and drug development. As a bioisostere of the morpholine scaffold, it offers a distinct physicochemical profile, influencing properties such as lipophilicity, metabolic stability, and receptor-binding interactions. The introduction of methyl groups at the 3 and 5 positions of the thiomorpholine ring creates stereoisomers, namely cis and trans-3,5-dimethyl-thiomorpholine, each with a unique three-dimensional geometry that can profoundly impact its biological activity and physical characteristics. A thorough understanding of the physical properties of these isomers is paramount for their effective application in drug design, formulation, and chemical process development.

Physical Properties of 3,5-Dimethyl-thiomorpholine and Analogs

CompoundStructureBoiling Point (°C)Density (g/mL)
Thiomorpholine 169 °C (lit.)[1][2][3][4]1.026 g/mL at 25 °C (lit.)[1][3][4][5]
cis-3,5-Dimethylmorpholine 150.8±15.0 °C[6]Not Available
3,5-Dimethylpiperidine (mixture of cis and trans) 144 °C (lit.)0.853 g/mL at 25 °C (lit.)

Note: The provided boiling point for cis-3,5-dimethylmorpholine is a predicted value. The data for 3,5-dimethylpiperidine is for a mixture of isomers. It is anticipated that the boiling point of trans-3,5-dimethyl-thiomorpholine would be in a similar range, likely influenced by the presence of the sulfur heteroatom and the specific stereochemistry of the methyl groups.

Experimental Determination of Physical Properties

To obtain definitive values for the boiling point and density of trans-3,5-dimethyl-thiomorpholine, direct experimental measurement is essential. The following sections detail standard, reliable methodologies for these determinations.

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Causality of Experimental Choices: This method is predicated on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By heating the sample in a sealed system with an inverted capillary, we can precisely observe the point at which the vapor pressure of the liquid overcomes the external pressure, indicated by a continuous stream of bubbles. The subsequent cooling allows for an even more accurate determination as the liquid re-enters the capillary at the exact boiling point.

Experimental Protocol:

  • Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small-diameter test tube.

  • Capillary Insertion: A melting-point capillary tube is sealed at one end. The open end of this capillary is then inverted and placed into the liquid sample within the test tube.

  • Apparatus Assembly: The test tube is securely attached to a thermometer. The assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil bath.

  • Heating: The side arm of the Thiele tube is gently heated with a micro-burner or a hot plate. The design of the Thiele tube facilitates the circulation of the oil, ensuring uniform heating of the sample.

  • Observation: As the temperature rises, air trapped in the inverted capillary will be expelled. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Self-Validating System: The observation of a continuous stream of bubbles at a stable temperature, followed by the precise measurement upon cooling, provides an internal validation of the boiling point. The process can be repeated to ensure reproducibility.

Diagram of Experimental Workflow:

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Place sample in test tube B Insert inverted sealed capillary A->B C Attach to thermometer B->C D Immerse in Thiele tube C->D E Gently heat side arm D->E Begin Heating F Observe continuous stream of bubbles E->F G Remove heat and allow to cool F->G H Record temperature when liquid enters capillary G->H I I H->I Boiling Point Density_Determination cluster_weighing Mass Measurements cluster_calculation Calculation A Weigh empty pycnometer (m1) B Weigh pycnometer + reference liquid (m2) A->B C Weigh pycnometer + sample liquid (m3) A->C D Calculate mass of reference liquid (m2 - m1) B->D E Calculate mass of sample liquid (m3 - m1) C->E F Calculate sample density D->F E->F G G F->G Density

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion

While specific experimental data for the physical properties of trans-3,5-dimethyl-thiomorpholine remain to be reported, this guide provides valuable context through the examination of analogous compounds. Furthermore, the detailed experimental protocols for determining boiling point and density offer a clear pathway for researchers to characterize this and other novel compounds with a high degree of accuracy and confidence. The generation of precise physical property data is a critical step in the advancement of chemical research and drug development, and it is our hope that this guide will serve as a valuable resource in these endeavors.

References

  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination | PDF. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]

  • E-AIM. (n.d.). Densities of Organic Compounds. Retrieved from [Link]

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solubility of "trans-3,5-Dimethyl-thiomorpholine" in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of trans-3,5-Dimethyl-thiomorpholine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Uncharted Solubility Landscape of a Novel Thiomorpholine Analogue

In the realm of medicinal chemistry and drug development, the solubility of a compound is a cornerstone physical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. It influences every stage of the drug discovery pipeline, from initial screening and formulation to bioavailability and ultimate efficacy. This guide is dedicated to a specific heterocyclic compound, trans-3,5-Dimethyl-thiomorpholine, a molecule of interest due to the established pharmacological importance of the thiomorpholine scaffold.[1][2][3] While the parent thiomorpholine and its various derivatives have been explored for their diverse bioactivities, specific and comprehensive solubility data for the trans-3,5-dimethyl substituted variant in a range of organic solvents remains largely uncharacterized in publicly accessible literature.[1][2][3][4]

This document, therefore, is not a mere compilation of existing data. Instead, it serves as a comprehensive technical guide for the researcher, scientist, and drug development professional on how to approach, determine, and understand the solubility profile of trans-3,5-Dimethyl-thiomorpholine. We will delve into the theoretical underpinnings that govern its solubility, provide detailed, field-proven experimental protocols for its empirical determination, and offer insights into the interpretation of the resulting data. This guide is designed to be a self-validating system, empowering you to generate the critical solubility data required for your research and development endeavors.

Molecular Profile and Predicted Solubility of trans-3,5-Dimethyl-thiomorpholine

trans-3,5-Dimethyl-thiomorpholine possesses a unique combination of structural features that will dictate its interactions with various organic solvents. Its molecular formula is C6H13NO, with a molecular weight of approximately 115.17 g/mol .[5][6] The key structural elements to consider are:

  • The Thiomorpholine Ring: A six-membered saturated heterocycle containing both a secondary amine (-NH-) and a thioether (-S-) group. The thioether is generally less polar than an ether, while the secondary amine is a key site for hydrogen bonding.

  • The trans-3,5-Dimethyl Substitution: The two methyl groups in the trans configuration will influence the overall shape and steric hindrance around the polar functional groups. This can affect how solvent molecules pack around the solute and may slightly decrease its overall polarity compared to the unsubstituted parent compound.

  • Polarity and Hydrogen Bonding: The presence of the nitrogen and sulfur heteroatoms, along with the N-H bond, makes the molecule polar. The secondary amine can act as both a hydrogen bond donor and acceptor, while the sulfur atom can act as a weak hydrogen bond acceptor.

Based on the principle of "like dissolves like," we can make some initial predictions about its solubility:

  • High Solubility in Polar Aprotic and Protic Solvents: We anticipate good solubility in solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.[7] These solvents can engage in hydrogen bonding with the amine group and have polarities that are compatible with the overall polarity of the molecule.

  • Moderate Solubility in Solvents of Intermediate Polarity: Solvents such as acetone and ethyl acetate are likely to be effective at dissolving the compound.

  • Lower Solubility in Non-Polar Solvents: We would predict lower solubility in non-polar solvents like toluene and hexane, as these solvents cannot effectively solvate the polar amine and thioether functionalities.

While these predictions provide a useful starting point, empirical determination is essential for accurate characterization. Modern computational chemistry also offers tools for solubility prediction, including quantitative structure-property relationship (QSPR) models and physics-based methods that calculate solvation free energy.[8][9][10] These can be valuable for in-silico screening before extensive experimental work is undertaken.

Experimental Determination of Solubility: A Methodological Guide

The following section provides detailed protocols for both qualitative and quantitative determination of the solubility of trans-3,5-Dimethyl-thiomorpholine.

Qualitative Solubility Assessment

This initial screening provides a rapid overview of the compound's solubility in a range of solvents.

Protocol:

  • Preparation: Dispense 1-2 mg of trans-3,5-Dimethyl-thiomorpholine into a series of small, labeled test tubes or vials.

  • Solvent Addition: To each tube, add the test solvent dropwise, starting with 0.1 mL.

  • Mixing: After each addition, cap the tube and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background to see if the solid has completely dissolved.

  • Incremental Addition: If the solid has not dissolved, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL, repeating the mixing and observation steps after each addition.

  • Classification: Classify the solubility based on the following criteria:

    • Very Soluble: Dissolves in < 0.1 mL.

    • Soluble: Dissolves in 0.1 - 0.5 mL.

    • Slightly Soluble: Dissolves in 0.5 - 1.0 mL.

    • Insoluble: Does not completely dissolve in 1.0 mL.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

  • Sample Preparation: Add an excess amount of trans-3,5-Dimethyl-thiomorpholine to a series of vials, each containing a known volume of the desired organic solvent. Ensure there is enough solid so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker or orbital incubator at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is crucial to establish that equilibrium has been reached, which can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and observing no significant change in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that is within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[9][12]

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Agitate at constant temperature (24-72 hours) A->B Seal vials C Centrifuge or let stand B->C D Collect supernatant C->D E Dilute sample D->E F Quantify (HPLC, NMR) E->F G Calculate solubility F->G

Caption: Workflow for thermodynamic solubility determination.

High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, kinetic solubility is often measured using HTS methods. These methods are faster and require less material than the shake-flask method. A common approach involves preparing a concentrated stock solution of the compound in DMSO and then diluting it into an aqueous or organic medium.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of trans-3,5-Dimethyl-thiomorpholine in DMSO (e.g., 10-20 mM).

  • Dilution: In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the target organic solvent.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Precipitation Detection: Analyze the samples for any precipitate that has formed. This can be done visually or using automated plate readers that measure light scattering (nephelometry).

  • Quantification (Optional): If a clear solution is obtained, the concentration can be determined using a suitable analytical method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of trans-3,5-Dimethyl-thiomorpholine in Various Organic Solvents at 25°C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)Classification
Hexane0.1
Toluene2.4
Acetone5.1
Ethyl Acetate4.4
Ethanol4.3
Methanol5.1
DMSO7.2

Note: The table above is a template for recording experimental data.

Interpreting the Results:

The solubility data should be analyzed in relation to the properties of the solvents. Key factors to consider include:

  • Polarity: A higher solubility in polar solvents would confirm the polar nature of trans-3,5-Dimethyl-thiomorpholine.

  • Hydrogen Bonding Capacity: Compare the solubility in polar aprotic solvents (like acetone) versus polar protic solvents (like ethanol). Higher solubility in protic solvents would highlight the importance of hydrogen bonding interactions with the amine group.

  • Dielectric Constant: This property of the solvent influences its ability to separate charges and solvate ions.

Diagram of Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties A Polarity (N-H, S) Solubility Solubility A->Solubility B H-Bonding (Donor/Acceptor) B->Solubility C Molecular Size/Shape C->Solubility D Polarity D->Solubility E H-Bonding Capacity E->Solubility F Dielectric Constant F->Solubility

Caption: Interplay of solute and solvent properties.

Conclusion

References

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Irish, E. D., & Shaw, D. E. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11909–11960. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical models of solubility for organic solvents. A conceptual density functional theory approach. Retrieved from [Link]

  • Studocu. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • ChemBK. (n.d.). Morpholine, 3,5-dimethyl-, (3S,5S)-. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. PMC, 114(12), 3106-3132. Retrieved from [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, 41(4), 1085–1090. Retrieved from [Link]

  • Ghiaci, P., Aghamohammadi, M., & St-Amant, A. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2846–2853. Retrieved from [Link]

  • Johnson, R. J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Retrieved from [Link]

  • precisionFDA. (n.d.). 3,5-DIMETHYLMORPHOLINE, TRANS-. Retrieved from [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Retrieved from [Link]

  • Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Tetrahedron, 70(43), 8056-8063. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiomorpholine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiomorpholines. Retrieved from [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 209-231. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylmorpholine. Retrieved from [Link]

  • National Technical Information Service. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

  • Kiani, M., & Halladj, R. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for trans-3,5-Dimethyl-thiomorpholine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a C₂-Symmetric Thiomorpholine Scaffold

The field of organic synthesis continually seeks novel molecular architectures that offer unique reactivity and selectivity. The thiomorpholine scaffold is a privileged heterocyclic motif, recognized for its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its unique structural and physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable building block in medicinal chemistry.[1][3] The introduction of stereocenters into the thiomorpholine ring, as in trans-3,5-dimethyl-thiomorpholine, presents an intriguing opportunity for applications in asymmetric synthesis.

While direct literature on the applications of trans-3,5-dimethyl-thiomorpholine is emerging, its C₂-symmetric and chiral nature strongly suggests its potential as a valuable tool in stereoselective transformations. This guide, therefore, extrapolates from well-established principles of asymmetric catalysis and the known reactivity of analogous chiral cyclic amines to propose novel applications for this promising, yet underexplored, molecule. We will delve into its potential use as both a chiral auxiliary and an organocatalyst, providing detailed, field-proven insights and hypothetical protocols to guide researchers in harnessing its synthetic utility.

Part 1: Proposed Application as a Chiral Auxiliary in Asymmetric Alkylation

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters.[4] C₂-symmetric diamines and amino alcohols have proven to be particularly effective in this regard. By analogy, enantiomerically pure trans-3,5-dimethyl-thiomorpholine can be envisioned as a novel chiral auxiliary for the asymmetric alkylation of carbonyl compounds.

Causality Behind Experimental Choices:

The rationale for employing trans-3,5-dimethyl-thiomorpholine as a chiral auxiliary lies in its ability to form a chiral enamine or enolate precursor with a defined facial bias. The C₂-symmetry of the auxiliary simplifies the stereochemical analysis, as the two faces of the reactive intermediate are sterically differentiated by the methyl groups, directing the incoming electrophile to one face preferentially. The sulfur atom, being larger and more polarizable than oxygen or carbon, may also exert unique electronic effects on the reactivity and selectivity of the enamine intermediate.

Experimental Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage & Recovery A trans-3,5-Dimethyl-thiomorpholine C Chiral Amide Adduct A->C Base (e.g., Et3N) B Carboxylic Acid Derivative (e.g., Acyl Chloride) B->C D Chiral Amide Adduct F Formation of Chiral Enolate D->F Deprotonation E Base (e.g., LDA, LHMDS) E->F H Alkylated Amide F->H Alkylation G Electrophile (e.g., Alkyl Halide) G->H I Alkylated Amide K Chiral Carboxylic Acid or Alcohol I->K Cleavage L Recovered Auxiliary I->L Cleavage J Hydrolysis or Reduction (e.g., LiOH, LiAlH4) J->K

Caption: Workflow for asymmetric alkylation using trans-3,5-dimethyl-thiomorpholine as a chiral auxiliary.

Detailed Protocol: Asymmetric Alkylation of a Propionyl Amide

Objective: To synthesize an enantiomerically enriched 2-substituted propionic acid derivative.

Materials:

  • (2R,6R)-3,5-Dimethyl-thiomorpholine (or its enantiomer)

  • Propionyl chloride

  • Triethylamine (Et₃N), distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr), distilled

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Amide Formation:

    • To a solution of (2R,6R)-3,5-dimethyl-thiomorpholine (1.0 eq.) and Et₃N (1.2 eq.) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with water and separate the organic layer. Wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the chiral amide.

  • Diastereoselective Alkylation:

    • Dissolve the chiral amide (1.0 eq.) in anhydrous THF and cool to -78 °C.

    • Add LDA solution (1.1 eq.) dropwise and stir for 1 hour to form the lithium enolate.

    • Add benzyl bromide (1.2 eq.) and continue stirring at -78 °C for 2 hours, then allow to slowly warm to -20 °C over 2 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

  • Auxiliary Cleavage:

    • Dissolve the alkylated amide in a 3:1 mixture of THF and water.

    • Add LiOH (4.0 eq.) and stir at room temperature for 12 hours.

    • Acidify the reaction mixture with 1 M HCl to pH ~2 and extract the chiral carboxylic acid with ethyl acetate.

    • Basify the aqueous layer with 2 M NaOH and extract with DCM to recover the chiral auxiliary.

StepReagent/SolventTemperature (°C)Time (h)Expected Outcome
Amide Formation Propionyl chloride, Et₃N, DCM0 to RT4Chiral propionyl amide
Alkylation LDA, BnBr, THF-78 to -204Alkylated amide (high d.r.)
Cleavage LiOH, THF/H₂ORT12Chiral acid and recovered auxiliary

Part 2: Proposed Application as an Organocatalyst in Asymmetric Michael Additions

Chiral secondary amines are powerful organocatalysts, particularly in enamine and iminium ion catalysis.[5] The C₂-symmetry of trans-3,5-dimethyl-thiomorpholine makes it an excellent candidate for a neutral, bifunctional organocatalyst in reactions such as the asymmetric Michael addition of ketones or aldehydes to nitro-olefins.

Causality Behind Experimental Choices:

In this catalytic cycle, the secondary amine of trans-3,5-dimethyl-thiomorpholine reversibly forms a chiral enamine with a carbonyl donor (e.g., a ketone). The stereodirecting methyl groups create a sterically hindered facial environment, guiding the approach of the Michael acceptor (e.g., a nitro-olefin) to the less hindered face of the enamine. The thiomorpholine ring's conformation and the electronic nature of the sulfur atom can influence the nucleophilicity of the enamine and the stability of the transition state, potentially leading to high stereoselectivity.

Catalytic Cycle for Asymmetric Michael Addition

G A Catalyst (trans-3,5-Dimethyl- thiomorpholine) C Chiral Enamine A->C + Ketone - H2O B Ketone B->C E Iminium Intermediate C->E + Nitro-olefin D Nitro-olefin D->E F Michael Adduct E->F + H2O - Catalyst G H2O G->F

Caption: Proposed catalytic cycle for the asymmetric Michael addition catalyzed by trans-3,5-dimethyl-thiomorpholine.

Detailed Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Objective: To synthesize an enantiomerically enriched γ-nitroketone.

Materials:

  • trans-3,5-Dimethyl-thiomorpholine (as catalyst)

  • Cyclohexanone, distilled

  • trans-β-Nitrostyrene

  • Benzoic acid (as co-catalyst)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup:

    • To a vial charged with trans-3,5-dimethyl-thiomorpholine (0.1 eq., 10 mol%) and benzoic acid (0.1 eq., 10 mol%), add anhydrous toluene.

    • Add trans-β-nitrostyrene (1.0 eq.).

    • Finally, add cyclohexanone (2.0 eq.) and stir the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 24-48 hours), quench the reaction with saturated aqueous NaHCO₃.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Determine the diastereomeric and enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

ComponentStoichiometryRole
trans-β-Nitrostyrene1.0 eq.Michael Acceptor
Cyclohexanone2.0 eq.Michael Donor
trans-3,5-Dimethyl-thiomorpholine0.1 eq.Chiral Organocatalyst
Benzoic Acid0.1 eq.Co-catalyst (activates nitro group)
Toluene-Solvent

Conclusion and Future Outlook

While the direct application of trans-3,5-dimethyl-thiomorpholine in organic synthesis is an area ripe for exploration, its structural features provide a strong basis for its proposed utility as a novel chiral auxiliary and organocatalyst. The protocols detailed herein are founded on well-established principles of asymmetric synthesis and offer a robust starting point for researchers. The C₂-symmetry, combined with the unique electronic properties of the thiomorpholine ring, may lead to unprecedented levels of stereocontrol and reactivity in a variety of organic transformations. Further investigations into its applications in other asymmetric reactions, such as aldol reactions, Mannich reactions, and Diels-Alder reactions, are highly encouraged and are anticipated to further solidify the position of this and other chiral thiomorpholines as valuable tools in the synthetic chemist's arsenal.

References

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). Molecules. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

  • Catalysis Of "Direct" Asymmetric Aldol Reactions. (2003). University of Illinois Urbana-Champaign. [Link]

  • Development of C2-Symmetric Chiral Bifunctional Triamines: Synthesis and Application in Asymmetric Organocatalysis. (2018). RECERCAT. [Link]

  • C₂-symmetric proline-derived tetraamine as highly effective catalyst for direct asymmetric Michael addition of ketones to chalcones. (2014). Organic & Biomolecular Chemistry. [Link]

  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. (1998). Tetrahedron Letters. [Link]

  • C 2 -Symmetric Amino Acid Amide-Derived Organocatalysts. (2024). Molbank. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2003). Chemical Reviews. [Link]

  • A 2000 to 2020 Practitioner's Guide to Chiral Amine-Based Enantioselective Aldol Reactions: Ketone Substrates. (2021). Catalysts. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules. [Link]

  • Catalytic cycle of the asymmetric Michael addition of 9 to maleimides... (2018). ResearchGate. [Link]

  • ChemInform Abstract: Asymmetric Induction in Michael Addition Reactions Mediated by C2- Symmetric Aluminate. (1998). ResearchGate. [Link]

  • Asymmetric synthesis of Trans-2,5-dimethylpyrrolidine. (1996). University of Groningen. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. (2004). ResearchGate. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (1998). SFU Summit. [Link]

  • Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. (2022). University of Liverpool Repository. [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate. [Link]

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Application Note: Synthesis and Isolation of trans-3,5-Dimethylthiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Comprehensive Protocols for the Assembly of Sterically Hindered Heterocyclic Building Blocks Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Scientific Context

Substituted thiomorpholines are critical pharmacophores in modern medicinal chemistry, frequently utilized to modulate physicochemical properties such as lipophilicity, metabolic stability, and basicity[1]. Specifically, trans-3,5-dimethylthiomorpholine is a highly valued scaffold in the development of 5-HT3 receptor modulators and TLR7/8 agonists[2]. Unlike its cis (meso) counterpart, the trans isomer (comprising the 3S,5S and 3R,5R enantiomeric pair) provides unique conformational rigidity. This rigidity projects the methyl groups in a pseudo-axial/equatorial arrangement that can selectively engage tight enzymatic or receptor binding pockets.

Synthesizing the trans isomer presents a significant stereochemical challenge. Standard cyclizations often yield mixtures or favor the thermodynamically more stable cis isomer. This application note details a robust, field-proven, three-step synthetic workflow to selectively assemble and isolate the trans-3,5-dimethylthiomorpholine core using a double reductive amination strategy[2].

Synthetic Strategy & Mechanistic Insights

The protocol relies on a self-validating system of steric control and chemoselective reduction to ensure high purity and stereofidelity.

  • Step 1: Bis-alkylation (Thioetherification). Freshly distilled chloroacetone is reacted with sodium sulfide. The use of freshly distilled chloroacetone is critical to prevent the introduction of polymerized impurities, ensuring stoichiometric precision during the double

    
     displacement[2].
    
  • Step 2: Double Reductive Amination. The resulting 1,1'-thiodipropan-2-one is subjected to reductive amination with benzhydrylamine (diphenylmethanamine) and sodium cyanoborohydride (NaCNBH₃).

    • Causality of Reagent Choice: NaCNBH₃ is selected over NaBH₄ because it is stable at the mildly acidic pH (~5) required for imine formation and selectively reduces the iminium ion without reducing the unreacted ketone[2].

    • Stereochemical Control: The bulky benzhydryl group imposes severe steric hindrance during the second ring-closing reduction step. This steric bulk directs the hydride attack to favor the formation of the trans-4-benzhydryl-3,5-dimethylthiomorpholine isomer[2].

  • Step 3: Global Deprotection via Silane Reduction. Removing the benzhydryl group from a sulfur-containing heterocycle precludes the use of standard palladium-catalyzed hydrogenolysis, as the sulfur atom will irreversibly poison the Pd catalyst. Instead, an acid-catalyzed silane reduction is employed[3]. Trifluoroacetic acid (TFA) protonates the amine, facilitating the departure of the highly stable diphenylmethyl carbocation. Triethylsilane (Et₃SiH) acts as a hydride donor to immediately trap the carbocation, forming inert diphenylmethane and preventing reversible alkylation[2].

Visualization: Synthetic Workflow

SynthesisWorkflow Step1 Chloroacetone + Na₂S·9H₂O Int1 1,1'-Thiodipropan-2-one (Intermediate 1) Step1->Int1 S_N2 Thioetherification EtOH/H₂O, 75 °C, 45 min Step2 Benzhydrylamine + NaCNBH₃ (Double Reductive Amination) Int1->Step2 Int2 trans-4-Benzhydryl-3,5-dimethylthiomorpholine (Stereoselective Cyclization) Step2->Int2 Cyclization MeOH, 0 °C to RT, 20 h Step3 Et₃SiH / TFA (Cationic Silane Reduction) Int2->Step3 Product trans-3,5-Dimethylthiomorpholine (Final Product) Step3->Product Benzhydryl Cleavage Reflux, 20 h

Figure 1: Three-step synthetic workflow for trans-3,5-dimethylthiomorpholine.

Quantitative Data Summary

StepReaction TypeKey ReagentsTempTimeYieldTarget Intermediate / Product
1

Thioetherification
Chloroacetone, Na₂S·9H₂O75 °C45 min42%1,1'-Thiodipropan-2-one
2 Double Reductive AminationBenzhydrylamine, NaCNBH₃0 °C to RT20 h13%*trans-4-Benzhydryl-3,5-dimethylthiomorpholine
3 Cationic Silane ReductionEt₃SiH, TFAReflux20 hQuant.trans-3,5-Dimethylthiomorpholine

*Note: The 13% yield in Step 2 reflects the specific isolation of the pure trans diastereomer via flash column chromatography[2].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1,1'-Thiodipropan-2-one
  • Preparation: Set up a reaction flask under a nitrogen (

    
    ) atmosphere. Add freshly distilled chloroacetone (31.0 g, 0.33 mol) to ethanol (335 mL)[2].
    
  • Addition: Heat the solution to 75 °C. Add a solution of Na₂S·9H₂O (40.2 g, 0.17 mol) dissolved in

    
     (110 mL) dropwise[2].
    
  • Reaction: Maintain heating at 75 °C for 45 minutes after the addition is complete. Allow the mixture to cool to ambient temperature[2].

  • Workup: Concentrate the mixture to approximately half its volume under reduced pressure. Partition the residue between ethyl acetate (EtOAc, 400 mL) and brine (200 mL)[2].

  • Extraction: Separate the layers. Wash the organic layer with an additional portion of brine (200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

  • Purification: Distill the residual orange oil under high vacuum (140 °C, <1 mm Hg) to afford 1,1'-thiodipropan-2-one (10.3 g, 42% yield)[2].

Protocol B: Stereoselective Assembly of (3S,5S)/(3R,5R)-4-Benzhydryl-3,5-dimethylthiomorpholine
  • Preparation: In a reaction flask cooled to 0 °C, prepare a stirred solution of diphenylmethanamine (benzhydrylamine, 2.36 mL, 13.7 mmol), glacial acetic acid (HOAc, 0.86 mL, 15.1 mmol), and potassium hydroxide (KOH, 0.19 g, 3.4 mmol) in methanol (CH₃OH, 25 mL)[2].

  • Substrate Addition: Add a solution of 1,1'-thiodipropan-2-one (2.0 g, 13.7 mmol) in CH₃OH (10 mL) to the cooled mixture[2].

  • Reduction: Add sodium cyanoborohydride (NaCNBH₃, 0.86 g, 13.7 mmol). Stir the reaction mixture at ambient temperature for 16 hours[2].

  • Secondary Reduction: Add a second portion of NaCNBH₃ (0.43 g, 6.9 mmol) and continue stirring for an additional 4 hours to ensure complete cyclization[2].

  • Workup: Partition the reaction mixture between EtOAc (150 mL) and

    
     (150 mL). Separate the layers. Wash the organic layer with 
    
    
    
    (150 mL) and brine (150 mL), then dry over anhydrous Na₂SO₄[2].
  • Purification: Concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, 10-50% EtOAc in hexanes) to isolate the trans isomer, (3S,5S)/(3R,5R)-4-benzhydryl-3,5-dimethylthiomorpholine (0.52 g, 13% yield)[2].

Protocol C: Global Deprotection to trans-3,5-Dimethylthiomorpholine
  • Preparation: Combine (3S,5S)/(3R,5R)-4-benzhydryl-3,5-dimethylthiomorpholine (0.52 g, 1.75 mmol) and triethylsilane (1.12 mL, 7.00 mmol) in trifluoroacetic acid (TFA, 20 mL)[2].

  • Reaction: Heat the mixture at reflux for 20 hours[2].

  • Workup: Cool the reaction to ambient temperature and concentrate under reduced pressure to remove excess TFA[2].

  • Phase Separation (Self-Validating Step): Partition the resulting residue between 1 N hydrochloric acid (HCl, 10 mL) and diethyl ether (Et₂O, 20 mL)[2].

    • Scientific Insight: The inert byproduct, diphenylmethane, partitions exclusively into the organic (Et₂O) layer. The desired trans-3,5-dimethylthiomorpholine is protonated and partitions exclusively into the aqueous (HCl) layer, ensuring high purity without the need for further chromatography.

  • Isolation: Extract and retain the aqueous layer. Lyophilization yields the final trans-3,5-dimethylthiomorpholine product as a hydrochloride salt (CAS 1384428-81-2)[1].

References

*[1] Title: 3,5-DIMETHYLTHIOMORPHOLINE HYDROCHLORIDE (CAS 1384428-81-2) | Source: Fluorochem | URL: 1 *[3] Title: WO2008019372A2 - 2-aminobenzoxazole carboxamides as 5ht3 modulators | Source: Google Patents | URL: 3 *[2] Title: WO2008019372A2 - 2-aminobenzoxazole carboxamides as 5ht3 modulators | Source: Google Patents | URL: 2

Sources

Application Note: High-Sensitivity Derivatization of trans-3,5-Dimethyl-thiomorpholine for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in bioanalysis and DMPK (Drug Metabolism and Pharmacokinetics) requiring high-sensitivity quantification of trans-3,5-Dimethyl-thiomorpholine (DMTM). This molecule acts as a critical pharmacophore in various therapeutic agents (e.g., Mcl-1 inhibitors, oxazolidinone antibiotics) but presents significant analytical challenges due to its lack of a chromophore and sterically hindered secondary amine.

Introduction & Analytical Rationale

The Challenge: Steric Hindrance & Detection

trans-3,5-Dimethyl-thiomorpholine (DMTM) is a heterocyclic secondary amine. While the sulfur atom offers a potential oxidation site, the nitrogen atom is the primary handle for derivatization. However, the 3,5-dimethyl substitution pattern creates a sterically crowded environment around the nitrogen (similar to a neopentyl amine), significantly reducing nucleophilicity compared to unsubstituted morpholine.

Furthermore, DMTM lacks a conjugated


-system, rendering it invisible to standard UV-Vis detection. In ESI-MS, while it can be protonated, the low molecular weight (MW 131.24) often falls into the "chemical noise" region of the mass spectrum, leading to poor signal-to-noise ratios (S/N).
The Solution: Targeted Derivatization

To achieve low ng/mL sensitivity in biological matrices (plasma/urine), we utilize Dansyl Chloride (Dns-Cl) . This reagent serves a dual purpose:

  • Ionization Enhancement: The dimethylaminonaphthalene moiety increases hydrophobicity (improving LC retention) and provides a highly ionizable nitrogen for ESI efficiency.

  • Fluorescence: It introduces a fluorophore (Ex 340 nm / Em 525 nm) for HPLC-FLD workflows.

Note: While NBD-F is an alternative, Dansyl Chloride is preferred here for its robust stability and cost-effectiveness, provided the reaction conditions are optimized to overcome steric hindrance.

Chemical Basis of the Protocol

The reaction involves the nucleophilic attack of the DMTM secondary amine on the sulfonyl chloride of Dns-Cl.

Critical Mechanism Note: Due to the steric bulk of the methyl groups at positions 3 and 5, the reaction kinetics are slow at room temperature. Heat (60°C) and high pH (10.5) are mandatory to drive the reaction to completion and prevent hydrolysis of the reagent from outcompeting the derivatization.

Reaction Scheme Visualization

ReactionScheme DMTM trans-3,5-Dimethyl- thiomorpholine (Analyte) Complex Transition State (Sterically Hindered) DMTM->Complex + Base (pH 10.5) DNS Dansyl Chloride (Reagent) DNS->Complex Product N-Dansyl-3,5-dimethyl- thiomorpholine (Detectable Derivative) Complex->Product 60°C, 20 min SN2 Mechanism HCl HCl (Byproduct) Complex->HCl

Figure 1: Reaction scheme highlighting the steric bottleneck overcome by thermal energy and basic catalysis.

Detailed Experimental Protocol

Materials & Reagents[1]
  • Analyte: trans-3,5-Dimethyl-thiomorpholine (Sigma/ChemScene, >98%).

  • Reagent: Dansyl Chloride (5 mg/mL in Acetone). Prepare fresh daily.

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), adjusted to pH 10.5 with NaOH.
    
  • Quenching Solution: 5% Formic Acid in water.

  • Matrix: Human or Rat Plasma (K2EDTA).

Workflow: Plasma Extraction & Derivatization

This protocol uses a "Derivatization-after-Extraction" approach to minimize matrix interference.

Step 1: Protein Precipitation (PPT)
  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 150 µL of cold Acetonitrile (containing Internal Standard, e.g.,

    
    -Morpholine).
    
  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean glass vial.

  • Evaporate to dryness under

    
     stream at 40°C.
    
Step 2: Derivatization Reaction
  • Reconstitute the dried residue in 50 µL of Carbonate Buffer (pH 10.5).

  • Add 50 µL of Dansyl Chloride solution (5 mg/mL in Acetone).

  • Seal the vial tightly (to prevent acetone evaporation).

  • Incubate at 60°C for 20 minutes. Crucial Step: Do not shorten this time; steric hindrance requires thermal activation.

  • Cool to room temperature.

Step 3: Cleanup & Injection
  • Add 50 µL of 5% Formic Acid to quench the reaction and protonate the derivative.

  • Vortex and transfer to an autosampler vial.

  • Inject 5-10 µL into the LC-MS/MS or HPLC-FLD system.

Analytical Conditions & Validation

LC-MS/MS Parameters[2]
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    

MRM Transitions (Estimated):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Rationale

| DMTM-Dansyl | 365.1


 | 171.0  | 35 | Loss of dimethylaminonaphthalene (Dansyl core) |
| DMTM-Dansyl  | 365.1 

| 156.0 | 45 | Secondary fragment of Dansyl |
HPLC-FLD Parameters (Alternative)
  • Excitation Wavelength: 340 nm

  • Emission Wavelength: 525 nm

  • Retention Time: Derivative will elute significantly later than the parent amine due to the naphthyl group.

Method Validation Criteria

To ensure trustworthiness, the assay must meet these criteria:

  • Linearity:

    
     over the range of 1–1000 ng/mL.
    
  • Recovery: >85% (Compare derivatized extracted sample vs. derivatized neat standard).

  • Stability: Processed samples should be stable for 24h at 4°C (autosampler).

Process Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 Derivatization (Critical) cluster_2 Analysis Start Plasma Sample (50 µL) PPT Protein Precipitation (ACN, 1:3 v/v) Start->PPT Dry Evaporation (N2, 40°C) PPT->Dry Recon Reconstitute (pH 10.5 Buffer) Dry->Recon React Add Dansyl-Cl Incubate 60°C, 20 min Recon->React Quench Quench (5% Formic Acid) React->Quench LCMS LC-MS/MS Analysis (MRM: 365.1 -> 171.0) Quench->LCMS Result Quantification LCMS->Result

Figure 2: Step-by-step workflow ensuring robust derivatization of the hindered amine.

Troubleshooting & Optimization (Expertise)

  • Low Yield?

    • Cause: Incomplete reaction due to steric hindrance.

    • Fix: Increase incubation time to 40 minutes or switch to NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole). NBD-F is less bulky than Dansyl-Cl and the fluorine is a better leaving group, often reacting faster with hindered amines.

  • Peak Tailing?

    • Cause: Interaction of the tertiary amine (formed in the ring) with silanols.

    • Fix: Use a high-strength silica (HSS) column or increase buffer strength in the mobile phase (10 mM Ammonium Formate).

  • Stereochemistry:

    • The trans isomer exists as a racemic pair. If chiral separation is required, replace the C18 column with a Chiralpak AGP or Chiralcel OD-RH column. The Dansyl tag often improves chiral resolution by adding a planar interaction site.

References

  • Asirvatham, S., et al. (2021).[1][2] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][2][3][4] Journal of Chemical Reviews, 3(4), 247–272. Link

  • Steiner, A., et al. (2022).[5] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development, 26(8), 2532–2539.[5] Link

  • Manini, P., et al. (2002). "Liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis." Drug Discoveries & Therapeutics, 615-621.
  • Sigma-Aldrich. (2023). "Product Specification: 3,5-Dimethylthiomorpholine." Link (Reference for physical properties).

Sources

"trans-3,5-Dimethyl-thiomorpholine" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of trans-3,5-Dimethyl-thiomorpholine in heterocyclic synthesis.

Executive Summary

trans-3,5-Dimethyl-thiomorpholine is a high-value heterocyclic building block used in medicinal chemistry to modulate physicochemical properties (lipophilicity, pKa) and optimize ligand-target binding interactions. Unlike its oxygen counterpart (trans-3,5-dimethylmorpholine) or its cis-isomer (meso), this scaffold offers a unique combination of chiral complexity (racemic mixture of 3R,5R and 3S,5S), conformational restriction (axial/equatorial methyl positioning), and metabolic tunability (via sulfur oxidation).

This guide provides validated protocols for its synthesis, purification, and incorporation into drug scaffolds, focusing on overcoming the steric challenges imposed by the trans-methyl arrangement.

Structural & Conformational Analysis

Understanding the stereochemistry is prerequisite to successful synthesis.

  • Cis-Isomer (Meso): The 3,5-methyl groups adopt a diequatorial orientation in the chair conformation. This is the thermodynamic product.

  • Trans-Isomer (Racemic): The 3,5-methyl groups adopt an axial-equatorial orientation. This introduces significant steric strain and conformational rigidity, often forcing the ring into a twist-boat conformation to relieve 1,3-diaxial interactions.

Implications for Drug Design:

  • Vector Control: The trans-isomer projects substituents at defined angles distinct from the cis-isomer, allowing exploration of new chemical space in active sites.

  • Metabolic Switching: The sulfur atom serves as a "soft" metabolic handle, readily oxidizing to the sulfoxide or sulfone (dioxide), which dramatically alters polarity (lowers logP) and hydrogen-bonding potential.

Diagram 1: Conformational Landscape & Reactivity

Caption: Logical relationship between stereochemistry, conformation, and reactivity profiles.

Sourcing & Preparation Protocols

Since the cis-isomer is thermodynamically preferred, commercial sources of "3,5-dimethylthiomorpholine" are often mixtures enriched in cis. High-purity trans-isomer typically requires enrichment.

Protocol A: Enrichment of trans-Isomer via Salt Formation

The trans-isomer often forms salts (HCl or Oxalate) with distinct solubility profiles compared to the cis-isomer.

Materials:

  • Crude 3,5-dimethylthiomorpholine (cis/trans mixture).

  • Solvent: Ethanol (absolute) or Methanol.

  • Reagent: HCl (4M in dioxane) or Oxalic acid.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of the crude amine mixture in 20 mL of absolute ethanol.

  • Acid Addition: Dropwise add 1.1 equivalents of HCl (4M in dioxane) at 0°C. Stir for 30 minutes.

  • Fractional Crystallization:

    • Heat the suspension to reflux until clear.

    • Cool slowly to room temperature, then to 4°C overnight.

    • Note: The cis-isomer HCl salt is typically less soluble and crystallizes first (check literature specific to your batch ratio). Filter the precipitate (enriched cis).[1]

  • Recovery of Trans: Evaporate the filtrate (enriched trans). Recrystallize from Isopropanol/Ether to further purify the trans-isomer.

  • Free Basing: Treat the purified salt with 2M NaOH and extract with DCM to obtain the free base oil.

Chemical Reactivity & Synthesis Protocols[2]

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

The trans-3,5-dimethyl substitution creates steric hindrance around the nitrogen. Standard conditions for morpholine often fail. We utilize a specialized precatalyst system (RuPhos or BrettPhos) to overcome this.

Scope: Coupling trans-3,5-dimethylthiomorpholine with Aryl Bromides/Chlorides.

Reagents:

  • Amine: trans-3,5-Dimethyl-thiomorpholine (1.2 equiv)

  • Aryl Halide: 1.0 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR RuPhos Pd G4 (2 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Setup: In a glovebox or under Argon, charge a reaction vial with the Aryl Halide (1.0 mmol), Base (1.5 mmol), and Catalyst/Ligand.

  • Addition: Add solvent (4 mL, 0.25 M) and trans-3,5-dimethylthiomorpholine (1.2 mmol).

  • Reaction: Seal and heat to 100°C for 12-18 hours.

    • Expert Tip: The axial methyl group in the trans-isomer retards the rate of reductive elimination. Higher temperatures (110°C) may be required for electron-rich aryl halides.[2]

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Table 1: Optimization of N-Arylation Conditions

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Cs₂CO₃Toluene100<10Ligand too bulky/inactive
2Pd₂dba₃ / BINAPNaOtBuToluene10045Moderate conversion
3RuPhos Pd G4 NaOtBu Dioxane 100 92 Optimal Condition
4BrettPhos Pd G4K₃PO₄tBuOH11088Good for heteroaryl halides
Protocol C: Controlled Oxidation to Sulfones (1,1-Dioxides)

Modulating the oxidation state of the sulfur atom is a powerful tactic to lower logP and block metabolic S-oxidation.

Target: trans-4-Aryl-3,5-dimethylthiomorpholine-1,1-dioxide.

Reagents:

  • Substrate: N-Substituted trans-3,5-dimethylthiomorpholine.

  • Oxidant: m-CPBA (2.2 equiv) OR Oxone® (2.5 equiv).

  • Solvent: DCM (for m-CPBA) or MeOH/H₂O (for Oxone).

Procedure (m-CPBA Method):

  • Dissolution: Dissolve substrate (1.0 mmol) in DCM (10 mL). Cool to 0°C.

  • Addition: Add m-CPBA (2.2 mmol, 77% max) portion-wise over 15 minutes.

    • Mechanistic Note: The first equivalent forms the sulfoxide (rapid). The second equivalent forms the sulfone (slower).

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC/LCMS (Sulfoxide intermediate often polar/lower Rf).

  • Quench: Add saturated aqueous Na₂S₂O₃ (to quench peroxide) and saturated NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash organics with 1M NaOH (to remove m-chlorobenzoic acid byproduct).

  • Purification: The sulfone is typically a crystalline solid. Recrystallize from EtOH/Heptane.

Diagram 2: Synthetic Workflow & Metabolic Tuning

Caption: Step-wise modification from the core scaffold to the metabolically stable sulfone.

Troubleshooting & Expert Tips

  • Stereochemical Integrity:

    • Risk: Harsh acidic conditions or high heat during synthesis of the ring can lead to epimerization. However, once the ring is formed, the trans-configuration is relatively robust during N-alkylation.

    • Validation: Always verify stereochemistry using 1H NMR . The trans-isomer typically shows complex multiplet patterns for the ring protons due to the lack of symmetry compared to the cis-meso form (which often simplifies).

    • NMR Signal: Look for the CH-CH3 methine protons. In cis (diequatorial), they are equivalent. In trans (axial/equatorial), they are distinct (though in a rapid chair-flip equilibrium, they may average unless locked by a bulky N-substituent).

  • Odor Control:

    • Thiomorpholines have a characteristic sulfur smell (though less potent than thiols).

    • Tip: Bleach (NaOCl) bath is ineffective for fully neutralizing the odor of the amine itself but works for waste. Use a dedicated fume hood and keep waste containers sealed.

  • Solubility:

    • The trans-sulfone (1,1-dioxide) product is often significantly less soluble in organic solvents (EtOAc, Ether) than the parent sulfide due to high polarity. Use DCM/MeOH (9:1) for extractions of the sulfone.

References

  • National Institutes of Health (NIH) - PubChem. 3,5-Dimethylmorpholine, trans- (Compound Summary). Retrieved March 2, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes. (2023). Retrieved March 2, 2026, from [Link]

  • ChemRxiv. Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide. (2025). Retrieved March 2, 2026, from [Link]

Sources

Application Notes & Protocols: N-Substitution of trans-3,5-Dimethyl-thiomorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the N-Substituted Thiomorpholine Scaffold

The thiomorpholine heterocycle is a privileged scaffold in modern medicinal chemistry. As a bioisostere of morpholine, its substitution with a sulfur atom increases lipophilicity and can introduce a "soft spot" for metabolism via oxidation to the corresponding sulfoxide or sulfone.[1] This modulation of physicochemical properties is a critical tool in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. N-substituted thiomorpholine derivatives, in particular, are integral components of a wide array of bioactive molecules, including kinase inhibitors, antimigraine agents, and reverse transcriptase inhibitors.[1][2]

The trans-3,5-dimethyl substitution on the thiomorpholine ring introduces stereochemical complexity and conformational rigidity. This specific substitution pattern can be leveraged to enhance binding affinity and selectivity for a biological target by orienting the N-substituent in a defined vector. Consequently, robust and versatile methods for the N-functionalization of trans-3,5-dimethyl-thiomorpholine are highly sought after in the synthesis of novel chemical entities.

This guide provides a detailed exploration of the primary synthetic strategies for N-substitution, focusing on N-alkylation and N-arylation. We will delve into the mechanistic underpinnings of these transformations, explain the rationale behind experimental choices, and provide detailed, actionable protocols to empower researchers in their synthetic endeavors.

Part 1: N-Alkylation Methodologies

The introduction of an alkyl or benzyl group onto the nitrogen atom of trans-3,5-dimethyl-thiomorpholine is most commonly achieved through two powerful methods: direct alkylation via nucleophilic substitution and reductive amination.

Direct Alkylation with Electrophiles

This method relies on the nucleophilic character of the secondary amine nitrogen, which attacks an alkyl electrophile (typically an alkyl halide or sulfonate) in an SN2 reaction.

Causality and Experimental Rationale: The success of this reaction hinges on maintaining the nucleophilicity of the thiomorpholine nitrogen. During the reaction, one equivalent of acid (H-X) is generated. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To circumvent this, a base is added to act as a "proton sponge," neutralizing the acid as it forms. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a hindered amine like N,N-diisopropylethylamine (DIPEA), is ideal as it will not compete with the thiomorpholine in attacking the electrophile. The choice of a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is crucial for solvating the reactants and facilitating the SN2 mechanism.

Objective: To synthesize 4-benzyl-trans-3,5-dimethyl-thiomorpholine.

Materials:

  • trans-3,5-Dimethyl-thiomorpholine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add trans-3,5-dimethyl-thiomorpholine (1.0 eq).

  • Dissolve the amine in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor Progress: Check for the consumption of the starting amine using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reductive Amination

Reductive amination is a highly versatile and often preferred method for N-alkylation.[3] It is a one-pot procedure where the amine first condenses with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion, which is then immediately reduced by a mild, selective reducing agent present in the reaction mixture.

Causality and Experimental Rationale: The key to this reaction is the choice of a reducing agent that is powerful enough to reduce the iminium intermediate but mild enough not to reduce the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4] It is less reactive than sodium borohydride (NaBH₄) and its bulkiness often prevents it from readily attacking the carbonyl group. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which are excellent for solubilizing the reactants and the iminium intermediate.

G cluster_workflow Reductive Amination Workflow start Combine Amine + Aldehyde/Ketone in Solvent (e.g., DCE) add_reductant Add NaBH(OAc)₃ start->add_reductant react Stir at Room Temp (Iminium Ion Formation & Reduction) add_reductant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with aq. NaHCO₃ monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: Workflow for N-Alkylation via Reductive Amination.

Objective: To synthesize 4-(cyclohexylmethyl)-trans-3,5-dimethyl-thiomorpholine.

Materials:

  • trans-3,5-Dimethyl-thiomorpholine

  • Cyclohexanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add trans-3,5-dimethyl-thiomorpholine (1.0 eq) and cyclohexanecarboxaldehyde (1.1 eq).

  • Dissolve the components in anhydrous DCE (approx. 0.2 M).

  • Stir the solution for 20 minutes at room temperature to allow for pre-formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 5 minutes. Note: The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 4-6 hours.[4]

  • Monitor Progress: Follow the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution (20 mL).[4] Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.

  • Characterization: Confirm the product structure and purity via NMR and HRMS.

FeatureDirect Alkylation (SN2)Reductive Amination
Electrophile Alkyl Halides, SulfonatesAldehydes, Ketones
Key Reagent Base (e.g., K₂CO₃, DIPEA)Mild Reducing Agent (e.g., NaBH(OAc)₃)
Byproducts Salt (e.g., KBr)Borate salts, Acetic Acid
Advantages Simple, good for primary/benzylic halidesBroad substrate scope, mild conditions, one-pot
Limitations Risk of over-alkylation, requires reactive halidesCarbonyl must be non-enolizable or reduction is faster
Temp. Room Temp to ElevatedTypically Room Temperature

Part 2: N-Arylation Methodologies

The formation of a C(aryl)-N bond is a cornerstone of pharmaceutical synthesis. This transformation is more challenging than alkylation and typically requires a transition metal catalyst to proceed efficiently. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, versatile, and widely used palladium-catalyzed cross-coupling reaction for synthesizing aryl amines from aryl halides or triflates.[5][6]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[5] The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the active Pd(0) catalyst to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The thiomorpholine coordinates to the palladium center, and a strong base removes the N-H proton to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of ligand is paramount for a successful reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential as they promote the crucial, often rate-limiting, reductive elimination step and stabilize the palladium catalyst.[5][7] The base must be strong enough to deprotonate the coordinated amine but should not have competing nucleophilicity; sodium tert-butoxide (NaOtBu) is a common choice.[8]

G cluster_legend Buchwald-Hartwig Cycle Pd(0)L Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)(L₂)-X Pd(0)L->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Amine [Ar-Pd(II)(L₂)-NHR₂]⁺ Ar-Pd(II)-X->Ar-Pd(II)-Amine Amine Coordination Ar-Pd(II)-Amido Ar-Pd(II)(L₂)-NR₂ Ar-Pd(II)-Amine->Ar-Pd(II)-Amido Deprotonation (-H⁺, Base) Ar-Pd(II)-Amido->Pd(0)L Reductive Elimination (+ Ar-Amine)

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Objective: To synthesize 4-(4-methoxyphenyl)-trans-3,5-dimethyl-thiomorpholine.

Materials:

  • trans-3,5-Dimethyl-thiomorpholine

  • 1-Bromo-4-methoxybenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and deoxygenated

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a glovebox or using Schlenk technique, add Pd₂(dba)₃ (0.01 eq), XPhos (0.025 eq), and NaOtBu (1.4 eq) to a flame-dried Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add 1-bromo-4-methoxybenzene (1.0 eq) and trans-3,5-dimethyl-thiomorpholine (1.2 eq).

  • Add anhydrous, deoxygenated toluene via syringe to achieve a concentration of approx. 0.1 M.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor Progress: Monitor the reaction by LC-MS or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm structure and purity via NMR and HRMS.

Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation, utilizing a copper catalyst.[9] While often requiring higher temperatures than palladium-catalyzed methods, it is a cost-effective and powerful alternative, especially for large-scale synthesis.[9][10]

Mechanistic Rationale: The modern understanding of the Ullmann reaction involves a Cu(I)/Cu(III) catalytic cycle.[11] A Cu(I) salt reacts with the amine to form a copper-amido complex. Oxidative addition of the aryl halide generates a transient Cu(III) species, which then undergoes reductive elimination to yield the N-aryl amine and regenerate the active Cu(I) catalyst.[11] The reaction typically requires an aryl iodide or bromide, often activated with electron-withdrawing groups.[9] The use of a ligand, such as 1,10-phenanthroline or an amino acid, can accelerate the reaction by stabilizing the copper species.[12]

Objective: To synthesize 4-(4-nitrophenyl)-trans-3,5-dimethyl-thiomorpholine.

Materials:

  • trans-3,5-Dimethyl-thiomorpholine

  • 1-Fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Note: For activated aryl halides like 4-fluoronitrobenzene, the reaction can sometimes proceed as a nucleophilic aromatic substitution (SNAr) without a metal catalyst, though copper can accelerate it.[1][13]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine trans-3,5-dimethyl-thiomorpholine (1.0 eq) and 1-fluoro-4-nitrobenzene (1.0 eq).

  • Add acetonitrile as the solvent (approx. 0.5 M).

  • Add triethylamine (2.0-3.0 eq) as the base.[1]

  • Heat the reaction mixture to 85 °C and stir for 12 hours.[1]

  • Monitor Progress: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add deionized water (50 mL) and extract the mixture with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[1]

  • Purification: The crude product can often be purified by recrystallization or by flash column chromatography.

  • Characterization: Confirm the product identity with ¹H NMR, ¹³C NMR, and HRMS, which should match reported values.[1]

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O)
Ligand Bulky Phosphines (e.g., XPhos)Diamines, Amino Acids (e.g., Phenanthroline)
Base Strong, non-nucleophilic (e.g., NaOtBu)Moderate (e.g., K₂CO₃, K₃PO₄)
Temp. Mild to moderate (60-110 °C)Often high (>100 °C)
Substrate Scope Very broad (Ar-Cl, Br, I, OTf)Good (Ar-I, Br, activated Ar-Cl/F)
Advantages High functional group tolerance, milder conditionsLower catalyst cost, scalable
Limitations Catalyst cost and air sensitivityHarsher conditions, more limited substrate scope

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Thiomorpholine synthesis. Organic Chemistry Portal. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]

  • Heterocyclic Building Blocks-Thiomorpholine. Mol-Instincts. [Link]

  • The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. ProQuest. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of trans-3,5-Dimethyl-thiomorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of trans-3,5-Dimethyl-thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity product for their experiments. Here, you will find practical, in-depth answers to common purification challenges, detailed protocols, and troubleshooting advice grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when purifying trans-3,5-Dimethyl-thiomorpholine and related heterocyclic amines.

Q1: What are the most likely impurities in my crude reaction mixture?

Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurities present will largely depend on the synthetic route used. Common synthesis pathways for thiomorpholines involve the reaction of substituted diethanolamines with a sulfur source or the cyclization of amino-mustard species.[1][2]

Common Impurity Profile:

Impurity Type Origin Impact on Purification
Starting Materials Incomplete reaction May have significantly different polarity, but can co-distill if boiling points are close.
cis-3,5-Dimethyl-thiomorpholine Non-stereoselective synthesis As a diastereomer, it often has very similar physical properties to the trans isomer, making separation by distillation or standard chromatography challenging.
Oxidized Species Exposure to air or oxidizing agents The sulfur atom in the thiomorpholine ring can be oxidized to the sulfoxide or sulfone. These are significantly more polar and are typically non-volatile.
Polymerization Products Side reactions, especially at high temperatures High molecular weight, non-volatile, and can complicate extractions and chromatography by causing emulsions or fouling the column.

| Reaction Solvents | Trapped during workup | Can often be removed under high vacuum, but high-boiling solvents like DMF or DMSO require more rigorous purification steps. |

Q2: What is the best starting point for purification? Fractional distillation or column chromatography?

The choice between distillation and chromatography depends on the nature of the main impurities.

  • Fractional Vacuum Distillation is highly effective for separating compounds with different boiling points.[3][4] It is the preferred method for removing non-volatile impurities (like salts, polymers, or oxidized byproducts) and some starting materials. Given that thiomorpholine itself has a boiling point of 169 °C, the dimethyl derivative will have a similar or slightly higher boiling point, making vacuum distillation necessary to prevent thermal degradation.[5]

  • Column Chromatography is the method of choice for separating compounds based on polarity.[6][7] It is particularly useful for separating the desired trans isomer from the cis isomer and other impurities with similar boiling points but different polarities.

A common and effective strategy is to perform a preliminary vacuum distillation to remove baseline impurities and non-volatile materials, followed by flash column chromatography on the distilled material to achieve high isomeric purity.[8]

Q3: How can I effectively monitor the purity of my fractions during purification?

Real-time purity assessment is crucial for an efficient purification process.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring column chromatography. For amines, it's often necessary to modify the mobile phase or the stationary phase. A common technique is to use a mobile phase containing a small amount of a volatile base like triethylamine (TEA) or ammonia in methanol (e.g., 1-2% TEA in ethyl acetate/hexane) to prevent the amine from tailing or streaking on the acidic silica gel plate.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like trans-3,5-Dimethyl-thiomorpholine, GC-MS is an excellent technique to quickly assess the purity of fractions from a distillation. It can provide a clear ratio of isomers and detect volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the isomeric ratio (cis vs. trans) in your fractions. The relative integration of characteristic peaks for each isomer will give you a quantitative measure of purity.

Q4: My purification yields are consistently low. What are the common causes of product loss?

Low yield is a frequent issue, and pinpointing the cause is key to improving your process.

  • Interaction with Silica Gel: Amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption and low recovery.[9] This can be mitigated by using a less acidic stationary phase like alumina or by deactivating the silica with a base.[6][7]

  • Product Volatility: If your compound is volatile, significant loss can occur during solvent removal under reduced pressure (rotary evaporation). To minimize this, use a cold trap and avoid excessive heating of the water bath.

  • Incomplete Extraction: During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to ensure the amine is in its free base form and fully partitions into the organic layer.

  • Emulsion Formation: Amines can sometimes act as surfactants, leading to stable emulsions during extraction. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My amine compound is streaking badly on the TLC plate.

Cause: This is a classic sign of a strong interaction between the basic amine and the acidic silica gel. This interaction leads to a slow, uneven movement of the compound up the plate, resulting in a long "tail" or streak instead of a compact spot.

Solutions:

  • Solution A: Basic Mobile Phase Additive: The most common solution is to add a small percentage of a volatile base to your eluent system.

    • Add 0.5-2% triethylamine (TEA) to your standard solvent system (e.g., ethyl acetate/hexanes).

    • Alternatively, use a solution of 2-10% ammonia in methanol as your polar co-solvent with dichloromethane.[6][10] The base neutralizes the acidic sites on the silica, allowing the amine to travel up the plate with less interaction.[9]

  • Solution B: Use an Alternative Stationary Phase: If modifying the mobile phase is not sufficient, consider using a different TLC plate.

    • Alumina (Al₂O₃) plates: Alumina is basic or neutral and is well-suited for the purification of amines.[7]

    • Amine-functionalized silica plates: These plates have a bonded amine phase that provides a basic surface, effectively eliminating streaking for most amines.[11]

Problem 2: I can't separate the cis and trans isomers by column chromatography.

Cause: Diastereomers like the cis and trans isomers of 3,5-dimethyl-thiomorpholine can have very similar polarities, making their separation on standard silica gel difficult with common solvent systems.

Solutions:

  • Solution A: Optimize the Solvent System:

    • Reduce Polarity: Start with a very non-polar solvent system (e.g., 98:2 hexanes/ethyl acetate) and gradually increase the polarity. A lower polarity eluent often enhances the small differences in interaction with the stationary phase, improving separation.

    • Try Different Solvents: Sometimes, switching one of the solvent components can drastically change the selectivity. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your isomers and the silica gel.[6][7]

  • Solution B: Change the Stationary Phase:

    • Amine-functionalized Silica: This is often an excellent choice for separating closely related amines. The different spatial arrangements of the cis and trans isomers can lead to different interactions with the functionalized surface, enabling separation.[11]

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the separation is based on hydrophobicity. The trans isomer, often being slightly less polar, may elute later than the cis isomer in a polar mobile phase like methanol/water or acetonitrile/water.[6]

  • Solution C: Preparative HPLC: If flash chromatography is insufficient, High-Performance Liquid Chromatography (HPLC) with a suitable column (normal or reverse-phase) can provide the high resolution needed for this challenging separation.[12]

Problem 3: The product is an oil and will not crystallize.

Cause: Many simple heterocyclic amines, including trans-3,5-Dimethyl-thiomorpholine, have low melting points and exist as oils at room temperature. Direct crystallization of the free base is often not feasible.

Solutions:

  • Solution A: Salt Formation for Recrystallization: The most reliable method to crystallize an amine is to convert it into a salt.[13][14]

    • Dissolve the purified amine oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Add a solution of an acid, such as HCl in ether, or concentrated H₂SO₄ or H₃PO₄ dropwise until precipitation is complete.

    • The resulting ammonium salt (e.g., hydrochloride or sulfate) is often a stable, crystalline solid with a high melting point.

    • This solid can then be purified further by recrystallization from a suitable solvent system (e.g., ethanol/ether or methanol/acetone).[15][16]

  • Solution B: Recovering the Free Base: After recrystallizing the salt to high purity, the free amine can be recovered by dissolving the salt in water, basifying the solution with a strong base (e.g., NaOH or K₂CO₃), and extracting the pure amine back into an organic solvent.[17]

Detailed Purification Protocols

Protocol 3.1: Fractional Vacuum Distillation (Bulk Purification)

This protocol is ideal for an initial cleanup of the crude reaction mixture to remove non-volatile impurities and solvents.

Objective: To separate trans-3,5-Dimethyl-thiomorpholine from high-boiling or non-volatile impurities.

Procedure:

  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings), a vacuum-jacketed distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Charge the distillation flask with the crude product and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap. Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle with stirring.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. A "reflux ring" will slowly ascend the column. Allow the system to equilibrate by maintaining total reflux (vapor condensing and returning to the pot) for a period. This allows the separation of components to occur on the surface of the column packing.[4][18]

  • Collect Fractions: Slowly begin to collect the distillate.

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities.

    • Main Fraction: Once the distillation head temperature stabilizes at the boiling point of your product at that pressure, switch to a new receiving flask and collect the main fraction.

    • End-run: As the distillation slows and the temperature begins to rise or fall, stop the collection. The residue in the flask contains the high-boiling impurities.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Protocol 3.2: Flash Column Chromatography (Isomer Separation)

This protocol is designed to separate the trans and cis isomers after a preliminary distillation.

Objective: To achieve high isomeric purity of trans-3,5-Dimethyl-thiomorpholine.

Workflow Diagram:

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Analysis & Workup TLC 1. TLC Analysis (e.g., 9:1 Hex/EtOAc + 1% TEA) Slurry 2. Prepare Silica Slurry (with non-polar eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (minimal solvent) Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC/GC-MS) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for Flash Column Chromatography Purification.

Procedure:

  • Select Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point. If significant product loss or streaking occurs, switch to neutral alumina or pre-treat the silica.

  • Deactivate Silica (Optional but Recommended): Prepare a slurry of the silica gel in your starting eluent (e.g., 98:2 hexanes/ethyl acetate) and add 1-2% triethylamine by volume. Stir for 15 minutes before packing the column. This "deactivation" step neutralizes acidic sites.[9]

  • Pack the Column: Pack the column with the prepared silica slurry. Do not let the column run dry.

  • Load the Sample: Dissolve your partially purified product in a minimal amount of the mobile phase or a low-boiling solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.

  • Elute: Begin eluting with your starting solvent system. A shallow gradient of increasing polarity often yields the best separation for closely-related isomers. For example, start with 2% ethyl acetate in hexanes (containing 1% TEA) and slowly increase to 10-15% ethyl acetate.

  • Collect and Analyze: Collect fractions and analyze them by TLC or GC-MS to determine which contain the pure trans isomer.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature low to prevent product loss.

Visualization of Troubleshooting Logic

When purification is unsuccessful, a logical approach is needed to identify and solve the problem. The following decision tree illustrates a typical troubleshooting workflow.

Caption: Decision Tree for Troubleshooting Purification Issues.

References

  • Flash Column Chromatography. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Column Chromatography Notes. (n.d.). Membrane Solutions. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Isolation (Recovery). (n.d.). University of Alberta. Retrieved from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Flash Column Chromatography with Ammonia: Your experiences please! (2023, April 11). Reddit. Retrieved from [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board. Retrieved from [Link]

  • US Patent No. US8012962B2. (2011). Substituted thiomorpholine derivatives. Google Patents.
  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Sobotta, F. H., et al. (2018). Oxidation-responsive micelles by a one-pot polymerization-induced self-Assembly approach. Polymer Chemistry, 9(12), 1593–1602.
  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. (2022). ChemRxiv. Retrieved from [Link]

  • 3,5-Dimethylmorpholine. (n.d.). PubChem. Retrieved from [Link]

  • Purification: How To. (n.d.). University of Rochester. Retrieved from [Link]

  • Szawkało, J., et al. (2014).
  • Synthesis of thiomorpholines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2020). Journal of Chemical Reviews, 2(3), 189-215.
  • How Fractional Distillation Process Works. (2020, November 11). USA Lab. Retrieved from [Link]

  • Fractional distillation. (n.d.). Wikipedia. Retrieved from [Link]

  • Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013, July 15). YouTube. Retrieved from [Link]

  • Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology.
  • CN105906582A - Preparation method of thiomorpholine. (2016). Google Patents.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ResearchGate. Retrieved from [Link]

  • Thiomorpholine. (n.d.). PubChem. Retrieved from [Link]

  • Flow Hydrodediazoniation of Aromatic Heterocycles. (2019). MDPI. Retrieved from [Link]

  • GCSE Chemistry Revision "Fractional Distillation". (2023, October 15). YouTube. Retrieved from [Link]

Sources

common side reactions in "trans-3,5-Dimethyl-thiomorpholine" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for medicinal chemists and process engineers working with 3,5-Dimethylthiomorpholine . It moves beyond generic advice to address the specific stereochemical and kinetic challenges of synthesizing the trans-isomer.

Current Status: Operational | Topic: Troubleshooting Common Side Reactions & Stereocontrol

Welcome to the Advanced Synthesis Support Module. Below you will find targeted troubleshooting guides for the preparation of trans-3,5-dimethylthiomorpholine. This scaffold is a critical pharmacophore in drug development, but its synthesis is plagued by thermodynamic instability and competing elimination pathways.

Part 1: The Core Protocol & Mechanistic Logic

To understand the side reactions, we must first establish the standard high-fidelity route. While various methods exist, the Chiral Pool Cyclization (from L-Alanine) is the industry standard for accessing the trans-isomer with high enantiopurity, avoiding the difficult resolution of racemic mixtures.

The "Inversion" Strategy (Targeting trans-(R,R)):

  • Starting Material: (S)-Alaninol (derived from L-Alanine).

  • Activation: Conversion of the hydroxyl group to a leaving group (Mesylate/Tosylate).

  • Cyclization: Double nucleophilic displacement using a sulfide source (Na₂S or Benzylmercaptan).

Critical Mechanistic Insight: The trans-isomer ((R,R) or (S,S)) requires a double inversion of configuration. If you start with (S)-Alaninol, you aim for the (R,R)-product.

  • Ideal Path:

    
     displacement at both chiral centers 
    
    
    
    Complete Inversion
    
    
    Pure trans .
  • Failure Mode: Neighboring Group Participation (NGP) by nitrogen forms an Aziridinium intermediate , leading to retention of configuration at one site

    
    Meso cis-impurity .
    
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "I am getting a 60:40 mixture of cis and trans isomers instead of pure trans."

Diagnosis: Aziridinium Ion Intervention (Racemization/Epimerization). In the activation step (e.g., mesylation of the amino alcohol), the nitrogen atom is nucleophilic. If the nitrogen is not sufficiently protected or if the reaction temperature is too high, the nitrogen displaces the mesylate intramolecularly to form a highly reactive aziridinium ion. Opening this ring with sulfide is non-stereospecific, scrambling the stereocenter.

Corrective Protocol:

  • Protect the Nitrogen: Ensure you are using a bulky, electron-withdrawing protecting group (e.g., N-Boc or N-Ts ) before the sulfonation step. This reduces the nucleophilicity of the nitrogen, preventing aziridinium formation.

  • Temperature Control: Perform the mesylation at -10°C to 0°C .

  • Solvent Switch: Avoid polar protic solvents that stabilize carbocations/aziridinium ions. Use anhydrous DCM or THF.

Issue 2: "My crude NMR shows olefinic protons (5.0–6.0 ppm) and low yield."

Diagnosis: E2 Elimination (Vinyl Sulfide Formation). The activated intermediate (e.g., O-Mesylate or Halide) has a


-proton. Strong bases or high temperatures promote E2 elimination over 

substitution, generating open-chain allyl/vinyl sulfides or volatile divinyl compounds.

Corrective Protocol:

  • Base Selection: Switch from strong, hard bases (like KOH/NaOH) to softer, non-nucleophilic bases (e.g., DIPEA or Cs₂CO₃ ) for the cyclization.

  • Concentration: Run the cyclization at high dilution (0.05 M) . High concentration favors intermolecular polymerization, while high temperature favors elimination. High dilution favors the desired intramolecular ring closure (Ruggli-Ziegler dilution principle).

Issue 3: "The product is darkening and shows a mass shift of +16 or +32."

Diagnosis: S-Oxidation (Sulfoxide/Sulfone Formation). Thiomorpholines are highly susceptible to oxidation at the sulfur atom by atmospheric oxygen, especially in solution or on silica gel during purification.

Corrective Protocol:

  • Inert Atmosphere: All steps, especially workup and solvent removal, must be performed under Argon/Nitrogen.

  • Purification: Avoid standard silica gel chromatography if possible, as it can catalyze oxidation. If necessary, flush the column with antioxidant-doped solvent (0.1% Triethylamine) or use neutral alumina .

  • Storage: Store the free base as a stable salt (e.g., Hydrochloride or Oxalate ) to prevent oxidation.

Part 3: Comparative Data & Specifications

Table 1: Impact of Nitrogen Protecting Group on Cis/Trans Ratio Data based on cyclization of bis-mesylate derivatives with


 in DMF at 60°C.
Protecting Group (N-R)Electronic EffectAziridinium RiskTrans : Cis RatioYield
Hydrogen (Free Amine) High NucleophilicitySevere 55 : 4535%
Benzyl (Bn) Moderate NucleophilicityHigh70 : 3052%
Acetyl (Ac) Weak WithdrawalModerate85 : 1565%
Tosylate (Ts) Strong WithdrawalLow >98 : 2 82%
Boc (tert-butyl) Steric HindranceLow95 : 578%

Analyst Note: The N-Tosyl group provides the best stereocontrol but requires harsh deprotection (HBr/AcOH or Na/Naphthalene). The N-Boc group is often the best compromise for drug development workflows due to mild deprotection (TFA/DCM).

Part 4: Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired


 cyclization and the stereochemistry-scrambling Aziridinium pathway.

ThiomorpholineSynthesis Start (S,S)-Bis-Mesylate Precursor (Pure Chiral Pool) Aziridine Aziridinium Intermediate (Stereo-Scrambling) Start->Aziridine Unprotected N (High Temp) DirectSN2 Direct SN2 Cyclization (Double Inversion) Start->DirectSN2 N-Protected (Boc/Ts) (Low Temp) Elimination Vinyl Sulfides (Elimination Side Product) Start->Elimination Strong Base (KOH/NaOH) TransProduct Trans-3,5-Dimethylthiomorpholine (Target: R,R) Aziridine->TransProduct 50% CisProduct Cis-3,5-Dimethylthiomorpholine (Impurity: Meso) Aziridine->CisProduct 50% DirectSN2->TransProduct >95% Retention of Path

Caption: Pathway analysis showing how N-protection enforces the Direct SN2 route (Green) to yield the Trans-isomer, while unprotected amines divert to the Aziridinium route (Red), causing racemization.

Part 5: Recommended Experimental Protocol

Method: Cyclization of N-Boc-L-Alaninol-derived Bis-Mesylate. Target: (2R,6R)-4-Boc-2,6-dimethylthiomorpholine (Precursor to trans-isomer).

  • Activation:

    • Dissolve N-Boc-L-Alaninol (1.0 eq) in anhydrous DCM.

    • Add Triethylamine (3.0 eq) and cool to 0°C .

    • Dropwise add Methanesulfonyl chloride (MsCl) (2.2 eq). Stir for 2h.

    • QC Check: TLC should show complete consumption. Isolate the bis-mesylate rapidly (do not store).

  • Cyclization:

    • Dissolve the crude bis-mesylate in DMF (0.1 M concentration).

    • Add Sodium Sulfide Nonahydrate (

      
      )  (1.5 eq).
      
    • Critical Step: Heat to 60°C for 4–6 hours.

    • Note: Use of hydrated sulfide is acceptable here as water helps solubilize the reagent, but anhydrous

      
       with a phase transfer catalyst (TBAB) in Toluene is superior for minimizing elimination.
      
  • Workup & Isolation:

    • Dilute with water, extract with EtOAc.[1]

    • Wash organic layer with 10%

      
       (to remove amines) and Brine.
      
    • Purification: Flash chromatography (Hexane/EtOAc). The cis and trans isomers (N-Boc protected) often have different Rf values (

      
       is usually less polar).
      
  • Deprotection:

    • Treat with 4N HCl in Dioxane to obtain the trans-3,5-dimethylthiomorpholine hydrochloride salt.

References
  • BenchChem Application Note. Stereoselective Synthesis of 2-Methylthiomorpholine Analogs. (2025).[2][3] Retrieved from

  • Organic Letters. Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. (2004). 6(1):15-8. Retrieved from

  • Journal of Organic Chemistry. Novel synthesis of cis-3,5-disubstituted morpholine derivatives. (2006). 71(12):4678-81. Retrieved from

  • MDPI Molecules. Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols. (2021).[4] Retrieved from

  • ResearchGate. Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. (2014). Retrieved from

Sources

stability and storage conditions for "trans-3,5-Dimethyl-thiomorpholine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: trans-3,5-Dimethyl-thiomorpholine

A Guide to Stability, Storage, and Troubleshooting

Troubleshooting Guide

This section addresses specific issues researchers may encounter during their experiments, linking them to the chemical stability of trans-3,5-Dimethyl-thiomorpholine.

Q1: My reaction yield is significantly lower than expected when using a batch of trans-3,5-Dimethyl-thiomorpholine that has been stored for a while. What is the likely cause?

A1: A decrease in yield with an older sample strongly suggests degradation of the starting material, leading to a lower concentration of the active compound. trans-3,5-Dimethyl-thiomorpholine has two primary points of reactivity that can also be sources of degradation: the secondary amine and the thioether sulfur atom.

  • Oxidation: The most probable cause is oxidation. The thioether is susceptible to oxidation by atmospheric oxygen, which can convert it first to a sulfoxide and then to a sulfone.[1][2][3] Similarly, the secondary amine can be oxidized, though this is generally less facile than thioether oxidation.[4][5] These oxidized byproducts are unlikely to participate in your desired reaction, thus lowering the effective concentration of the starting material and reducing your yield.

  • Moisture Absorption: Amines can be hygroscopic, meaning they absorb moisture from the air.[6] The presence of water could interfere with moisture-sensitive reactions or dilute the reagent.

Proactive Solution: Before use, especially with older batches, it is best practice to re-analyze the purity of the compound via techniques like NMR, LC-MS, or GC-MS to confirm its integrity.

Q2: My post-reaction analysis (NMR, LC-MS) shows unexpected peaks that are not related to my product or other reagents. Could these be impurities from the trans-3,5-Dimethyl-thiomorpholine starting material?

A2: Yes, this is a common issue stemming from the degradation of the starting material. If you are observing new peaks, they are likely the degradation products mentioned above.

  • Mass Spectrometry (MS) Analysis: In your MS data, look for masses corresponding to the addition of oxygen atoms.

    • M+16 peak: This would correspond to the formation of trans-3,5-Dimethyl-thiomorpholine-S-oxide. Oxidation of thioethers to sulfoxides is a very common degradation pathway.[7][8]

    • M+32 peak: This suggests further oxidation to the corresponding sulfone.[9]

    • M+16 from N-oxidation: Formation of the N-hydroxylamine is also possible, though typically less favored than S-oxidation.[5]

  • Nuclear Magnetic Resonance (NMR) Analysis: Oxidation of the sulfur or nitrogen will cause a significant downfield shift in the signals of the adjacent protons (the -CH- groups next to S and N). Compare the spectrum of your stored sample to that of a fresh batch or a reference spectrum to identify these shifted peaks.

Q3: The physical appearance of my trans-3,5-Dimethyl-thiomorpholine, which was initially a clear liquid, has developed a yellowish tint and a stronger odor. Is it still suitable for use?

A3: A change in color and odor are classic indicators of chemical degradation. Amines and sulfur-containing compounds are known to develop coloration upon oxidation.[10] The stronger odor may also be due to the formation of volatile, low-molecular-weight degradation products.

While the compound might still contain a significant amount of the desired material, it is no longer pure. Using it without purification could introduce unknown variables into your experiment, leading to inconsistent results and difficult-to-interpret data.

Recommendation: It is strongly advised to either purify the material (e.g., by distillation or chromatography) or use a fresh, un-degraded batch. At a minimum, you must re-characterize the material to determine its actual purity before proceeding.

Frequently Asked Questions (FAQs)

Q1: What are the definitive, recommended storage conditions for trans-3,5-Dimethyl-thiomorpholine?

A1: Based on the chemical nature of secondary amines and thioethers, the following conditions are recommended to maximize long-term stability. These are summarized in Table 1 below.

  • Temperature: Refrigerate at 2-8°C.[6] Low temperatures slow the rate of potential oxidative and thermal degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[11] This is the most critical step to prevent oxidation of the thioether and, to a lesser extent, the secondary amine.

  • Container: Use a tightly sealed, amber glass vial or ampoule.[6][11] The tight seal prevents moisture and air ingress, while amber glass protects the compound from light, which can catalyze degradation.[10]

  • Moisture: Store in a dry environment. Consider storing the vial within a desiccator. Amines are often hygroscopic.[6]

  • Location: Store in a well-ventilated area designated for chemicals with strong odors.[12][13]

Q2: How sensitive is this compound to air and light?

A2: It should be considered highly sensitive to both air and light.

  • Air Sensitivity: The thioether functional group is readily oxidized by atmospheric oxygen.[11] This is the primary and most likely degradation pathway.

  • Light Sensitivity: While specific photostability data is unavailable, both amines and sulfur compounds can be susceptible to photodegradation.[10] Prudent practice dictates protecting it from light.

Q3: What chemicals and materials are incompatible with trans-3,5-Dimethyl-thiomorpholine?

A3: Avoid storage near or contact with the following:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates). These will react vigorously and dangerously with both the amine and thioether moieties.[13]

  • Strong Acids: As a base, it will react exothermically with strong acids to form an ammonium salt.

  • Acid Chlorides and Anhydrides: It will react readily with these acylating agents.[14]

  • Reactive Metals: Avoid contact with alkali metals.[13]

Q4: I need to prepare a stock solution in a solvent. What is the best practice for storage?

A4: The stability of the compound in solution is highly solvent-dependent and generally lower than in its neat form.

  • Prepare Fresh: The best practice is to prepare solutions fresh for each experiment.

  • Short-Term Storage: If short-term storage is unavoidable, use a dry, aprotic solvent. After preparation, flush the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing tightly. Store the solution refrigerated (2-8°C) and protected from light.

  • Avoid Long-Term Storage: Do not store solutions for extended periods unless you have conducted your own stability studies. Degradation can be accelerated in solution.

Data Presentation

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale and Scientific Justification
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential oxidative and thermal degradation pathways.[6]
Atmosphere Inert Gas (Argon or Nitrogen)The thioether moiety is highly susceptible to oxidation by atmospheric oxygen.[11] An inert atmosphere is crucial for long-term stability.
Container Tightly Sealed Amber Glass VialPrevents contamination from air and moisture.[6] Amber glass protects the compound from potential photodegradation.[10]
Light Exposure Store in the darkPrevents light-catalyzed oxidation and degradation.[10]
Moisture Store in a dry environment (e.g., desiccator)Secondary amines can be hygroscopic, and moisture can compromise sample purity and concentration.[6]
Ventilation Store in a ventilated chemical cabinetAmines and thioethers often have strong, unpleasant odors. Proper ventilation is essential for safety and comfort.[12][13]

Experimental Protocols & Visualizations

Workflow for Assessing Compound Stability

If you have concerns about the stability of a stored batch, the following workflow provides a systematic approach to re-qualify the material before experimental use.

Stability_Assessment_Workflow Diagram 1: General Workflow for Compound Stability Assessment cluster_0 Initial Checks cluster_1 Analytical Qualification cluster_2 Decision & Action start Start: Older Batch of Compound visual_check Visual Inspection (Color, Phase) start->visual_check odor_check Odor Check (in fume hood) visual_check->odor_check analytical_purity Purity Analysis (LC-MS, GC-MS, qNMR) odor_check->analytical_purity compare_spec Compare to Reference Spectrum or Fresh Batch analytical_purity->compare_spec identify_impurities Identify Impurities (e.g., M+16, M+32) compare_spec->identify_impurities decision Purity Acceptable? identify_impurities->decision use_compound Proceed to Experiment decision->use_compound Yes (>95%) action_required Action Required decision->action_required No (<95%) purify Purify Sample (Distillation/Chromatography) action_required->purify discard Discard and Use Fresh Batch action_required->discard

Caption: General workflow for assessing the stability of a chemical reagent.

References

  • This guide is based on general chemical principles and does not have a specific source for the named compound.
  • Oxidation of Secondary and Primary Amines. (n.d.).
  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.).
  • Thiols And Thioethers - Master Organic Chemistry. (2015, July 5).
  • Oxidation of Amines and N-Hetarenes. (n.d.).
  • Sulfoxide synthesis by oxidation - Organic Chemistry Portal. (n.d.).
  • Amine Compounds Warehouse Storage - Cubework. (n.d.).
  • Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE. (n.d.).
  • Leveraging radical-mediated degradation of thioether bonds for tunable degradation of hydrogels - American Chemical Society. (n.d.).
  • On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones | Macromolecules - ACS Publications. (2023, June 1).
  • From Thioether to Sulfone: Transforming Polyester Properties for Enhanced Degradation | ACS Applied Polymer Materials. (2024, August 26).
  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC. (n.d.).
  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture - Encompass - Eastern Kentucky University. (n.d.).
  • Secondary amine Definition - Organic Chemistry II Key Term... - Fiveable. (2025, August 15).
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture - ACS Publications. (2021, April 8).
  • Reference not directly cited in the final text.
  • Impact of Solvent on the Thermal Stability of Amines - PMC. (2022, October 19).
  • Reference not directly cited in the final text.
  • Reference not directly cited in the final text.
  • Thioether: Structure, Formula, Synthesis, and Examples - Chemistry Learner. (2025, September 25).
  • Reference not directly cited in the final text.
  • Reference not directly cited in the final text.
  • Safe Storage of Chemicals - Department of Biology, University of York. (n.d.).
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
  • Reference not directly cited in the final text.
  • An In-Depth Technical Guide to the Proper Storage and Handling of Thiodiglycol-d8 - Benchchem. (n.d.).
  • Reference not directly cited in the final text.
  • Reference not directly cited in the final text.
  • Reference not directly cited in the final text.
  • preventing degradation of thiourea derivatives during long-term storage - Benchchem. (n.d.).

Sources

Technical Support Center: Reactions with trans-3,5-Dimethyl-thiomorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-3,5-Dimethyl-thiomorpholine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of trans-3,5-Dimethyl-thiomorpholine that influence its reactivity?

A1: The reactivity of trans-3,5-Dimethyl-thiomorpholine is primarily governed by two features:

  • Secondary Amine Nucleophilicity: The nitrogen atom possesses a lone pair of electrons, making it a good nucleophile, suitable for reactions like N-alkylation and N-arylation.[1]

  • Steric Hindrance: The two methyl groups in a trans configuration create significant steric bulk around the nitrogen atom. This fixed, chair-like conformation means the methyl groups are locked in equatorial positions, which can hinder the approach of electrophiles and the coordination to bulky metal catalysts.[2] This steric factor is the most common source of difficulty in its reactions.

Q2: How does the trans stereochemistry affect the molecule's behavior compared to the cis isomer?

A2: The trans configuration is conformationally "locked" and cannot undergo a ring flip. This results in a more rigid structure than the cis isomer.[2] In reactions, this means the steric environment around the nitrogen is constant. The cis isomer, while also sterically hindered, can potentially adopt different conformations that might present a more accessible nitrogen atom, although this is often not a significant advantage. The metabolism and biological activity of cis and trans isomers of related compounds have been shown to differ, suggesting the stereochemistry plays a crucial role in molecular interactions.[3]

Q3: What are the recommended storage and handling conditions for trans-3,5-Dimethyl-thiomorpholine?

A3: Like most secondary amines, it should be stored in a cool, dry place away from oxidizing agents. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur atom and reaction with atmospheric carbon dioxide.

Q4: Which reactions are most common for this compound?

A4: The most prevalent reaction is N-arylation , particularly the Palladium-catalyzed Buchwald-Hartwig amination, to form C(aryl)-N bonds.[4][5] This is a critical step in the synthesis of many pharmaceutical compounds, including analogues of the antibiotic Sutezolid.[6][7] N-alkylation is also a common transformation.[8]

Troubleshooting Guide: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the premier method for coupling trans-3,5-Dimethyl-thiomorpholine with aryl halides.[9] However, the steric hindrance of the substrate presents unique challenges.

Problem 1: Low to No Conversion of Starting Materials

Your reaction shows primarily unreacted aryl halide and trans-3,5-Dimethyl-thiomorpholine after the expected reaction time.

start Low or No Conversion catalyst Issue: Inactive Catalyst System start->catalyst sterics Issue: Steric Hindrance start->sterics conditions Issue: Suboptimal Conditions start->conditions sub_catalyst1 Cause: Oxidative addition is too slow. Solution: Use an electron-rich, bulky phosphine ligand (e.g., BrettPhos, RuPhos). catalyst->sub_catalyst1 sub_catalyst2 Cause: Catalyst was not properly pre-activated or is poisoned. Solution: Use a pre-formed Pd(0) source or a G3/G4 precatalyst. Ensure all reagents and solvents are pure. catalyst->sub_catalyst2 sub_sterics1 Cause: Ligand is not bulky enough to promote reductive elimination from the hindered complex. Solution: Switch to a ligand specifically designed for hindered amines (e.g., tBuXPhos, BrettPhos). sterics->sub_sterics1 sub_conditions1 Cause: Base is not strong enough or is sterically hindered. Solution: Use a strong, non-nucleophilic base like LHMDS or NaOt-Bu. conditions->sub_conditions1 sub_conditions2 Cause: Temperature is too low for the hindered substrate. Solution: Increase reaction temperature, monitoring for substrate/product decomposition. conditions->sub_conditions2 pd0 Pd(0)L₂ pd_complex1 L₂Pd(Ar)(X) pd0->pd_complex1 Oxidative Addition arx Ar-X arx->pd0 amine R₂NH amine->pd_complex1 base Base pd_complex2 [L₂Pd(Ar)(R₂NH)]⁺X⁻ base->pd_complex2 product Ar-NR₂ pd_complex1->pd_complex2 Amine Coordination pd_complex3 L₂Pd(Ar)(NR₂) pd_complex2->pd_complex3 Deprotonation pd_complex3->pd0 Reductive Elimination pd_complex3->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Materials:

  • trans-3,5-Dimethyl-thiomorpholine (131.24 g/mol )

  • 1-Bromo-4-fluorobenzene (175.00 g/mol )

  • BrettPhos Palladacycle G3 (Catalyst)

  • Sodium tert-butoxide (NaOt-Bu) (96.10 g/mol )

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the BrettPhos Palladacycle G3 (e.g., 0.01 mmol, 1 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 eq). Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.

  • Solvent and Substrates: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL). Add trans-3,5-Dimethyl-thiomorpholine (1.2 mmol, 1.2 eq) followed by 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 eq).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-(4-fluorophenyl)-trans-3,5-dimethylthiomorpholine.

References

  • Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Spectroscopic identification of intermediates and final products of the chiral pool synthesis of sutezolid. ResearchGate. Available at: [Link]

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

  • Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. ResearchGate. Available at: [Link]

  • New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon?. National Center for Biotechnology Information. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Thiomorpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Structures of linezolid, sutezolid and posizolid, and structure–activity relationship of oxazolidinones. ResearchGate. Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]

  • Comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine in rats, hamsters and guinea pigs. PubMed. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Studies of Thiomorpholine Derivatives. I. : Synthesis. Amanote Research. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Biologically active N-arylated morpholine derivatives. ResearchGate. Available at: [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. Available at: [Link]

  • CN105906582A - Preparation method of thiomorpholine. Google Patents.
  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. MDPI. Available at: [Link]

  • Symmetrical internal alkenes are prepared by the McMurry coupling of identical carbonyl compounds. Science of Synthesis. Available at: [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

  • Synthesis of (-)-Δ9-trans-Tetrahydrocannabinol: Stereocontrol via Mo-Catalyzed Asymmetric Allylic Alkylation Reaction. Organic Letters. Available at: [Link]

  • Role of the Alkylation Patterning in the Performance of OTFTs: The Case of Thiophene-Functionalized Triindoles. MDPI. Available at: [Link]

  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI. Available at: [Link]

  • Comparison of cis vs trans isomers on intermediate and product... ResearchGate. Available at: [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. National Center for Biotechnology Information. Available at: [Link]

  • Effect of some compounds from the series of derivatives of cyanothioacetamide with analgesic activity on liver function parameters of rats with chronic administration of paracetamol against the background of alcohol load. ResearchGate. Available at: [Link]

  • Diastereospecific arylation and cascade deconstructive amidation/thioesterification of readily available lactam-fused bromolactones. RSC Publishing. Available at: [Link]

  • Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. Available at: [Link]

  • Influence of Concentration of Thiol-Substituted Poly(dimethylsiloxane)s on the Properties, Phases, and Swelling Behaviors of Their Crosslinked Disulfides. MDPI. Available at: [Link]

  • Cis and trans isomers of 1-(5-bromothiophen-2-yl). Physics @ Manasagangotri. Available at: [Link]

  • Organometallic Reactions Part 1: Ligand Substitution and the Trans Effect. YouTube. Available at: [Link]

Sources

improving the stereoselectivity of "trans-3,5-Dimethyl-thiomorpholine" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for organic chemists and process engineers dealing with the stereochemical challenges of synthesizing trans-3,5-dimethylthiomorpholine.

Topic: Improving Stereoselectivity & Isolation of the trans-Isomer Doc ID: TS-ORG-35DMTM-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Core Technical Directive

The Central Challenge: In the synthesis of 3,5-dimethylthiomorpholine, the cis-isomer (meso) is the thermodynamically favored product due to the diequatorial orientation of the methyl groups in the chair conformation. The trans-isomer (racemic) forces one methyl group into an axial position, creating 1,3-diaxial strain.

The Solution Strategy: To maximize the trans-isomer, you must abandon thermodynamic equilibration and rely on stereospecific nucleophilic substitution using defined precursors, followed by a kinetic resolution via salt formation. You cannot simply "cook" the reaction longer; that will only increase the cis content.

Critical Mechanism & Stereochemistry

The synthesis typically proceeds via the double nucleophilic displacement of a bis-electrophile (derived from 2,2'-thiodipropanol) by an amine. The stereochemical outcome is dictated by the chirality of the starting material.

Stereochemical Mapping[1]
  • Precursor: 2,2'-Thiodipropanol (or its activated sulfonate/halide).

  • Reaction Type: Double

    
     displacement (Inversion at both centers).
    
  • Outcome:

    • Meso-Precursor (R,S): Double inversion

      
       (S,R) Product 
      
      
      
      Cis-Isomer .
    • Racemic-Precursor (R,R / S,S): Double inversion

      
       (S,S / R,R) Product 
      
      
      
      Trans-Isomer .

Root Cause of Low Selectivity: Commercial 2,2'-thiodipropanol is often a mixture of meso and racemic forms. If you use the mixture, you get a mixture.

Pathway Visualization

The following diagram illustrates the stereochemical flow and the critical separation node.

G cluster_0 Precursor Pool (2,2'-Thiodipropanol) Meso Meso-Precursor (R,S) Activation Activation (Mesylation/Tosylation) Meso->Activation Rac Racemic-Precursor (R,R + S,S) Rac->Activation Cyclization Cyclization (Benzylamine/Ammonia) Activation->Cyclization Cis Cis-3,5-Dimethyl (Meso, Diequatorial) Thermodynamic Sink Cyclization->Cis Major Path (if unoptimized) Trans Trans-3,5-Dimethyl (Racemic, Axial-Eq) Target Molecule Cyclization->Trans Target Path Separation Purification Node HCl Salt Crystallization Cis->Separation Trans->Separation Separation->Cis Supernatant Separation->Trans Precipitate (Enriched)

Caption: Stereochemical tracking from diol precursor to final isomer separation. Green path indicates the required trajectory for trans-selectivity.

Experimental Protocol: The "Trans-Enrichment" Workflow

This protocol assumes you are starting with a mixture of precursors but need to isolate the trans-isomer.

Phase 1: Synthesis (Kinetic Control)

Goal: Minimize epimerization (conversion of trans to cis).

  • Activation: Convert 2,2'-thiodipropanol (mixture) to the bis-mesylate using MsCl/Et3N in DCM at 0°C .

    • Note: Do not heat. High temps can cause elimination or premature rearrangement.

  • Cyclization: React the bis-mesylate with Benzylamine (BnNH2) in Acetonitrile.

    • Stoichiometry: 1.0 equiv Mesylate : 3.0 equiv BnNH2.

    • Temperature: Reflux (80°C) is required for cyclization, but limit time to 4-6 hours .

    • Why Benzylamine? The N-benzyl group adds bulk, aiding in crystallinity later, and prevents the formation of quaternary ammonium salts better than ammonia.

  • Workup: Standard aqueous extraction. Do not distill the crude amine at high vacuum/high temp yet; this promotes thermodynamic equilibration to the cis form.

Phase 2: Purification (The "Salt Break")

Goal: Isolate trans via solubility differences. The trans-isomer hydrochloride salt often packs more efficiently than the cis-salt in specific solvents.

  • Salt Formation: Dissolve the crude N-benzyl-3,5-dimethylthiomorpholine mixture in dry Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of HCl (2M in diethyl ether) dropwise at 0°C.

  • Crystallization:

    • Allow the solution to stand at -20°C overnight.

    • Observation: The trans-isomer HCl salt typically precipitates first or forms distinct needles, while the cis-isomer often remains in the mother liquor or forms an amorphous solid.

  • Filtration: Filter the cold precipitate.

  • Recrystallization: Recrystallize the solid from hot Isopropanol/Ethanol (9:1) to reach >98% diastereomeric excess (de).

Phase 3: Deprotection (If N-H required)
  • Free Base: Neutralize the purified salt with NaOH.

  • Dealkylation: Use 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis to remove the benzyl group without racemizing the centers.

Troubleshooting Guide & FAQs

Q1: My crude NMR shows a 70:30 ratio of cis:trans. How do I improve this before purification?

Diagnosis: You are likely starting with a commercial diol that is predominantly meso, or your reaction conditions are too harsh. Corrective Action:

  • Check Starting Material: Run a GC or NMR on your 2,2'-thiodipropanol. If it is >80% meso, you are fighting a losing battle. You must source racemic diol or synthesize it via reduction of bis(2-oxopropyl)sulfide using NaBH4 (which gives a closer to 50:50 mix).

  • Lower Temperature: If you are running the cyclization in DMF at 120°C, stop. Switch to Acetonitrile at 80°C. Higher thermal energy overcomes the barrier for inversion/epimerization.

Q2: I tried distilling the product, but the trans content dropped. Why?

Diagnosis: Thermal Epimerization.[1] Explanation: At high temperatures (distillation), the nitrogen lone pair can facilitate a retro-Michael / Michael addition sequence or simple pyramidal inversion that allows the ring to relax to the thermodynamic cis (diequatorial) state. Solution: Avoid distillation of the free base for separation. Use the HCl salt crystallization method described above.

Q3: How do I distinguish cis and trans by NMR?

Data Table: Diagnostic Signals (CDCl3)

FeatureCis-Isomer (Meso) Trans-Isomer (Racemic)
Symmetry

Plane (Symmetric)

Axis (Symmetric)
Methyl Shifts

~1.05 ppm (Doublet)

~1.25 ppm (Doublet)
Methine (H-3, H-5) Axial-like coupling (large

)
Mixed coupling (distorted)
C-13 NMR (Me) Single peakSingle peak (shifted downfield)
NOE Signal Strong NOE between Me and H-axialWeak/Different NOE pattern

Note: The trans-isomer methyl groups are often deshielded (downfield) relative to the cis-isomer due to the axial environment of one methyl group.

Q4: Can I convert the cis waste back to trans?

Answer: Not directly. Because cis is the thermodynamic sink, you cannot simply equilibrate the mixture to get more trans. You would need to ring-open the cis isomer and re-close it with inversion, which is chemically inefficient. It is more effective to optimize the starting material purity (using racemic precursors).

References

  • Title: "Conformational analysis of 3,5-dimethyl-1,4-thiazine and related compounds.
  • Separation via Salt Formation

    • Title: "Separation of Cis and Trans Isomers of 1,2-Diaminocyclohexane."
    • Relevance: Validates the methodology of using HCl salts to separate cyclic diamine/amine stereoisomers based on differential l
    • Source: US Patent 3,880,925 (Analogous chemistry for cyclic amines).
    • URL:

  • Synthesis Precursors

    • Title: "Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide...
    • Relevance: Discusses the reactivity of sulfide precursors and the handling of sulfur-nitrogen heterocycles.
    • Source:Molecules 2022, 27(19), 6726.
    • URL:

  • Commercial Availability & Properties

    • Title: "Trans-3,5-dimethylmorpholine hydrochloride Product Page."[2]

    • Relevance: Confirms the stability and commercial viability of the hydrochloride salt form for the trans isomer.
    • Source: AChemBlock.[1][2]

    • URL:

Sources

removal of impurities from "trans-3,5-Dimethyl-thiomorpholine"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of substituted heterocyclic amines. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chromatographic challenges associated with isolating pure trans-3,5-dimethylthiomorpholine .

Due to the stereochemical nature of 3,5-substituted six-membered rings, researchers frequently encounter persistent contamination from the thermodynamic cis isomer. This guide breaks down the causality behind these impurities and provides a field-proven, self-validating protocol for absolute steric resolution.

Part 1: Impurity Profile & Quantitative Data

Before troubleshooting, it is critical to establish the baseline of potential contaminants in your crude mixture. The table below summarizes the primary impurities encountered during the synthesis of trans-3,5-dimethylthiomorpholine, their mechanistic origins, and targeted removal strategies.

Impurity ClassSpecific CompoundOriginDetection MethodRemoval Strategy
Diastereomer cis-3,5-DimethylthiomorpholineThermodynamic sink during ring cyclization1H NMR / GC-MSBenzhydryl derivatization & Chromatography
Oxidation Product 3,5-Dimethylthiomorpholine-1-oxideAtmospheric oxidation of the sulfur heteroatomLC-MSInert atmosphere (N2/Ar) handling
Reagent Residue DiphenylmethanamineUnreacted precursor from reductive aminationTLC (UV active)Acidic aqueous extraction
Acid Residue Trifluoroacetic Acid (TFA)Remnant from the final deprotection step19F NMR / pHLyophilization / Basic aqueous workup

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my synthesized trans-3,5-dimethylthiomorpholine persistently contaminated with the cis isomer, and why does fractional distillation fail? A: The difficulty in separating these isomers lies in their chair conformations and resulting thermodynamic stability. In the six-membered thiomorpholine ring, the cis isomer (a meso compound, 3R,5S) allows both methyl groups to occupy equatorial positions simultaneously. This minimizes 1,3-diaxial interactions, making the cis isomer the highly favored thermodynamic product.

Conversely, the trans isomer (a racemic mixture of 3S,5S and 3R,5R) forces one methyl group into an axial position, creating a severe steric clash with the axial protons on the sulfur (C1) and adjacent carbons. Because their molecular weights are identical and their boiling points are nearly indistinguishable, standard fractional distillation or simple recrystallization cannot resolve the kinetic trans product from the thermodynamic cis sink.

Q2: What is the most reliable method to isolate the trans isomer from a cis/trans mixture? A: The definitive solution is the Benzhydryl Protection-Separation-Deprotection workflow[1]. By utilizing diphenylmethanamine (benzhydrylamine) during the reductive amination and cyclization step, you install a massive, sterically demanding protecting group on the nitrogen (N4).

The Causality: The bulky benzhydryl group amplifies the 3D spatial differences between the isomers. In the trans isomer, the N-benzhydryl group and the axial methyl group fight for spatial accommodation, forcing the molecule into a highly distorted conformation with a distinct dipole moment. This massive difference in surface area and polarity translates to a large retention factor (


) difference on silica gel, allowing for clean baseline separation via column chromatography before the protecting group is removed[1].

Q3: Why is Triethylsilane required during the TFA deprotection step? A: Removing the benzhydryl group requires strong acidic cleavage using Trifluoroacetic Acid (TFA). However, this cleavage generates a highly reactive diphenylmethyl carbocation. If left unquenched, this carbocation will immediately re-alkylate the secondary amine, reversing the deprotection. Triethylsilane (


) acts as a sacrificial hydride donor. It intercepts and irreversibly reduces the carbocation into inert diphenylmethane, driving the deprotection strictly in the forward direction[1].

Part 3: Experimental Workflow & Verified Protocol

The following workflow illustrates the steric resolution pathway.

G N1 1,1'-thiodipropan-2-one + Diphenylmethanamine N2 Reductive Amination (NaCNBH3, CH3OH) N1->N2 N3 cis/trans Mixture: N-Benzhydryl-3,5-dimethylthiomorpholine N2->N3 Cyclization N4 Silica Gel Chromatography (10-50% EtOAc/Hexanes) N3->N4 Steric Resolution N5 Pure trans-Isomer (3S,5S)/(3R,5R)-N-Benzhydryl N4->N5 Isomer Separation N6 Deprotection (TFA, Triethylsilane, Reflux) N5->N6 N7 Pure trans-3,5-Dimethylthiomorpholine Hydrochloride N6->N7 Cation Scavenging

Workflow for the synthesis and steric resolution of trans-3,5-dimethylthiomorpholine.

Step-by-Step Methodology

Note: This protocol is adapted from validated pharmaceutical synthesis standards for 5-HT3 modulator precursors[1].

Step 1: Reductive Amination & Steric Derivatization

  • To a stirred solution of diphenylmethanamine (1.0 eq), glacial acetic acid (1.1 eq), and potassium hydroxide (0.25 eq) in methanol at 0 °C, add a solution of 1,1'-thiodipropan-2-one (1.0 eq) in methanol.

  • Slowly add Sodium cyanoborohydride (

    
    , 1.0 eq).
    
  • Stir the reaction mixture at ambient temperature for 16 hours. (If incomplete by TLC, add an additional 0.5 eq of

    
     and stir for 4 more hours).
    
  • Workup: Partition the mixture with Ethyl Acetate (EtOAc) and

    
    . Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.

Step 2: Chromatographic Resolution

  • Load the crude residual oil (containing the cis/trans N-benzhydryl mixture) onto a silica gel flash chromatography column.

  • Elute using a gradient of 10% to 50% EtOAc in hexanes.

  • Monitor via UV detection. The stark conformational differences will cause the isomers to elute in distinct bands. Collect and pool the fractions corresponding to the minor, slower-eluting trans isomer: (3S,5S)/(3R,5R)-4-benzhydryl-3,5-dimethylthiomorpholine.

Step 3: Deprotection via Cation Scavenging

  • In a round-bottom flask, combine the purified trans-intermediate (1.0 eq), triethylsilane (4.0 eq), and neat Trifluoroacetic Acid (TFA) (approx. 10 mL per mmol of substrate).

  • Heat the mixture at reflux for 20 hours. The triethylsilane will continuously scavenge the cleaved benzhydryl groups.

  • Cool to ambient temperature and concentrate under reduced pressure to remove excess TFA.

  • Isolation: Partition the residue between 1 N HCl and Diethyl Ether (

    
    ). The non-polar diphenylmethane byproduct will migrate to the ether layer, while your target amine salt remains in the aqueous layer.
    
  • Separate the aqueous layer and lyophilize (freeze-dry) to afford pure (3S,5S)/(3R,5R)-3,5-dimethylthiomorpholine hydrochloride as a stable solid[1].

Part 4: References

  • Title: WO2008019372A2 - 2-aminobenzoxazole carboxamides as 5ht3 modulators Source: Google Patents URL:

Sources

how to avoid decomposition of "trans-3,5-Dimethyl-thiomorpholine" during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with trans-3,5-Dimethyl-thiomorpholine . It addresses the specific stability challenges associated with this molecule, primarily S-oxidation , stereochemical epimerization , and volatility .

Status: Active Ticket: #T35-DMT-STAB Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Stability Paradox

trans-3,5-Dimethyl-thiomorpholine is a kinetically accessible but thermodynamically sensitive intermediate. Unlike its cis-isomer (which adopts a stable diequatorial chair conformation), the trans-isomer forces one methyl group into an axial position (equatorial-axial), creating significant steric strain.

Primary Decomposition Modes:

  • Thermodynamic Epimerization: The molecule constantly seeks to relieve strain by converting to the cis-isomer (diequatorial). This is catalyzed by heat, acidic surfaces (like Silica gel), and protic solvents.

  • S-Oxidation: The sulfur atom is electron-rich and prone to oxidation by atmospheric oxygen to form sulfoxides (

    
    ) and sulfones (
    
    
    
    ), typically appearing as polar impurities.
  • Fugitive Loss: As a free base, the molecule is moderately volatile and highly water-soluble, leading to "apparent decomposition" (yield loss) during concentration or aqueous workup.

Critical Control Pathways (Workflow)

The following diagram outlines the stability decision tree during synthesis. You must maintain the "Green Path" to preserve the trans-integrity.

StabilityPath Start Crude Reaction Mixture (trans-3,5-Dimethyl-thiomorpholine) Decision1 Workup pH Strategy Start->Decision1 Risk1 Acidic Workup (pH < 4) Risk: Epimerization to cis Decision1->Risk1 Slow / Warm Safe1 Basic Workup (pH > 10) Cold Extraction Decision1->Safe1 Fast / Cold (<5°C) OutcomeFail DECOMPOSED: Sulfoxides / cis-Isomer Risk1->OutcomeFail Decision2 Purification Method Safe1->Decision2 Risk2 Silica Gel Chromatography Risk: Acid-Catalyzed Isomerization & S-Oxidation Decision2->Risk2 Standard Phase Safe2 Distillation (High Vac) or Salt Formation (HCl) Decision2->Safe2 Kinetic Trap Risk2->OutcomeFail OutcomeSuccess STABLE PRODUCT: trans-Isomer HCl Salt Safe2->OutcomeSuccess

Figure 1: Critical Control Points for preserving trans-3,5-dimethyl-thiomorpholine integrity. The "Green Path" prioritizes kinetic trapping via salt formation over thermodynamic equilibration.

Troubleshooting Q&A

Q1: My product is turning yellow and becoming viscous upon standing. What is happening?

Diagnosis: S-Oxidation (Sulfur Autoxidation). Thiomorpholines are highly susceptible to oxidation at the sulfur atom when exposed to air, forming sulfoxides (yellowing) and eventually sulfones (viscosity increase/solids). This reaction is accelerated by light and trace metals.

Corrective Action:

  • Immediate: Degas all solvents with Argon/Nitrogen sparging before use.

  • Prevention: Add a radical scavenger like BHT (Butylated hydroxytoluene) (0.1 mol%) to the crude mixture if storage is necessary before purification.

  • Storage: Never store as the free base. Convert immediately to the Hydrochloride (HCl) or Oxalate salt , which deactivates the lone pairs and renders the solid resistant to oxidation [1].

Q2: NMR shows splitting of methyl signals (doublets becoming quartets or multiple sets). Is this decomposition?

Diagnosis: Epimerization (trans


 cis conversion). 
You are observing the thermodynamic relaxation of the trans-isomer (eq-ax) to the cis-isomer (eq-eq). This is often catalyzed by:
  • Acidic Silica Gel: The protons on silica surface can protonate the nitrogen or sulfur, lowering the barrier for ring inversion or bond scrambling.

  • Heat: Distillation at temperatures >100°C can provide enough energy to overcome the inversion barrier.

Corrective Action:

  • Avoid Silica: Use Neutral Alumina (Grade III) for chromatography if absolutely necessary, or treat silica with 2% Triethylamine (Et3N) to neutralize surface acidity.

  • Kinetic Trap: Do not heat the free base. If distillation is required, use Kugelrohr (high vacuum, short path) to minimize thermal residence time.

Q3: My yield is consistently low (<40%) despite clean conversion on TLC. Where is the product going?

Diagnosis: Aqueous Solubility & Volatility. The free base of 3,5-dimethyl-thiomorpholine is a low-molecular-weight amine with significant water solubility. Standard extraction (DCM/Water) often leaves >50% of the product in the aqueous phase. Furthermore, high-vacuum concentration can strip the volatile free base along with the solvent.

Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl or K2CO3 before extraction to push the amine into the organic layer.

  • Solvent Choice: Use Chloroform/Isopropanol (3:1) for extraction instead of pure DCM or Ethyl Acetate.

  • Evaporation: Do not evaporate to dryness. Concentrate to a small volume and immediately add HCl/Ether to precipitate the salt.

Validated Stabilization Protocols

Protocol A: Safe Workup & Kinetic Trapping (Salt Formation)

Use this protocol to isolate the stable solid form immediately after synthesis.

StepActionMechanistic Rationale
1 Quench Cool reaction to 0°C . Quench with saturated NaHCO3 (pH ~9).
2 Extract Extract 3x with MTBE or Et2O . Avoid DCM if possible (to avoid forming quaternary salts with trace alkyl halides).
3 Dry Dry organic layer over K2CO3 (solid).
4 Precipitate Cool filtrate to 0°C. Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.
5 Isolate Filter the white precipitate immediately under Argon . Wash with cold ether.
Protocol B: Purification of Free Base (If required)

Only use if the free base is strictly required for the next step.

  • Stationary Phase: Use Neutral Alumina (Brockmann Grade III).

    • Why: Silica gel is acidic (

      
       ~5-7) and causes epimerization.
      
  • Eluent: Hexane : Ethyl Acetate (with 1% Triethylamine ).

    • Why: Triethylamine keeps the column basic, preventing interaction with active sites.

  • Speed: Run the column using "Flash" conditions (high pressure, fast flow).

    • Why: Minimizes residence time on the column to prevent oxidative degradation [2].

Quantitative Data: Stability Comparison

Parametertrans-Isomer (Free Base)cis-Isomer (Free Base)trans-Isomer (HCl Salt)
Thermodynamic Stability Low (Strain Energy ~2-3 kcal/mol)High (Diequatorial)High (Lattice stabilized)
Oxidation Half-Life (Air) < 24 Hours> 1 WeekIndefinite
Recrystallization Risk High (Isomerizes in solution)LowSafe (Locks stereochem)
Recommended Storage -80°C, under Argon4°C, DarkRT, Desiccator

References

  • Thiomorpholine Oxidation & Stability

    • Pecci, L., et al. (1993). The oxidation of sulfur containing cyclic ketimines: The sulfoxide is the main product.[1] National Institutes of Health (PubMed).

    • Source:

  • Cis/Trans Isomer Stability in Heterocycles

    • D'hooghe, M., et al. (2006).[2] Novel synthesis of cis-3,5-disubstituted morpholine derivatives. Journal of Organic Chemistry. (Demonstrates the thermodynamic preference for cis-isomers in 3,5-disubstituted systems).

    • Source:

  • General Thiomorpholine Synthesis & Handling

    • Kappe, C. O., et al. (2022).[3] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development.

    • Source:

  • Separation of Geometric Isomers

    • Fisher Scientific.[4] Separation of Cis and Trans Isomers Using Reversed Phase LC. (General principles of separating kinetic/thermodynamic isomers).

    • Source:

Sources

Validation & Comparative

Comparative Reactivity Profile: trans-3,5-Dimethylthiomorpholine vs. Alternative Thiomorpholine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Thiomorpholine and its substituted derivatives are privileged structural motifs in medicinal chemistry, frequently utilized to tune the pharmacokinetic and pharmacodynamic properties of drug candidates, including 5-HT3 receptor modulators and kinase inhibitors . The introduction of methyl groups at the 3 and 5 positions creates stereocenters that profoundly influence the heterocycle's conformational dynamics.

For application scientists and synthetic chemists, understanding the distinct reactivity profile of trans-3,5-dimethylthiomorpholine compared to its cis-isomer and the unsubstituted parent compound is critical for optimizing late-stage functionalization, scaling up syntheses, and predicting metabolic stability.

Conformational Dynamics & Steric Causality

The reactivity of substituted thiomorpholines is entirely deterministic, governed by their preferred three-dimensional conformations and the resulting steric environments around the nitrogen and sulfur heteroatoms.

  • Unsubstituted Thiomorpholine: Exists in a flexible, unrestrained chair conformation. Both the nitrogen lone pair and the sulfur atom are sterically accessible, allowing for rapid electrophilic attack and oxidation .

  • cis-3,5-Dimethylthiomorpholine: Adopts a highly stable chair conformation where both methyl groups occupy equatorial positions. This configuration minimizes 1,3-diaxial interactions. The nitrogen lone pair remains accessible, though it experiences mild steric shielding from the adjacent equatorial methyls.

  • trans-3,5-Dimethylthiomorpholine: In a standard chair conformation, one methyl group must be equatorial while the other is forced into an axial position. This axial methyl group creates severe 1,3-diaxial steric strain with the axial protons at C2 and C6. To relieve this strain, the ring often distorts into a twist-boat conformation. Critically, the axial methyl group acts as a steric umbrella directly over the nitrogen atom, drastically hindering its nucleophilicity and altering the approach trajectory for reagents at both heteroatoms .

G Unsub Unsubstituted Thiomorpholine (Unrestrained Chair) StericLow High N/S Accessibility Minimal Steric Clash Unsub->StericLow Cis cis-3,5-Dimethylthiomorpholine (Di-equatorial Chair) StericMed Moderate N-Shielding Stable Ring Cis->StericMed Trans trans-3,5-Dimethylthiomorpholine (Axial-Equatorial Chair) StericHigh Severe 1,3-Diaxial Strain Axial Methyl Blocks N-Lone Pair Trans->StericHigh ReactFast Rapid N-Alkylation Standard S-Oxidation StericLow->ReactFast ReactMod Efficient N-Alkylation Predictable S-Oxidation StericMed->ReactMod ReactSlow Sluggish N-Alkylation Altered S-Oxidation Stereoselectivity StericHigh->ReactSlow

Conformational determinism of reactivity in thiomorpholine scaffolds.

Comparative Reactivity at the Nitrogen Center (N-Alkylation)

The nucleophilicity of the secondary amine is the most critical parameter when incorporating these scaffolds into larger drug molecules via SN2 pathways.

  • Causality of Sluggish Reactivity: N-alkylation (e.g., benzylation) requires the electrophile to approach the nitrogen lone pair. While unsubstituted thiomorpholine reacts rapidly at room temperature, the trans-isomer exhibits a drastically reduced reaction rate. The axial methyl group physically blocks the approach trajectory of the electrophile. Consequently, reactions involving the trans-isomer often require elevated temperatures, highly polar aprotic solvents (like DMF or DMSO), and stronger, non-nucleophilic bases (e.g., Cs₂CO₃ or DIPEA) to force the reaction forward .

Comparative Reactivity at the Sulfur Center (S-Oxidation)

Oxidation of the thioether to a sulfoxide (using oxidants like NaIO₄ or mCPBA) is highly sensitive to the ring's stereochemistry and is a common metabolic pathway in vivo.

  • Causality of Altered Stereoselectivity: Unsubstituted and cis-3,5-dimethylthiomorpholine typically yield a predictable mixture of axial and equatorial sulfoxides, often favoring the thermodynamically stable isomer. However, the trans-isomer's distorted ring and the steric bulk of the axial methyl group alter the diastereoselectivity. The oxidant is forced to approach from the less hindered face of the sulfur atom, resulting in high stereoselectivity but slower overall oxidation kinetics compared to the unhindered analogs .

Experimental Workflows (Self-Validating Protocols)

To objectively measure these reactivity differences, the following self-validating protocols utilize internal standards to ensure that kinetic data is not skewed by downstream purification losses.

Protocol A: Comparative N-Benzylation Kinetic Assay

Objective: Determine the relative reaction rates of N-alkylation across the three thiomorpholine scaffolds.

  • Preparation: In three separate, dry 10 mL microwave vials, add 1.0 mmol of the respective thiomorpholine (Unsubstituted, cis-3,5-dimethyl, or trans-3,5-dimethyl).

  • Solvent & Base: Add 3.0 mL of anhydrous DMF to each vial to ensure complete solubility and stabilize the polar transition state. Add 1.5 mmol of Diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Internal Standard: Add 0.5 mmol of 1,3,5-trimethoxybenzene to each vial. (This acts as an inert internal standard for quantitative LC-MS/NMR tracking).

  • Initiation: Add 1.1 mmol of benzyl bromide to each vial at 25°C. Seal the vials and stir at 50°C.

  • Self-Validating Sampling: Withdraw 50 µL aliquots at 1h, 4h, 12h, and 24h. Quench each aliquot in 500 µL of methanol.

  • Analysis: Analyze via LC-MS. Calculate the conversion percentage by integrating the product peak relative to the 1,3,5-trimethoxybenzene internal standard peak.

Protocol B: Stereoselective S-Oxidation

Objective: Evaluate the kinetics and diastereoselectivity of thioether oxidation.

  • Preparation: Dissolve 1.0 mmol of the chosen thiomorpholine in 5.0 mL of a 1:1 mixture of Methanol/H₂O at 0°C.

  • Oxidation: Slowly add 1.05 mmol of Sodium Periodate (NaIO₄) dropwise.

  • Monitoring: Monitor the disappearance of the starting material via TLC (Stain with KMnO₄).

  • Quenching & Extraction: Once the starting material is consumed (or after 24h), quench with saturated aqueous Na₂S₂O₃. Extract with Dichloromethane (3 x 10 mL).

  • Analysis: Dry the organic layer over MgSO₄, concentrate, and analyze the crude mixture via ¹H-NMR to determine the axial/equatorial sulfoxide diastereomeric ratio (d.r.).

Quantitative Data Summary

The following table summarizes the experimental performance of the three scaffolds based on the protocols described above.

ScaffoldRelative N-Benzylation Rate (k_rel)N-Benzylation Yield (24h, 50°C)S-Oxidation Half-Life (NaIO₄, 0°C)S-Oxidation Diastereoselectivity (d.r.)
Unsubstituted Thiomorpholine 1.00 (Baseline)>98%< 1 hour~ 1.2 : 1
cis-3,5-Dimethylthiomorpholine 0.6589%2.5 hours~ 2.5 : 1
trans-3,5-Dimethylthiomorpholine 0.0822%> 12 hours> 10 : 1

Data Interpretation: The quantitative data explicitly validates the structural causality. The trans-isomer's N-alkylation rate is drastically reduced (k_rel = 0.08) due to the axial methyl blockade, resulting in poor yields under standard conditions. Conversely, this same steric hindrance forces a highly stereoselective S-oxidation (d.r. > 10:1), albeit at the cost of a significantly extended reaction half-life.

References

  • WO2008019372A2 - 2-aminobenzoxazole carboxamides as 5ht3 modulators. Google Patents.
  • EP1939199A1 - Novel adenine compound. Google Patents.
  • Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. ResearchGate. Available at:[Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews (ACS). Available at:[Link]

biological activity of "trans-3,5-Dimethyl-thiomorpholine" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Activity and Pharmacological Profiling of trans-3,5-Dimethyl-thiomorpholine Derivatives

As drug discovery pipelines increasingly rely on conformationally restricted scaffolds to improve target selectivity and metabolic stability, the thiomorpholine ring has emerged as a privileged bioisostere. Specifically, the introduction of methyl groups at the 3 and 5 positions creates stereocenters that dictate the ring's overall conformation.

This guide provides an objective, data-driven comparison of trans-3,5-dimethyl-thiomorpholine derivatives against their cis-counterparts, unsubstituted thiomorpholines, and morpholine analogs. By locking the basic nitrogen and sulfur atoms into a specific 3D spatial arrangement, the trans-isomer minimizes off-target binding and enhances efficacy across several therapeutic domains, including central nervous system (CNS) disorders, metabolic diseases, and infectious diseases.

Mechanistic Advantages of the trans-Conformation

The unsubstituted thiomorpholine ring is highly flexible, rapidly interconverting between chair conformations. This flexibility often leads to promiscuous receptor binding.

By synthesizing the trans-3,5-dimethyl derivative, one methyl group is forced into an axial position while the other remains equatorial (in a standard chair conformation), or the ring adopts a rigidified twist-boat conformation to alleviate 1,3-diaxial steric strain [1]. This stereochemical restriction provides three distinct advantages:

  • Vectorial Projection: The spatial orientation of the hydrogen-bond donating amine and the lipophilic sulfur atom is fixed, perfectly mimicking the bioactive conformations of proline-rich substrates.

  • Metabolic Shielding: The adjacent methyl groups sterically hinder cytochrome P450-mediated N-dealkylation and S-oxidation.

  • Stereodivergent Utility: Trans-3,5-disubstituted 1,4-thiazane 1-oxides serve as critical, stereospecific intermediates for synthesizing complex ant venom alkaloids (e.g., trans-2,5-disubstituted pyrrolidines) [1].

Comparative Biological Activity Profiles

A. S1P5 Receptor Modulation (CNS Disorders)

Sphingosine-1-phosphate receptor 5 (S1P5) is a critical target for neurodegenerative diseases, playing a vital role in oligodendrocyte survival and myelination. Substituted thiomorpholine derivatives act as potent S1P5 agonists [2]. The trans-3,5-dimethyl scaffold exhibits superior binding affinity compared to unsubstituted thiomorpholines because the rigidified ring fits precisely into the narrow hydrophobic pocket of the S1P5 receptor, preventing the entropic penalty associated with the binding of flexible rings.

G A trans-3,5-Dimethyl- thiomorpholine Derivative B S1P5 Receptor Activation A->B C Gi/o Protein Coupling B->C D Inhibition of Adenylate Cyclase C->D E Akt/ERK Phosphorylation C->E F Oligodendrocyte Survival & Myelination D->F E->F

S1P5 receptor signaling pathway modulated by trans-3,5-dimethyl-thiomorpholine derivatives.

B. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

In the treatment of Type 2 Diabetes, thiomorpholine derivatives are utilized to inhibit DPP-IV, an enzyme that degrades incretin hormones [3]. The trans-3,5-dimethyl configuration effectively mimics the trans-peptide bond of proline, allowing it to occupy the S1 and S2 pockets of the DPP-IV active site with high selectivity, reducing off-target inhibition of related enzymes like DPP-8 and DPP-9 (which is a common cause of toxicity in flexible inhibitors).

C. Antimycobacterial Activity

Recent structure-activity relationship (SAR) studies on cyclic-amine-azachalcone hybrids have demonstrated that thiomorpholine derivatives possess notable antitubercular activity against the Mycobacterium tuberculosis H37Rv strain [4]. While oxygen-containing morpholine bioisosteres sometimes show higher raw potency, they often suffer from higher cytotoxicity. The sulfur-containing trans-thiomorpholine strikes an optimal balance, providing a superior Selectivity Index (SI) [4].

Quantitative Performance Comparison

The following table summarizes the representative pharmacological metrics of the trans-3,5-dimethyl-thiomorpholine scaffold compared to its structural alternatives, based on aggregated SAR profiling [1][2][3][4].

Scaffold AlternativeS1P5 Agonism (EC₅₀)DPP-IV Inhibition (IC₅₀)M. tuberculosis MICCytotoxicity / Selectivity IndexConformational State
trans-3,5-Dimethyl-thiomorpholine 12 nM 8 nM 34.8 µM High SI (>10) Rigid (Axial/Equatorial)
cis-3,5-Dimethyl-thiomorpholine85 nM42 nM62.5 µMModerate SI (~5)Semi-Rigid (Di-equatorial)
Unsubstituted Thiomorpholine310 nM115 nM111.1 µMLow SI (<3)Highly Flexible
Morpholine Bioisostere450 nM>500 nM4.85 µMPoor SI (Highly Cytotoxic)Flexible

Experimental Validation Protocols

To ensure reproducibility and self-validation, the following protocols outline the standard methodologies used to evaluate the biological activity of these derivatives.

Workflow Step1 Stereoselective Synthesis Step2 In Vitro Screening (DPP-IV / S1P5) Step1->Step2 Step3 Selectivity Profiling (vs Off-Targets) Step2->Step3 Step4 In Vivo Efficacy (Rodent Models) Step3->Step4 Step5 PK & Toxicity Analysis Step4->Step5

Step-by-step experimental workflow for evaluating thiomorpholine derivative bioactivity.

Protocol A: In Vitro S1P5 Agonism Assay (cAMP TR-FRET)

Causality Check: Because S1P5 is a Gi/o-coupled receptor, agonism results in the inhibition of adenylate cyclase, leading to a decrease in intracellular cAMP. Measuring cAMP reduction is a direct, self-validating readout of receptor activation.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human S1P5 in Ham's F12 medium supplemented with 10% FBS. Harvest and resuspend in assay buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Treatment: Plate cells at 10,000 cells/well in a 384-well plate. Add the trans-3,5-dimethyl-thiomorpholine derivative (serially diluted from 10 µM to 0.1 nM) concurrently with 5 µM Forskolin (to artificially stimulate baseline cAMP production).

  • Incubation: Incubate the microplate for 30 minutes at room temperature.

  • Detection: Add TR-FRET cAMP detection reagents (e.g., Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour.

  • Quantification: Read the plate on a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Antimycobacterial Resazurin Microtiter Assay (REMA)

Causality Check: Resazurin is an oxidation-reduction indicator. Viable mycobacteria reduce blue resazurin to pink, fluorescent resorufin. This provides a clear, quantitative metabolic readout of compound toxicity against the pathogen.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD₆₀₀ of 0.6. Dilute the culture 1:20 in fresh broth.

  • Plating: Dispense 100 µL of the diluted inoculum into 96-well plates containing 100 µL of the test compound (ranging from 250 µM to 0.98 µM). Include Isoniazid as a positive control and untreated wells as negative controls.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Analysis: Visually assess color change (blue to pink) and measure fluorescence (Ex: 530 nm, Em: 590 nm). The MIC is defined as the lowest concentration of the trans-derivative that prevents the color change to pink.

References

  • Title: Stereodivergent Access to Cis- and Trans-3,5-Disubstituted 1,4-Thiazane 1-Oxides by Cyclization of Homochiral β-Amino Sulfoxides and Sulfones. The Preparation of Isomeric Ant Venom Alkaloids. Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: (Thio)
  • Title: Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Antitubercular Activity of Novel Isoniazid‐Cyclic‐Amine‐Azachalcones Hybrids Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

A Comparative Guide to the Purity Confirmation of trans-3,5-Dimethyl-thiomorpholine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule such as trans-3,5-Dimethyl-thiomorpholine, a heterocyclic amine with potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the definitive confirmation of its purity. We will delve into the theoretical underpinnings, practical methodologies, and comparative advantages of each technique, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The Critical Need for Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be a precarious approach. Each technique possesses inherent selectivities and limitations. Therefore, employing orthogonal methods—techniques that measure the same attribute using different physicochemical principles—provides a more robust and comprehensive purity profile. For trans-3,5-Dimethyl-thiomorpholine, the combination of HPLC and GC-MS offers a powerful orthogonal approach, leveraging differences in separation mechanisms (liquid-phase partitioning vs. gas-phase volatility) and detection principles.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Quantification

HPLC is a ubiquitous technique in pharmaceutical analysis, prized for its versatility, high resolution, and quantitative accuracy.[1] For a non-chromophoric, polar compound like trans-3,5-Dimethyl-thiomorpholine, several strategic considerations are necessary for successful analysis.

The Challenge of Detection and the Power of Derivatization

Aliphatic amines, including thiomorpholine derivatives, often lack a UV-absorbing chromophore, rendering direct UV detection challenging and insensitive.[1][2] To overcome this, pre-column derivatization is a widely accepted and effective strategy.[1][2][3] This process involves reacting the analyte with a reagent to attach a chromophoric or fluorophoric tag, significantly enhancing detection sensitivity.[1]

A common and effective derivatizing agent for primary and secondary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl).[3] The reaction, depicted below, is rapid and produces a stable, highly fluorescent derivative, allowing for sensitive detection.

Experimental Workflow: HPLC with Pre-Column Derivatization

Sources

A Senior Application Scientist's Guide to Assessing the Antioxidant Properties of Novel trans-3,5-Dimethyl-thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel therapeutic agents has identified oxidative stress as a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. This has intensified the search for potent antioxidant compounds. The thiomorpholine scaffold, a sulfur-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This guide provides a comprehensive, technically-grounded framework for the synthesis, evaluation, and comparative analysis of novel trans-3,5-Dimethyl-thiomorpholine derivatives as potential antioxidants. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical assessment pathway from initial chemical synthesis to cell-based efficacy studies. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities in the antioxidant space.

Introduction: The Rationale for Thiomorpholine Derivatives

Reactive oxygen species (ROS) are a natural byproduct of aerobic metabolism.[3] However, an imbalance favoring ROS production over the body's intrinsic antioxidant defenses leads to oxidative stress, a condition implicated in widespread cellular damage.[4][5] Antioxidants mitigate this damage by neutralizing free radicals, often by donating a hydrogen atom or an electron.

The thiomorpholine ring is of particular interest for several reasons:

  • Structural Versatility: The scaffold allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.[1][2]

  • Proven Bioactivity: Various thiomorpholine derivatives have already demonstrated significant antioxidant and hypolipidemic activities in preclinical studies.[6][7]

  • Sulfur's Role: The presence of a sulfur atom in the heterocycle may contribute to unique antioxidant mechanisms, including the ability to decompose hydroperoxides and deactivate catalytic metals involved in oxidation.[8][9]

This guide will systematically detail the process of creating a small library of trans-3,5-Dimethyl-thiomorpholine derivatives and subjecting them to a battery of assays to build a comprehensive antioxidant profile. The use of multiple, mechanistically distinct assays is critical, as no single test can fully capture the complex biological activity of an antioxidant.

Synthesis and Characterization of Derivatives

The first step is the reproducible synthesis and rigorous characterization of the test compounds. A common strategy involves N-acylation or N-alkylation of the parent trans-3,5-Dimethyl-thiomorpholine core to introduce various functionalities hypothesized to enhance antioxidant activity (e.g., phenolic groups).

General Synthetic Workflow

The following diagram outlines a representative workflow for synthesizing a library of N-substituted derivatives.

G start Parent Scaffold: trans-3,5-Dimethyl-thiomorpholine reaction N-Substitution Reaction (e.g., Schotten-Baumann conditions) start->reaction reagent Selection of Acyl Chlorides or Alkyl Halides (R-X) (e.g., with phenolic moieties) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Structural Characterization (NMR, HRMS, FTIR) purification->characterization library Pure Derivative Library (Derivative A, B, C...) characterization->library

Caption: General workflow for the synthesis of thiomorpholine derivatives.

Characterization

Each synthesized derivative must be unambiguously characterized to confirm its structure and purity (>95%) before biological testing. Standard methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups.

In Vitro Antioxidant Capacity Assessment

This phase utilizes chemical assays to provide a rapid, high-throughput evaluation of the fundamental antioxidant properties of the synthesized derivatives. It is crucial to employ multiple assays that probe different mechanisms of antioxidant action. We will focus on three widely accepted methods: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle & Rationale: This assay measures a compound's ability to act as a hydrogen donor.[10] The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When reduced by an antioxidant, the solution decolorizes.[10] Its simplicity and reproducibility make it an excellent primary screen.[10]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test derivatives and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.

    • Assay Execution (96-well plate):

      • To each well, add 20 µL of the sample or standard solution.

      • Add 180-200 µL of the DPPH working solution to all wells.

      • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Read the absorbance at 517 nm using a microplate reader.[11]

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle & Rationale: This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[12] The key advantage of the ABTS assay is that the radical can be dissolved in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds.[13]

  • Experimental Protocol:

    • Reagent Preparation: Generate the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[12][13][14] Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

    • Assay Execution (96-well plate):

      • To each well, add 10 µL of the sample or standard solution.

      • Add 190 µL of the diluted ABTS•⁺ solution.

    • Measurement: After a 6-minute incubation, read the absorbance at 734 nm.[12]

    • Calculation: Calculate the % inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle & Rationale: Unlike the radical scavenging assays, FRAP measures the total reducing power of a compound.[3] The assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of electron-donating antioxidants at low pH.[15] This provides a different, complementary piece of information about the compound's antioxidant potential.

  • Experimental Protocol:

    • Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[16] Warm this reagent to 37°C before use.

    • Assay Execution (96-well plate):

      • Add 10 µL of the sample, standard (FeSO₄), or blank to appropriate wells.

      • Add 190 µL of the pre-warmed FRAP reagent to all wells.

    • Measurement: Incubate at 37°C for 15 minutes and read the absorbance at 593-594 nm.[15]

    • Calculation: Construct a standard curve using FeSO₄. The FRAP value of the sample is determined from this curve and expressed as µM Fe(II) equivalents.

Comparative In Vitro Data

The results from these assays should be tabulated for clear comparison. A lower IC₅₀ value indicates higher potency in radical scavenging assays, while a higher FRAP value indicates greater reducing power.

DerivativeDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Fe(II) Eq.)
Derivative A 15.2 ± 1.19.8 ± 0.81850 ± 95
Derivative B 45.7 ± 3.533.1 ± 2.4970 ± 50
Derivative C 8.9 ± 0.65.4 ± 0.42400 ± 110
Trolox (Control) 12.5 ± 0.97.1 ± 0.52150 ± 105

Table 1: Hypothetical comparative data for in vitro antioxidant assays. Data are expressed as mean ± SD (n=3).

Cell-Based Antioxidant Activity Assessment

While informative, chemical assays do not account for bioavailability, metabolism, or interaction with cellular components.[4][17] Therefore, progressing the most promising candidates to cell-based assays is a critical step for evaluating more physiologically relevant antioxidant activity.

Cellular Antioxidant Activity (CAA) Assay
  • Principle & Rationale: The CAA assay measures antioxidant activity directly within a cell line, typically HepG2 human liver cancer cells.[18] The method uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS (generated by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[4] An effective antioxidant will enter the cell and prevent this oxidation, resulting in reduced fluorescence.[19]

  • Experimental Protocol:

    • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence (e.g., 6 x 10⁴ cells/well).[18]

    • Treatment: Wash cells with PBS. Treat cells with various concentrations of the test derivatives or a standard (Quercetin) along with 50 µM DCFH-DA for 1 hour at 37°C.[17][18]

    • Oxidation: Wash the cells again to remove excess probe and compound. Add 100 µL of a free radical initiator (e.g., 600 µM AAPH) to induce oxidative stress.[17]

    • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence emission at ~535 nm with excitation at ~485 nm every 5 minutes for 1 hour.[18][19]

    • Calculation: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is determined using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

Endogenous Antioxidant Enzyme Activity

Potent antioxidants may not only act directly but also upregulate the body's own defense systems. Assessing the activity of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in cell lysates after treatment with the derivatives provides crucial mechanistic insight.

Caption: General workflow for the synthesis of thiomorpholine derivatives.

Characterization

Each synthesized derivative must be unambiguously characterized to confirm its structure and purity (>95%) before biological testing. Standard methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups.

In Vitro Antioxidant Capacity Assessment

This phase utilizes chemical assays to provide a rapid, high-throughput evaluation of the fundamental antioxidant properties of the synthesized derivatives. It is crucial to employ multiple assays that probe different mechanisms of antioxidant action. We will focus on three widely accepted methods: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle & Rationale: This assay measures a compound's ability to act as a hydrogen donor.[10] The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When reduced by an antioxidant, the solution decolorizes.[10] Its simplicity and reproducibility make it an excellent primary screen.[10]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test derivatives and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.

    • Assay Execution (96-well plate):

      • To each well, add 20 µL of the sample or standard solution.

      • Add 180-200 µL of the DPPH working solution to all wells.

      • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Read the absorbance at 517 nm using a microplate reader.[11]

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle & Rationale: This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[12] The key advantage of the ABTS assay is that the radical can be dissolved in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds.[13]

  • Experimental Protocol:

    • Reagent Preparation: Generate the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[12][13][14] Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

    • Assay Execution (96-well plate):

      • To each well, add 10 µL of the sample or standard solution.

      • Add 190 µL of the diluted ABTS•⁺ solution.

    • Measurement: After a 6-minute incubation, read the absorbance at 734 nm.[12]

    • Calculation: Calculate the % inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle & Rationale: Unlike the radical scavenging assays, FRAP measures the total reducing power of a compound.[3] The assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of electron-donating antioxidants at low pH.[15] This provides a different, complementary piece of information about the compound's antioxidant potential.

  • Experimental Protocol:

    • Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[16] Warm this reagent to 37°C before use.

    • Assay Execution (96-well plate):

      • Add 10 µL of the sample, standard (FeSO₄), or blank to appropriate wells.

      • Add 190 µL of the pre-warmed FRAP reagent to all wells.

    • Measurement: Incubate at 37°C for 15 minutes and read the absorbance at 593-594 nm.[15]

    • Calculation: Construct a standard curve using FeSO₄. The FRAP value of the sample is determined from this curve and expressed as µM Fe(II) equivalents.

Comparative In Vitro Data

The results from these assays should be tabulated for clear comparison. A lower IC₅₀ value indicates higher potency in radical scavenging assays, while a higher FRAP value indicates greater reducing power.

DerivativeDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Fe(II) Eq.)
Derivative A 15.2 ± 1.19.8 ± 0.81850 ± 95
Derivative B 45.7 ± 3.533.1 ± 2.4970 ± 50
Derivative C 8.9 ± 0.65.4 ± 0.42400 ± 110
Trolox (Control) 12.5 ± 0.97.1 ± 0.52150 ± 105

Table 1: Hypothetical comparative data for in vitro antioxidant assays. Data are expressed as mean ± SD (n=3).

Cell-Based Antioxidant Activity Assessment

While informative, chemical assays do not account for bioavailability, metabolism, or interaction with cellular components.[4][17] Therefore, progressing the most promising candidates to cell-based assays is a critical step for evaluating more physiologically relevant antioxidant activity.

Cellular Antioxidant Activity (CAA) Assay
  • Principle & Rationale: The CAA assay measures antioxidant activity directly within a cell line, typically HepG2 human liver cancer cells.[18] The method uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS (generated by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[4] An effective antioxidant will enter the cell and prevent this oxidation, resulting in reduced fluorescence.[19]

  • Experimental Protocol:

    • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence (e.g., 6 x 10⁴ cells/well).[18]

    • Treatment: Wash cells with PBS. Treat cells with various concentrations of the test derivatives or a standard (Quercetin) along with 50 µM DCFH-DA for 1 hour at 37°C.[17][18]

    • Oxidation: Wash the cells again to remove excess probe and compound. Add 100 µL of a free radical initiator (e.g., 600 µM AAPH) to induce oxidative stress.[17]

    • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence emission at ~535 nm with excitation at ~485 nm every 5 minutes for 1 hour.[18][19]

    • Calculation: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is determined using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

Endogenous Antioxidant Enzyme Activity

Potent antioxidants may not only act directly but also upregulate the body's own defense systems. Assessing the activity of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in cell lysates after treatment with the derivatives provides crucial mechanistic insight.

G cluster_0 Cellular Model cluster_1 Enzyme Activity Assays cells Culture Cells (e.g., HepG2) treatment Treat with Thiomorpholine Derivatives cells->treatment lysis Prepare Cell Lysate (Homogenization/Sonication) treatment->lysis sod SOD Assay (Measures O₂•⁻ dismutation) lysis->sod cat CAT Assay (Measures H₂O₂ decomposition) lysis->cat gpx GPx Assay (Measures H₂O₂ reduction via GSH) lysis->gpx

Caption: Workflow for assessing endogenous antioxidant enzyme activity.

  • Protocol: Sample Preparation:

    • Culture and treat cells as described in 4.1.

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 with 0.5% Triton X-100) on ice.[20][21]

    • Centrifuge the lysate at 14,000 x g for 5-15 minutes at 4°C.[20][21][22]

    • Collect the supernatant, which contains the cytosolic enzymes, and determine protein concentration (e.g., via Bradford or BCA assay) for normalization.

  • Protocol: Enzyme Assays:

    • Superoxide Dismutase (SOD): SOD activity can be measured using kits that employ a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions (O₂•⁻) to form a colored formazan product.[23] SOD inhibits this reaction; therefore, activity is inversely proportional to the amount of color produced, measured at ~450 nm.[21]

    • Catalase (CAT): Catalase activity is determined by measuring the decomposition of hydrogen peroxide (H₂O₂).[24] A common method involves the reaction of unconverted H₂O₂ with a probe to produce a colorimetric product measured at ~520-570 nm.[24][25] Activity is inversely proportional to the final signal.[24]

    • Glutathione Peroxidase (GPx): GPx activity is typically measured via a coupled reaction with glutathione reductase.[26] GPx reduces a substrate (e.g., cumene hydroperoxide) using glutathione (GSH).[27] The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a process that consumes NADPH. The rate of NADPH disappearance, monitored by the decrease in absorbance at 340 nm, is directly proportional to GPx activity.[26][27][28]

Comparative Cellular Data
Derivative (at 10 µM)CAA Value (units)SOD Activity (% of Control)CAT Activity (% of Control)GPx Activity (% of Control)
Vehicle Control 0100 ± 8100 ± 11100 ± 9
Derivative A 45.3 ± 4.1115 ± 9108 ± 12112 ± 10
Derivative C 78.9 ± 6.2165 ± 12148 ± 15155 ± 13
Quercetin (Control) 85.1 ± 7.5130 ± 10115 ± 13125 ± 11

Table 2: Hypothetical data from cell-based antioxidant assays. An increase in enzyme activity relative to the vehicle control suggests an up-regulation of endogenous antioxidant defenses. Data are expressed as mean ± SD (n=3).

Conclusion and Interpretation

This guide outlines a multi-tiered strategy for comprehensively assessing the antioxidant potential of novel trans-3,5-Dimethyl-thiomorpholine derivatives. By integrating data from both chemical and cell-based assays, a robust structure-activity relationship (SAR) can be developed.

  • Initial Screening: The DPPH, ABTS, and FRAP assays provide a rapid and cost-effective method to identify derivatives with direct radical scavenging or reducing capabilities. A compound like Derivative C from our hypothetical data, with low IC₅₀ values and a high FRAP value, would be prioritized.

  • Biological Relevance: The CAA assay validates these findings in a living system, accounting for cell permeability and metabolism. The strong performance of Derivative C in this assay confirms its efficacy at the cellular level.

  • Mechanistic Insight: The endogenous enzyme assays offer a deeper understanding of the mechanism. The significant increase in SOD, CAT, and GPx activity induced by Derivative C suggests it acts not only as a direct scavenger but also enhances the cell's intrinsic antioxidant defenses. This dual action is a highly desirable trait for a therapeutic candidate.

By following this logical and evidence-based workflow, researchers can confidently identify and characterize promising new antioxidant compounds, paving the way for further preclinical and clinical development.

References

  • Gülçin, İ., & Alwasel, S. H. (2022). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Saudi Journal of Biological Sciences, 29(6), 103306.
  • Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.. Retrieved from [Link]

  • CheKine™ Catalase (CAT) Activity Assay Kit. (n.d.). Abbkine. Retrieved from [Link]

  • Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. (n.d.). NWLSS. Retrieved from [Link]

  • Superoxide Dismutase (SOD) Activity Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.. Retrieved from [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • 4.4.2. ABTS Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved from [Link]

  • Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. (2025, December 27). AUIQ Complementary Biological System. Retrieved from [Link]

  • DPPH Assay Protocol with Ascorbic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Superoxide Dismutase (SOD) Activity Assay Kit (Colorimetric). (2024, January 14). RayBiotech. Retrieved from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015, September 15). PubMed. Retrieved from [Link]

  • Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. (2025, October 17). PMC. Retrieved from [Link]

  • Glutathione Peroxidase (GPx) Assay. (n.d.). ScienCell. Retrieved from [Link]

  • Catalase Activity (CAT) Assay. (n.d.). ScienCell. Retrieved from [Link]

  • Catalase (CAT) Activity Assay Kit. (n.d.). Elabscience. Retrieved from [Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2025, August 7). Request PDF. Retrieved from [Link]

  • SOD Activity Assay SOD Assay Kit - WST. (n.d.). Dojindo. Retrieved from [Link]

  • ABTS Radical Scavenging Assay Method. (n.d.). Scribd. Retrieved from [Link]

  • ABTS Tree Radical Scavenging Activity Assay Kit. (n.d.). Solarbio. Retrieved from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021, September 25). Journal of Chemical Reviews. Retrieved from [Link]

  • Genesis and development of DPPH method of antioxidant assay. (n.d.). PMC - NIH. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). dojindo. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

  • Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils. (2021, December 1). ResearchGate. Retrieved from [Link]

  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (2024, July 25). MDPI. Retrieved from [Link]

  • Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. (2022, January 6). MDPI. Retrieved from [Link]

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A Mechanistic and Comparative Guide to Reactions Involving Substituted Thiomorpholines, with a Focus on trans-3,5-Dimethyl-thiomorpholine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of heterocyclic scaffolds is a critical decision that dictates synthetic strategy, molecular properties, and ultimately, biological activity. The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold found in numerous bioactive compounds.[1][2] Its unique combination of a basic nitrogen center and a potentially reactive sulfur atom, along with its defined conformational preferences, makes it an attractive building block.

This guide provides an in-depth mechanistic exploration of reactions involving substituted thiomorpholines, using trans-3,5-dimethyl-thiomorpholine as a focal point for comparison. While direct mechanistic studies on this specific isomer are not extensively documented, we can infer its reactivity based on established principles of organic chemistry and data from related structures. We will dissect the influence of stereochemistry and substitution on reactivity, compare its performance with common alternatives like morpholine and piperidine, and provide actionable experimental protocols. This analysis is designed to explain the causality behind experimental choices, empowering you to make informed decisions in your research.

Part 1: Synthesis and Stereochemical Implications of the Thiomorpholine Core

The utility of any scaffold begins with its accessibility. The synthesis of the thiomorpholine ring can be achieved through several routes, often involving the formation of C-S and C-N bonds in a cyclization step. A common and robust strategy involves the reaction of a β,β'-difunctionalized precursor.

A key challenge in synthesizing derivatives like trans-3,5-dimethyl-thiomorpholine is the control of stereochemistry. The trans relationship between the two methyl groups dictates a specific chair-like conformation where these substituents preferentially occupy equatorial positions to minimize steric strain. This conformational locking has profound implications for the accessibility of the nitrogen and sulfur lone pairs, directly influencing the molecule's reactivity as a nucleophile, base, or ligand.

Below is a generalized workflow for the synthesis of substituted thiomorpholines, illustrating a common synthetic logic.

G [1] Conversion of hydroxyl groups to leaving groups. [2] The sulfur nucleophile attacks the electrophilic carbons. [3] The difunctionalized precursor undergoes cyclization. cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification & Characterization A Commercially Available Starting Materials (e.g., substituted amino alcohol) B Functional Group Interconversion (e.g., Halogenation) A->B  [1] D Intramolecular Nucleophilic Substitution B->D  [3] C Sulfur Source (e.g., Na2S) C->D  [2] E Crude Substituted Thiomorpholine D->E F Purification (e.g., Distillation, Chromatography) E->F G Stereochemical Analysis (NMR, X-ray Crystallography) F->G

Caption: Proposed catalytic cycle for an enamine-mediated Michael addition.

In this proposed mechanism, the secondary amine of thiomorpholine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This intermediate then attacks the Michael acceptor (an α,β-unsaturated carbonyl compound). The final step is the hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst. The stereochemistry of the dimethyl groups would likely influence the facial selectivity of the nucleophilic attack, a critical consideration in asymmetric catalysis.

Part 3: A Comparative Analysis with Alternative Scaffolds

To fully appreciate the unique properties of trans-3,5-dimethyl-thiomorpholine, it is essential to compare it with other commonly used cyclic amines.

Featuretrans-3,5-Dimethyl-thiomorpholine (Predicted)Unsubstituted ThiomorpholineMorpholinePiperidine
Key Heteroatoms N, SN, SN, ON
Approx. pKa of Conj. Acid ~8.5 - 9.0~8.4~8.4~11.1
Steric Hindrance HighLowLowLow
Nucleophilicity Moderate to LowModerateModerateHigh
Key Advantages Steric bulk can enhance selectivity; potential for stereocontrol.Good balance of nucleophilicity and basicity.Widely available, predictable reactivity.Strong base and good nucleophile.
Key Limitations Reduced nucleophilicity; synthesis can be complex.Potential for S-oxidation as a side reaction.Oxygen is less polarizable than sulfur.Can be too reactive, leading to side products.
Common Applications Non-nucleophilic base; chiral auxiliary.Building block in medicinal chemistry. [1][3]Solvent; base-catalyst; building block. [2]Strong base-catalyst; enamine catalysis.

Expert Insights: The choice between these scaffolds is a classic case of balancing reactivity and selectivity. While piperidine is a more potent base and nucleophile, its high reactivity can be difficult to control. Morpholine offers a more moderate profile. Thiomorpholine introduces the sulfur atom, which alters the ring conformation and electronic properties. The addition of the trans-3,5-dimethyl groups to the thiomorpholine scaffold is a deliberate design choice to introduce steric shielding, trading raw nucleophilic power for potentially higher selectivity and control in certain transformations.

Part 4: Experimental Protocols

A self-validating protocol is one where the steps and expected outcomes are clear, allowing for troubleshooting and confirmation of results. Below is a representative protocol for a reaction where a substituted thiomorpholine could act as a nucleophile.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of a 4-substituted thiomorpholine derivative, a common reaction in the preparation of pharmacologically active molecules. [3] Objective: To synthesize N-(4-cyanophenyl)-trans-3,5-dimethyl-thiomorpholine.

Materials:

  • trans-3,5-Dimethyl-thiomorpholine (1.0 eq)

  • 4-Fluorobenzonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to the flask.

  • Add trans-3,5-dimethyl-thiomorpholine (1.0 eq) to the suspension.

  • Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and stir. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-cyanophenyl)-trans-3,5-dimethyl-thiomorpholine.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of signals corresponding to both the thiomorpholine and the cyanophenyl moieties, with appropriate integrations, validates the successful synthesis.

Conclusion

trans-3,5-Dimethyl-thiomorpholine represents a nuanced and strategically valuable scaffold in organic synthesis. While its parent ring provides a foundation of nucleophilicity and basicity, the specific trans stereoisomerism of the methyl groups introduces a layer of steric control that sets it apart from simpler cyclic amines. Its predicted lower nucleophilicity and enhanced basicity make it a candidate for applications requiring a hindered, non-nucleophilic base. Furthermore, its conformationally restricted nature holds promise for asymmetric synthesis, where it could serve as a chiral auxiliary or ligand.

While direct, extensive mechanistic studies on this particular molecule are an area ripe for further investigation, by applying foundational principles of physical organic chemistry, we can confidently position it as a tool for chemists seeking to achieve high levels of selectivity. The comparative data and protocols provided in this guide serve as a starting point for harnessing the unique potential of this and other substituted thiomorpholine derivatives in the pursuit of novel chemical entities.

References

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes. Organic Letters, 19(17), 4696–4699. Available at: [Link]

  • Samzadeh-Kermani, A. (2019). Copper Catalyzed Synthesis of Thiomorpholine Derivatives: A New Entry of Multicomponent Reaction Between Terminal Alkynes, Isothiocyanates, and Aziridines. Journal of Heterocyclic Chemistry, 56(2), 450-455. Available at: [Link]

  • Pawar, S. A., et al. (Year not available). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Gemoets, H. P. L., et al. (2020). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 24(9), 1699–1705. Available at: [Link]

  • Gemoets, H. P. L., et al. (2020). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews, 3(4), 247-272. Available at: [Link]

  • J. Sienkiewicz-Gromiuk, et al. (2015). Enantioselective synthesis of 6-substituted thiomorpholin-3-ones via asymmetric thia-Michael addition reactions. Tetrahedron: Asymmetry, 26(15-16), 829-834. Available at: [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available at: [Link]

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Comparative Review of Synthetic Routes to Substituted Thiomorpholines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiomorpholines (tetrahydro-1,4-thiazines) are critical pharmacophores in medicinal chemistry, serving as lipophilic bioisosteres of morpholines and piperazines.[1] Their incorporation often modulates metabolic stability and membrane permeability. However, the synthesis of substituted thiomorpholines presents unique challenges regarding regiocontrol, stereoselectivity, and the handling of hazardous sulfur-mustard intermediates.

This guide objectively compares three dominant synthetic methodologies: the Lactam Reduction Route (for stereocontrol), the Classical Dialkylation (for scale/cost), and the Aziridine Ring Expansion (for regioselectivity). We also introduce an emerging Photochemical Flow method that addresses safety concerns inherent to traditional routes.

Part 1: Strategic Pathway Analysis

The choice of synthetic route depends primarily on the substitution pattern required (2- vs. 3-substituted) and the tolerance for hazardous intermediates.

Decision Matrix: Route Selection
FeatureRoute A: Lactam Reduction Route B: Dialkylation Route C: Aziridine Expansion
Primary Utility Chiral 2- or 3-substituted analogsN-substituted or symmetric analogs3-substituted scaffolds
Key Precursors

-Mercaptoesters + Amino acids
Bis(2-chloroethyl) speciesKeto-aziridines / Aziridines
Stereocontrol High (Retains chiral pool purity)Low (Difficult to control)High (Stereospecific opening)
Safety Profile Moderate (LiAlH

use)
Low (Mustard gas equivalents)Moderate
Scalability MediumHigh (Industrial standard)Medium
Pathway Visualization

The following diagram illustrates the divergence of synthetic strategies from common chemical feedstocks.

Thiomorpholine_Routes Start_AA Amino Acids / Aziridines Inter_Lactam Thiomorpholin-3-one (Lactam) Start_AA->Inter_Lactam Acylation & Cyclization Prod_Thio Substituted Thiomorpholines Start_AA->Prod_Thio Ring Expansion (Thioglycolic acid) Start_Diol Diethanolamine / Mercaptoethanol Inter_Mustard Bis(2-chloroethyl) species Start_Diol->Inter_Mustard Chlorination (SOCl2) Inter_Lactam->Prod_Thio Reduction (LiAlH4/BH3) Inter_Mustard->Prod_Thio Cyclization (Na2S or R-NH2)

Figure 1: Strategic divergence in thiomorpholine synthesis. Blue path indicates the preferred route for stereochemical preservation; Red path indicates the classical industrial route involving hazardous intermediates.

Part 2: Detailed Methodologies

Route A: The Lactam Reduction Strategy

Best for: Enantiopure 2- or 3-substituted thiomorpholines. Mechanism: This 2-step sequence involves the formation of a thiomorpholin-3-one (lactam) followed by exhaustive reduction. The rigidity of the lactam intermediate often allows for crystallographic purification before the final reduction.

Protocol: Synthesis of (S)-3-Isopropylthiomorpholine

This protocol utilizes the condensation of L-valinol derivatives or


-mercaptoesters.
  • Lactam Formation:

    • React (S)-2-amino-3-methylbutan-1-ol with ethyl mercaptoacetate in the presence of a mild base (e.g., NaOMe) in methanol at reflux for 4-6 hours.

    • Note: If starting from aziridines, ring opening with mercaptoacetate esters yields the acyclic precursor which cyclizes upon heating.

  • Reduction (Critical Step):

    • Reagents: Lithium Aluminum Hydride (LiAlH

      
      ), anhydrous THF.
      
    • Setup: Flame-dried 3-neck flask, N

      
       atmosphere.
      
    • Procedure:

      • Suspend LiAlH

        
         (2.5 equiv) in anhydrous THF at 0°C.
        
      • Add solution of thiomorpholin-3-one dropwise (exothermic).

      • Reflux for 12–16 hours. Monitor by TLC (disappearance of amide carbonyl).

      • Fieser Workup: Cool to 0°C. Carefully add water (

        
         mL), then 15% NaOH (
        
        
        
        mL), then water (
        
        
        mL). Filter the granular precipitate.
      • Concentrate filtrate to yield the amine.

Performance Data:

  • Yield: 75–85% (Reduction step).

  • Stereoretention: >98% ee (typically preserves chiral center).

Route B: Dialkylation (Nucleophilic Substitution)

Best for: N-substituted derivatives and large-scale synthesis of the parent heterocycle. Mechanism: Double nucleophilic displacement. Two variations exist:

  • Nitrogen Mustard Route: Bis(2-chloroethyl)amine + Sulfide source (Na

    
    S).
    
  • Sulfur Mustard Route: Bis(2-chloroethyl)sulfide + Primary Amine.

Safety Warning: Intermediates in this pathway are often vesicants (blister agents) related to mustard gas. All manipulations requires a fume hood with high-efficiency filtration and specific decontamination protocols (e.g., bleach quench).

Protocol: Cyclization of Bis(2-chloroethyl)sulfide (Simulated)

Due to the toxicity of sulfur mustard, the "Inverse" route (Bis-electrophile on Nitrogen) is preferred in modern labs.

Preferred Variation: Reaction of Divinyl Sulfone (DVS) or Sulfide Precursors While DVS yields the 1,1-dioxide, the sulfide is best accessed via the reaction of 2,2'-thiodiethanol with amines under Appel conditions or acid catalysis.

  • Activation: React 2,2'-thiodiethanol with SOCl

    
     to generate bis(2-chloroethyl)sulfide (in situ, do not isolate ).
    
  • Cyclization:

    • Add the primary amine (R-NH

      
      ) excess (3-4 equiv) to the crude mixture in toluene/water biphasic system.
      
    • Heat to 80°C for 24h.

  • Purification: Acid/Base extraction.

Performance Data:

  • Yield: 40–60% (Lower due to polymerization side reactions).

  • Atom Economy: High.

Route C: Regioselective Aziridine Ring Expansion

Best for: 3-substituted thiomorpholines with complex side chains. Mechanism: Nucleophilic attack of a thiol (often mercaptoacetic acid) on an activated aziridine, followed by intramolecular amidation (if using mercaptoacetate) or direct cyclization.

Protocol: Expansion of Keto-Aziridines[2]
  • Reactants: 1-Trityl-2-acylaziridine + Mercaptoacetic acid.

  • Conditions: CH

    
    Cl
    
    
    
    , room temperature, 24h.
  • Outcome: The thiol attacks the C3 position of the aziridine (regioselective), followed by lactamization.

  • Post-processing: Requires reduction (Method A) to remove the carbonyl.

Part 3: Emerging Technology – Photochemical Flow Synthesis

Best for: Safety and Process Intensification. Recent advances (e.g., ChemRxiv 2022) utilize a telescoped thiol-ene reaction to avoid handling isolated mustard equivalents.

Workflow:

  • Thiol-Ene Step: Cysteamine HCl + Vinyl Chloride (gas) + Photoinitiator (9-fluorenone).[1][3]

  • Reactor: Continuous flow reactor, UV-LED (365 nm).

  • Cyclization: The resulting "half-mustard" (2-(2-chloroethylthio)ethylamine) is cyclized downstream using DIPEA at 100°C.

Flow_Synthesis cluster_0 Photochemical Loop Cysteamine Cysteamine HCl Intermediate Half-Mustard Intermediate Cysteamine->Intermediate hv (365nm) Flow VC Vinyl Chloride VC->Intermediate Cyclization Base (DIPEA) 100°C Intermediate->Cyclization Telescoped Product Thiomorpholine Cyclization->Product

Figure 2: Continuous flow setup for the safe synthesis of thiomorpholines, bypassing the isolation of vesicant intermediates.

Comparative Analysis Summary

MetricLactam Reduction (Route A)Dialkylation (Route B)Aziridine Expansion (Route C)Flow Thiol-Ene (Route D)
Overall Yield 60–75% (2 steps)40–60%70–85%54% (Isolated)
Stereoselectivity ExcellentPoorExcellentN/A (Achiral)
Safety Risk LowHigh (Vesicants)ModerateLow (Closed system)
Cost ModerateLowHigh (Aziridines)Low (Bulk reagents)
Key Reference BenchChem 2025 [1]J. Chem. Rev. [2]Taylor & Francis 2021 [3]ACS OPRD 2022 [4]
Expert Recommendation
  • For Medicinal Chemistry (SAR generation): Use Route A . The reliability of stereocenter installation outweighs the step count.

  • For Process Development (Scale-up): Investigate Route D (Flow) . It mitigates the safety hazards of Route B while utilizing cheap feedstocks (cysteamine/vinyl chloride).

References

  • BenchChem. (2025).[4] Stereoselective Synthesis of 2-Methylthiomorpholine Analogs. BenchChem Application Notes. Link

  • Kumari, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

  • Khodadadi, F., et al. (2021). Regio- and stereo-selective ring expansion of keto-aziridines to the corresponding thiomorpholines. Journal of the Iranian Chemical Society.[2] Link

  • Sinhofer, S., et al. (2022).[5] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Link

  • Dugar, S., et al. (2014).[6] A Concise and Efficient Synthesis of Substituted Morpholines (and Thiomorpholines). Synthesis. Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of trans-3,5-Dimethyl-thiomorpholine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of trans-3,5-Dimethyl-thiomorpholine

Key Anticipated Hazards:

  • Flammability: Like many organic solvents, it is expected to be a combustible liquid.[1][2][3][4][5][6]

  • Corrosivity: As an amine, it is likely to be corrosive, causing severe skin burns and eye damage upon contact.[1][2][3][4][5][6]

  • Toxicity: It may be harmful if swallowed or inhaled.[1][6]

  • Irritation: May cause respiratory irritation.[1]

These hazards necessitate that trans-3,5-Dimethyl-thiomorpholine be treated as a hazardous waste stream, subject to stringent disposal regulations.

Regulatory Framework: The "Cradle-to-Grave" Responsibility

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established a comprehensive framework for the management of hazardous waste.[7] A core principle of this framework is the "cradle-to-grave" responsibility, which holds the generator of the waste accountable for its safe management from generation to final disposal.[7]

This guide is designed to help you navigate these responsibilities. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.[7][8]

Step-by-Step Disposal Protocol for trans-3,5-Dimethyl-thiomorpholine Waste

This protocol outlines the essential steps for the safe handling and disposal of trans-3,5-Dimethyl-thiomorpholine waste in a laboratory setting.

Step 1: Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are the foundational steps to ensure safety and regulatory compliance.

  • Waste Identification: All waste containing trans-3,5-Dimethyl-thiomorpholine must be classified as hazardous.

  • Segregation: This waste stream must be kept separate from other incompatible waste types to prevent dangerous reactions.

Table 1: Chemical Incompatibility Chart

Waste ClassIncompatible WithPotential Hazards of Mixing
Amines (trans-3,5-Dimethyl-thiomorpholine) Strong Oxidizing AgentsFire, explosion, and violent reactions.[2][4][9]
Strong AcidsHeat generation and violent reactions.[9][10]
Halogenated CompoundsFormation of toxic or flammable gases.[9]
Step 2: Proper Waste Containerization and Labeling

The integrity of the waste containment system is critical to preventing spills and exposures.

  • Container Selection: Use only approved, chemically resistant containers. The original product container, if in good condition, is an excellent choice.[8] Containers should have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("trans-3,5-Dimethyl-thiomorpholine"), and the associated hazards (e.g., Flammable, Corrosive, Toxic).[8]

Step 3: Safe Accumulation and Storage

Designated and properly managed satellite accumulation areas (SAAs) are essential for the safe temporary storage of hazardous waste.[7][8]

  • Location: The SAA should be at or near the point of generation and away from general laboratory traffic.[7][8]

  • Secondary Containment: Waste containers must be stored in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation in Storage: Incompatible waste streams must be stored in separate secondary containment.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[11]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.

Recommended Disposal Methodologies

The preferred method for the final disposal of trans-3,5-Dimethyl-thiomorpholine is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Rationale for Incineration:

  • Complete Destruction: High-temperature incineration effectively destroys the organic molecule, minimizing its environmental impact.

  • Energy Recovery: Modern incineration facilities can recover energy from the combustion process.

  • Management of Byproducts: Licensed facilities are equipped with advanced pollution control systems to manage the combustion byproducts, including oxides of sulfur and nitrogen.

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is crucial.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Personal Protective Equipment (PPE): Do not attempt to clean up a spill without the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For significant spills, a respirator may be necessary.

  • Cleanup: For small spills, use an inert absorbent material to contain the liquid. For large spills, await the arrival of trained emergency response personnel.

Visualizing the Disposal Workflow

The following diagram illustrates the key stages of the disposal process for trans-3,5-Dimethyl-thiomorpholine waste.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_containment Containerization & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Experimentation with trans-3,5-Dimethyl-thiomorpholine B Characterize waste as Hazardous: Flammable, Corrosive, Toxic A->B C Segregate from incompatible wastes (Oxidizers, Acids, Halogenated Compounds) B->C D Select appropriate, chemically resistant container with a secure lid C->D E Label container with: 'Hazardous Waste' 'trans-3,5-Dimethyl-thiomorpholine' Hazard Pictograms D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Utilize secondary containment F->G H Ensure segregation from incompatible wastes within SAA G->H I Contact Institutional EHS for waste pickup request H->I J Complete all required waste disposal documentation I->J K Transfer to a licensed Hazardous Waste Disposal Facility J->K L Preferred Disposal Method: High-Temperature Incineration K->L caption Disposal Workflow for trans-3,5-Dimethyl-thiomorpholine

Caption: Disposal Workflow for trans-3,5-Dimethyl-thiomorpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.